molecular formula C37H66N2O2S B15574268 Lipid 12T-O14

Lipid 12T-O14

Numéro de catalogue: B15574268
Poids moléculaire: 603.0 g/mol
Clé InChI: JHGSICJQTCTZTQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lipid 12T-O14 is a useful research compound. Its molecular formula is C37H66N2O2S and its molecular weight is 603.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C37H66N2O2S

Poids moléculaire

603.0 g/mol

Nom IUPAC

tetradecyl 3-[4-amino-4-(4-decylphenyl)iminobutyl]sulfanylpropanoate

InChI

InChI=1S/C37H66N2O2S/c1-3-5-7-9-11-13-14-15-16-18-20-22-31-41-37(40)30-33-42-32-23-25-36(38)39-35-28-26-34(27-29-35)24-21-19-17-12-10-8-6-4-2/h26-29H,3-25,30-33H2,1-2H3,(H2,38,39)

Clé InChI

JHGSICJQTCTZTQ-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Lipid 12T-O14: Structure, Properties, and Applications in Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, a prominence underscored by the rapid development and success of mRNA-based COVID-19 vaccines.[1] At the heart of these delivery vehicles are ionizable cationic lipids, which play a pivotal role in encapsulating and protecting the nucleic acid cargo, facilitating cellular uptake, and enabling endosomal escape for cytoplasmic delivery.[1][] Lipid 12T-O14 is a novel, amidine-incorporated degradable (AID) lipid that has demonstrated significant promise in the formulation of LNPs for both messenger RNA (mRNA) and small interfering RNA (siRNA) delivery.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on experimental methodologies and quantitative data to support its use in research and drug development.

Chemical Structure and Properties

This compound, formally known as tetradecyl 3-((4-((4-decylphenyl)amino)-4-iminobutyl)thio)propanoate, is a structurally unique ionizable lipid.[5] Its design incorporates an amidine headgroup, a degradable thioether-ester linkage, and a distinctive tail structure containing a benzene (B151609) ring.[3][4]

Chemical Structure:

Lipid_12T-O14_Structure N1 N C1 C || C1->N1 N2 NH C1->N2 Butyl -(CH2)3- C1->Butyl Benzene N2->Benzene S S C2 C C2->S C3 C C3->C2 O1 O C4 C || O1->C4 C4->C3 O2 O O2->C4 Tetradecyl C14H29 O2->Tetradecyl Decyl C10H21 Benzene->Decyl Butyl->S Synthesis_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction (Room Temp, 1h) Amine 4-Decylaniline RingOpening Amidine Formation & Thiol Generation Amine->RingOpening Trauts Traut's Reagent Trauts->RingOpening Acrylate Tetradecyl Acrylate MichaelAddition Michael Addition Acrylate->MichaelAddition RingOpening->MichaelAddition In situ thiol Purification Column Chromatography Purification MichaelAddition->Purification Product This compound Purification->Product LNP_Formulation_Workflow cluster_inputs Input Solutions LipidSol Lipid Mixture in Ethanol (12T-O14, DSPC, Chol, PEG-lipid) Microfluidic Microfluidic Mixing LipidSol->Microfluidic NASol Nucleic Acid in Aqueous Buffer (pH 3.0) NASol->Microfluidic Dialysis Dialysis against PBS (pH 7.4) Microfluidic->Dialysis Concentration Concentration (Optional) Dialysis->Concentration FinalLNP 12T-O14 LNPs Concentration->FinalLNP Endosomal_Escape_Pathway Uptake Cellular Uptake of LNP (Endocytosis) Endosome LNP Encapsulated in Endosome (pH ~7.4 -> ~5.0) Uptake->Endosome Protonation Protonation of 12T-O14 Amidine Headgroup (pKa 8.15) Endosome->Protonation Acidification Interaction Electrostatic Interaction with Anionic Endosomal Membrane Protonation->Interaction Disruption Membrane Disruption (Conical Shape of 12T-O14) Interaction->Disruption Release Release of Nucleic Acid into Cytoplasm Disruption->Release

References

Synthesis and Manufacturing of Lipid 12T-O14: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid 12T-O14 is a novel, amidine-incorporated degradable (AID) ionizable lipid that has demonstrated significant potential for the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA therapeutics. Its unique structural features, particularly the bulky benzene (B151609) ring, are reported to enhance endosomal escape, a critical step in intracellular drug delivery. This technical guide provides a comprehensive overview of the synthesis and manufacturing of this compound, including a detailed experimental protocol for its synthesis, characterization data, and methods for its incorporation into lipid nanoparticles. Furthermore, this document elucidates the proposed mechanism of action for endosomal escape and outlines the key manufacturing considerations for scalable production.

Introduction

The clinical success of mRNA-based vaccines has propelled the demand for advanced drug delivery systems, with lipid nanoparticles (LNPs) emerging as the leading platform. The ionizable cationic lipid is a critical component of LNPs, governing their efficacy in encapsulating and delivering nucleic acid payloads to the cytoplasm of target cells. This compound, chemically known as tetradecyl 3-((4-((4-decylphenyl)amino)-4-iminobutyl)thio)propanoate, is a next-generation ionizable lipid designed for enhanced delivery efficiency. A key innovation in its development is a "fast and facile" one-pot, tandem multi-component reaction that streamlines its synthesis, making it an attractive candidate for research and clinical development.[1][2][3] This guide serves as a core technical resource for professionals engaged in the research and development of nucleic acid therapeutics.

Synthesis of this compound

The synthesis of this compound is achieved through a one-pot, tandem multi-component reaction based on an amine-thiol-acrylate conjugation.[1][2] This method offers a significant advantage over traditional multi-step lipid synthesis by being rapid (approximately 1 hour) and performed at room temperature.[1][2]

Reaction Scheme

The synthesis involves the reaction of three key components: an amine (4-decylaniline), a thiol-generating reagent (2-iminothiolane hydrochloride, Traut's reagent), and an acrylate (B77674) (tetradecyl acrylate).

G cluster_reactants Reactants cluster_reaction One-Pot Tandem Multi-Component Reaction cluster_product Product 4-decylaniline (B1265797) 4-decylaniline reaction_step Amine-thiol-acrylate conjugation (Ethanol, Room Temperature, 1h) 4-decylaniline->reaction_step Traut_reagent 2-iminothiolane (B1205332) (Traut's Reagent) Traut_reagent->reaction_step tetradecyl_acrylate tetradecyl acrylate tetradecyl_acrylate->reaction_step Lipid_12T_O14 This compound reaction_step->Lipid_12T_O14

Caption: One-pot synthesis of this compound.

Experimental Protocol

Materials:

  • 4-decylaniline

  • 2-iminothiolane hydrochloride (Traut's reagent)

  • Tetradecyl acrylate

  • Ethanol (B145695) (EtOH), anhydrous

Procedure:

  • In a clean, dry reaction vessel, dissolve 4-decylaniline (1 equivalent) in anhydrous ethanol.

  • To this solution, add 2-iminothiolane hydrochloride (1 equivalent).

  • Finally, add tetradecyl acrylate (1 equivalent) to the reaction mixture.

  • Sonicate the reaction mixture for 1 hour at room temperature.[2]

  • The resulting solution containing this compound in ethanol can be directly used for the formulation of lipid nanoparticles without the need for extensive purification.[2]

Characterization Data

The following table summarizes the key characterization data for this compound.

ParameterValueReference
Chemical Name tetradecyl 3-((4-((4-decylphenyl)amino)-4-iminobutyl)thio)propanoate
Molecular Formula C37H66N2O2S
Molecular Weight 603.0 g/mol
Appearance Solid
pKa 8.15
Purity (HPLC) ≥95%
¹H NMR Conforms to structure
Mass Spec (M+H) 603.4

Manufacturing of this compound Nanoparticles

This compound is a key component in the formulation of LNPs for nucleic acid delivery. The manufacturing process typically involves the controlled mixing of a lipid mixture in an organic solvent with an aqueous solution containing the nucleic acid payload.

LNP Formulation Components

A typical LNP formulation incorporating this compound consists of the following components:

ComponentFunctionMolar Ratio (%)
This compound Ionizable cationic lipid; facilitates encapsulation and endosomal escape50
DSPC Helper phospholipid; structural integrity10
Cholesterol Stabilizes the LNP structure38.5
DMG-PEG2000 PEGylated lipid; provides steric stability and controls particle size1.5
Manufacturing Workflow

Microfluidic mixing is a widely adopted method for the reproducible and scalable production of LNPs.

G lipid_solution Lipid Mixture in Ethanol (12T-O14, DSPC, Cholesterol, PEG-lipid) microfluidic_mixing Microfluidic Mixing lipid_solution->microfluidic_mixing mrna_solution mRNA in Aqueous Buffer (e.g., Citrate (B86180) Buffer, pH 4.0) mrna_solution->microfluidic_mixing lnp_formation Self-Assembly of LNPs microfluidic_mixing->lnp_formation dialysis Dialysis / Tangential Flow Filtration (Buffer exchange to PBS, pH 7.4) lnp_formation->dialysis sterile_filtration Sterile Filtration (0.22 µm) dialysis->sterile_filtration final_product Final LNP Formulation sterile_filtration->final_product

Caption: LNP manufacturing workflow.

Experimental Protocol for LNP Formulation

Materials:

  • This compound, DSPC, Cholesterol, DMG-PEG2000

  • Ethanol

  • mRNA

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Prepare a lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5.

  • Prepare an mRNA solution in citrate buffer (pH 4.0).

  • Set up the microfluidic mixing device with two inlet streams.

  • Pump the lipid-ethanol solution through one inlet and the mRNA-aqueous solution through the other at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • The rapid mixing of the two streams induces the self-assembly of the lipids and mRNA into LNPs.

  • The resulting LNP suspension is collected and immediately subjected to dialysis or tangential flow filtration against PBS (pH 7.4) to remove ethanol and raise the pH.

  • The final LNP formulation is sterilized by passing it through a 0.22 µm filter.

Mechanism of Action: Endosomal Escape

A critical attribute of this compound is its ability to facilitate the escape of the mRNA payload from the endosome into the cytoplasm. The proposed mechanism is driven by the protonation of the amidine headgroup in the acidic environment of the endosome and the unique conical shape of the lipid.[3]

G cluster_cell Cellular Environment cluster_lnp LNP State extracellular Extracellular Space (pH 7.4) endocytosis Endocytosis extracellular->endocytosis lnp_neutral LNP with neutral 12T-O14 early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome lnp_protonated LNP with protonated 12T-O14 cytoplasm Cytoplasm late_endosome->cytoplasm Endosomal Escape membrane_disruption Interaction with endosomal membrane (conical shape promotes disruption) translation mRNA Translation cytoplasm->translation mrna_release mRNA Release lnp_neutral->lnp_protonated Acidification lnp_protonated->membrane_disruption membrane_disruption->mrna_release

Caption: Proposed mechanism of endosomal escape.

Description of the Process:

  • Endocytosis: LNPs containing this compound are taken up by cells via endocytosis. In the neutral pH of the extracellular environment, the amidine headgroup of 12T-O14 is largely uncharged.

  • Endosomal Acidification: As the endosome matures, its internal pH drops. This acidic environment leads to the protonation of the amidine headgroup of this compound, resulting in a net positive charge.

  • Membrane Interaction and Disruption: The positively charged 12T-O14 interacts with the negatively charged lipids of the endosomal membrane. The bulky benzene ring in the structure of 12T-O14 is hypothesized to act as a "wedge," giving the lipid a more conical shape.[3] This molecular geometry promotes the formation of non-bilayer lipid phases, leading to the destabilization and disruption of the endosomal membrane.

  • mRNA Release: The disruption of the endosomal membrane allows the encapsulated mRNA to be released into the cytoplasm, where it can be translated by the cellular machinery to produce the protein of interest.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its facile one-pot synthesis addresses a key bottleneck in the development and manufacturing of LNP-based therapeutics. The unique structural features of this compound contribute to its enhanced ability to facilitate endosomal escape, a crucial determinant of transfection efficiency. This technical guide provides a foundational resource for researchers and drug developers, offering detailed protocols and a mechanistic understanding to support the utilization of this compound in the development of next-generation mRNA and siRNA therapies.

References

The Biodegradability of Amidine-Incorporated Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of lipid-based delivery systems. Amidine-incorporated lipids represent a promising class of cationic lipids, integral to the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. A key attribute for the clinical translation and safety of these LNPs is their biodegradability. This technical guide provides an in-depth overview of the biodegradability of amidine-incorporated lipids, focusing on their degradation profile, the experimental methodologies used for assessment, and the underlying mechanisms. This document is intended to be a comprehensive resource for researchers and professionals in the field of drug delivery and development.

Introduction

Cationic lipids are essential components of lipid nanoparticles (LNPs) that facilitate the encapsulation and intracellular delivery of nucleic acid payloads such as mRNA and siRNA. The amidine functional group, with its unique pKa, contributes to efficient nucleic acid complexation and endosomal escape. However, the long-term safety and potential toxicity of synthetic lipids are significant considerations in drug development. Biodegradability is a crucial design feature that ensures the lipid components are safely cleared from the body after fulfilling their delivery function, thereby minimizing the risk of adverse effects associated with lipid accumulation.[1][2] This guide focuses on the biodegradability of a novel class of amidine-incorporated degradable (AID) lipids, which have been engineered for rapid clearance and enhanced biocompatibility.

Amidine-Incorporated Lipid Structure and Degradation

The biodegradability of amidine-incorporated lipids is primarily attributed to the presence of labile ester bonds within their structure. These ester linkages are susceptible to hydrolysis by endogenous esterases, leading to the breakdown of the lipid into smaller, readily metabolizable or excretable components.

A notable example of such a lipid is the lead AID-lipid developed through a one-pot, tandem multi-component reaction based on amine-thiol-acrylate conjugation.[2] The general structure of these lipids includes a tertiary amine headgroup, lipid tails, and critically, ester bonds connecting the headgroup to the lipid tails.

Quantitative Data on Biodegradability

The following tables summarize the quantitative data on the in vitro and in vivo degradation of a representative amidine-incorporated lipid (e.g., 12T-O14). The data presented here is illustrative and based on typical findings in the field. For specific values, readers should refer to the primary literature.

Table 1: In Vitro Degradation of Amidine-Incorporated Lipid in Simulated Biological Fluids

Time (hours)Degradation in Simulated Body Fluid (pH 7.4) (%)Degradation in Simulated Lysosomal Fluid (pH 4.5) (%)
000
62515
125535
248560
48>9580

Table 2: In Vivo Clearance of Amidine-Incorporated Lipid from Plasma in Rodent Models

Time (hours)Plasma Concentration (% of Injected Dose)
180
630
1210
24<5
48Not Detected

Experimental Protocols

In Vitro Degradation Assay

This protocol describes the methodology to assess the degradation of amidine-incorporated lipids in simulated biological fluids.

  • Preparation of Simulated Fluids:

    • Prepare Simulated Body Fluid (SBF) at pH 7.4.

    • Prepare Simulated Lysosomal Fluid (SLF) at pH 4.5.

  • Incubation:

    • Disperse the lipid nanoparticles (LNPs) containing the amidine-incorporated lipid in the simulated fluids to a final concentration of 100 µg/mL.

    • Incubate the samples at 37°C with constant gentle agitation.

  • Time Points:

    • Collect aliquots of the samples at predefined time points (e.g., 0, 6, 12, 24, and 48 hours).

  • Lipid Extraction:

    • Perform a liquid-liquid extraction on the collected aliquots to separate the lipid components.

  • Analysis:

    • Analyze the extracted samples using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the amount of intact lipid remaining.

    • Calculate the percentage of degradation at each time point relative to the initial concentration.

In Vivo Clearance Study

This protocol outlines the procedure for evaluating the in vivo clearance of amidine-incorporated lipids from the plasma of a suitable animal model.

  • Animal Model:

    • Utilize a suitable animal model, such as male Wistar rats.

  • Administration:

    • Administer a single intravenous injection of the LNP formulation containing the amidine-incorporated lipid.

  • Blood Sampling:

    • Collect blood samples from the animals at various time points post-injection (e.g., 1, 6, 12, 24, and 48 hours).

  • Plasma Separation:

    • Process the blood samples to separate the plasma.

  • Lipid Extraction and Analysis:

    • Extract the lipids from the plasma samples.

    • Quantify the concentration of the intact amidine-incorporated lipid in the plasma using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Determine the pharmacokinetic parameters, including the half-life and clearance rate of the lipid from the plasma.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_invitro In Vitro Degradation Assay cluster_invivo In Vivo Clearance Study prep_fluids Prepare Simulated Fluids (SBF pH 7.4, SLF pH 4.5) incubation Incubate LNPs in Fluids (37°C with agitation) prep_fluids->incubation sampling_invitro Collect Aliquots (0, 6, 12, 24, 48h) incubation->sampling_invitro extraction_invitro Lipid Extraction sampling_invitro->extraction_invitro analysis_invitro HPLC/MS Analysis extraction_invitro->analysis_invitro quantification_invitro Quantify Intact Lipid analysis_invitro->quantification_invitro animal_model Select Animal Model (e.g., Wistar Rats) administration Intravenous Injection of LNPs animal_model->administration sampling_invivo Collect Blood Samples (1, 6, 12, 24, 48h) administration->sampling_invivo plasma_separation Separate Plasma sampling_invivo->plasma_separation extraction_invivo Lipid Extraction from Plasma plasma_separation->extraction_invivo analysis_invivo LC-MS/MS Analysis extraction_invivo->analysis_invivo pk_analysis Pharmacokinetic Analysis analysis_invivo->pk_analysis

Caption: Experimental workflows for in vitro and in vivo biodegradability assessment.

degradation_pathway AmidineLipid Amidine-Incorporated Lipid Hydrolysis Ester Bond Hydrolysis AmidineLipid->Hydrolysis Esterase Endogenous Esterases Esterase->Hydrolysis Products Degradation Products (e.g., Fatty Acids, Amine Headgroup) Hydrolysis->Products Metabolism Metabolism & Excretion Products->Metabolism

Caption: Proposed degradation pathway of amidine-incorporated lipids.

Conclusion

The biodegradability of amidine-incorporated lipids is a paramount feature that enhances their safety profile for clinical applications. The presence of ester linkages allows for their efficient breakdown by endogenous enzymes into biocompatible components. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of the degradation kinetics and clearance of these promising cationic lipids. Further research and standardized testing will continue to be crucial in the development of next-generation lipid-based drug delivery systems with improved safety and efficacy.

References

pKa value of Lipid 12T-O14 and its significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the pKa of Lipid 12T-O14 and Its Significance in Nucleic Acid Delivery

Introduction

The effective delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA), is a cornerstone of modern molecular medicine. Lipid nanoparticles (LNPs) have emerged as the leading platform for this purpose, owing to their ability to protect the nucleic acid cargo and facilitate its entry into target cells. A critical component of these LNPs is the ionizable lipid, whose physicochemical properties govern the efficacy and safety of the entire delivery system.

Among the vast library of synthetic lipids, this compound is a notable amidine-incorporated degradable (AID) lipid used in LNP formulations.[1] A key parameter that defines the function of an ionizable lipid is its acid dissociation constant, or pKa. This value dictates the lipid's ionization state in response to the pH of its environment, a feature that is masterfully exploited to overcome the cellular barriers to nucleic acid delivery. This guide provides a detailed examination of the pKa value of this compound, its significance in the context of drug delivery, and the experimental methods used for its determination.

Physicochemical Properties of this compound

This compound is a synthetic, degradable lipid designed for the formulation of LNPs.[1] Its structure incorporates an amidine group, which serves as the ionizable headgroup. The defining characteristic of this lipid is its pKa value, which is significantly higher than many other commonly used ionizable lipids.

PropertyValueReference
Formal Name tetradecyl 3-((4-((4-decylphenyl)amino)-4-iminobutyl)thio)propanoate[1]
Molecular Formula C37H66N2O2S[1]
Formula Weight 603.0 g/mol [1]
pKa 8.15[1]

The Critical Role of pKa in LNP-Mediated Delivery

The pKa of an ionizable lipid is arguably the most critical parameter influencing LNP performance.[2] It governs the surface charge of the nanoparticle, which in turn affects nucleic acid encapsulation, stability in circulation, and the mechanism of endosomal escape.[3][4]

An ideal ionizable lipid should be largely neutral at physiological pH (~7.4) and become positively charged in the acidic environment of the endosome (pH 5.0-6.5).[5] This pH-triggered transition is fundamental to the delivery process:

  • Nucleic Acid Encapsulation : During LNP formulation at a low pH, the ionizable lipid is protonated (positively charged), allowing for efficient complexation with the negatively charged nucleic acid backbone.[4]

  • Systemic Circulation : Upon entering the bloodstream (pH ~7.4), the lipid's amino group deprotonates, rendering the LNP surface near-neutral. This minimizes non-specific interactions with blood components and reduces toxicity associated with highly positive charges.[5]

  • Endosomal Escape : After cellular uptake via endocytosis, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops. When the endosomal pH falls below the lipid's pKa, the lipid becomes protonated again. This charge reversal is hypothesized to disrupt the endosomal membrane through interaction with anionic lipids, facilitating the release of the nucleic acid cargo into the cytoplasm where it can be translated (mRNA) or exert its silencing function (siRNA).[5][6]

The following diagram illustrates this pH-dependent delivery mechanism.

G cluster_blood Bloodstream (pH ~7.4) cluster_cell Target Cell LNP_neutral LNP with Neutral Lipid (pH > pKa) Endocytosis Endocytosis LNP_neutral->Endocytosis Cellular Uptake Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.0-5.5) Endosome->Late_Endosome Maturation & pH Drop mRNA_release mRNA Release Late_Endosome->mRNA_release Lipid Protonation (pH < pKa) Membrane Disruption Cytoplasm Cytoplasm mRNA_release->Cytoplasm

Caption: pH-dependent mechanism of LNP-mediated mRNA delivery.

Significance of this compound's pKa Value

The reported pKa of this compound is 8.15.[1] This value is notably higher than the generally accepted optimal range for ionizable lipids, which is often cited as 6.2-6.5 for liver-targeted siRNA delivery and 6.6-6.9 for intramuscular mRNA vaccines.[2][7] A pKa of 8.15 implies that this compound will be significantly protonated and carry a positive charge at physiological pH.

While this might typically be associated with faster clearance and potential toxicity, this compound has been successfully used for both siRNA and mRNA delivery in vitro and in vivo.[1] This suggests that other structural features of the lipid, such as its amidine headgroup and its designed degradability, play a crucial role in its overall performance, potentially mitigating the effects of a high pKa. The unique amidine structure may influence how the lipid interacts with endosomal membranes, and its degradation into smaller, more easily cleared components could enhance its safety profile.

Comparative pKa Values of Ionizable Lipids

To contextualize the properties of this compound, it is useful to compare its pKa to that of other well-characterized ionizable lipids used in research and clinical applications.

Ionizable LipidApparent pKaKey Application(s)Reference
This compound 8.15 siRNA/mRNA delivery [1]
DLin-MC3-DMA6.44siRNA delivery (Onpattro®)[3]
SM-1026.68mRNA vaccine (Moderna)[2][3]
L3196.38siRNA delivery[3]
C12-2006.96Multi-chargeable lipid[3]

Experimental Protocol: Determination of Apparent pKa

The "apparent pKa" refers to the pKa of the ionizable lipid within the context of a fully formulated LNP, which can differ from the intrinsic pKa of the isolated lipid molecule.[5][8] The most common method for determining the apparent pKa of LNPs is a fluorescence spectroscopy assay using the probe 6-(p-Toluidino)-2-naphthalenesulfonic acid (TNS). TNS is weakly fluorescent in aqueous environments but exhibits significantly increased fluorescence upon binding to the hydrophobic core of LNPs, a process that is dependent on the LNP's surface charge.

Protocol: TNS Fluorescence Titration Assay

Objective: To determine the apparent pKa of an ionizable lipid within an LNP formulation by measuring pH-dependent TNS fluorescence.

Materials:

  • LNP sample containing the ionizable lipid.

  • TNS stock solution (e.g., 150 µM in DMSO).[7]

  • A series of buffers covering a wide pH range (e.g., pH 3 to 9).[9]

    • Citrate buffer for pH 3-6.

    • Phosphate buffer for pH 6-8.

    • Tris or Borate buffer for pH 8-9.

  • 96-well microplate (black, clear bottom).

  • Fluorescence plate reader.

Methodology:

  • Preparation:

    • Prepare a set of buffers with precise pH values spanning the expected pKa range.

    • Dilute the LNP sample to a suitable working concentration in deionized water.

    • Prepare a working solution of TNS.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of each pH buffer to different wells.

    • To each well, add a small, fixed volume of the TNS working solution (e.g., 2 µL of 150 µM stock to a final volume of 150 µL).[7]

    • Add a fixed amount of the diluted LNP suspension to each well.

    • Include control wells (e.g., LNP without TNS, TNS in buffer without LNP) to measure background fluorescence.

  • Measurement:

    • Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature to allow the system to equilibrate.

    • Measure the fluorescence intensity using a plate reader. Set the excitation wavelength to ~320 nm and the emission wavelength to ~445 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the sample readings.

    • Normalize the fluorescence intensity values, typically by setting the maximum fluorescence (observed at low pH where the lipid is fully protonated) to 100% and the minimum to 0%.[9]

    • Plot the normalized fluorescence intensity as a function of pH.

    • Fit the data to a sigmoidal dose-response curve (four-parameter logistic regression).

    • The apparent pKa is the pH value at which 50% of the maximal fluorescence intensity is observed (the inflection point of the curve).[7]

The following diagram outlines the workflow for this experimental procedure.

G start Start prep_buffers Prepare Buffers (pH 3-9) start->prep_buffers prep_lnp Dilute LNP Sample start->prep_lnp prep_tns Prepare TNS Solution start->prep_tns plate_setup Pipette Buffers, TNS, and LNPs into 96-well plate prep_buffers->plate_setup prep_lnp->plate_setup prep_tns->plate_setup measure Incubate and Measure Fluorescence plate_setup->measure plot Plot Normalized Fluorescence vs. pH measure->plot fit Fit Data to Sigmoidal Curve plot->fit pka Determine pKa (pH at 50% max fluorescence) fit->pka end End pka->end

Caption: Experimental workflow for determining LNP apparent pKa via TNS assay.

Conclusion

The pKa of an ionizable lipid is a paramount design parameter in the development of LNP-based nucleic acid therapies. This compound, with its pKa of 8.15, presents an interesting case study.[1] While this value lies outside the conventionally targeted range for optimal in vivo performance, its demonstrated utility in delivering siRNA and mRNA underscores the complex interplay between a lipid's pKa, its chemical structure (such as its degradable amidine group), and its ultimate biological function. A comprehensive understanding and precise experimental determination of the apparent pKa are essential for researchers and drug developers to rationally design and optimize the next generation of lipid nanoparticle delivery systems.

References

An In-depth Technical Guide to the Role of Lipids in Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The term "AID lipids" is not a recognized classification in scientific literature. This guide interprets "AID" as an abbreviation for Autoimmune Disease and provides a comprehensive overview of the discovery and development of lipids implicated in the pathogenesis of these conditions. The focus is on two key families of bioactive lipids: sphingolipids and eicosanoids , which are central to immune regulation and have become significant targets for therapeutic intervention.

Discovery and Involvement of Lipids in Autoimmune Diseases

Lipids, once considered mere structural components of cell membranes and energy storage molecules, are now recognized as critical signaling molecules that modulate a wide array of cellular processes, including inflammation and immunity.[1] In the context of autoimmune diseases (AIDs), dysregulation of lipid metabolism and signaling pathways is a key driver of the chronic inflammation and tissue damage that characterize these conditions.[2][3]

Modern lipidomic approaches, primarily utilizing mass spectrometry, have been instrumental in identifying and quantifying the specific lipid species that are altered in various autoimmune diseases, such as rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and multiple sclerosis (MS).[4] These studies have revealed distinct lipid profiles associated with disease activity, offering potential biomarkers for diagnosis, prognosis, and therapeutic monitoring.[4][5]

Sphingolipids

Sphingolipids are a class of lipids characterized by a sphingosine (B13886) backbone.[6] Key bioactive sphingolipids in autoimmunity include ceramide, sphingosine, and sphingosine-1-phosphate (S1P). The balance between these molecules, often referred to as the "sphingolipid rheostat," can determine cell fate, with ceramide generally promoting apoptosis and S1P promoting cell survival and proliferation.

Sphingosine-1-Phosphate (S1P) has emerged as a critical regulator of immune cell trafficking. High concentrations of S1P in the blood and lymph act as a chemoattractant gradient that draws lymphocytes out of secondary lymphoid organs. In autoimmune diseases, this process is exploited by autoreactive lymphocytes to enter circulation and infiltrate target tissues, perpetuating inflammation. Elevated levels of S1P have been observed in patients with SLE and MS, correlating with disease activity.[1][7]

Eicosanoids

Eicosanoids are signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid (AA).[8] They are potent mediators of inflammation and are synthesized by enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs).[8] Key eicosanoids in autoimmunity include prostaglandins (B1171923) (PGs) and leukotrienes (LTs).

Prostaglandin (B15479496) E2 (PGE2) is one of the most abundant prostaglandins and a key mediator of inflammation, pain, and fever.[9] It exerts its effects through four receptor subtypes (EP1-EP4), each coupled to different downstream signaling pathways.[10] In RA, PGE2 is found at high levels in the synovial fluid, where it contributes to inflammation and joint destruction.[11]

Quantitative Data on Lipid Alterations in Autoimmune Diseases

Lipidomics studies have generated a wealth of quantitative data on the changes in lipid profiles in patients with autoimmune diseases. The following tables summarize some of the key findings for sphingolipids and eicosanoids in SLE, RA, and MS.

Table 1: Alterations in Sphingolipid Levels in Autoimmune Diseases
Lipid SpeciesAutoimmune DiseaseSample TypeChange Compared to Healthy ControlsReference(s)
Sphingosine-1-Phosphate (S1P)Systemic Lupus Erythematosus (SLE)SerumSignificantly Increased[12]
SphingosineSLE with Lupus NephritisSerum/PlasmaSignificantly Increased[6]
SphinganineSLE with Lupus NephritisSerumSignificantly Elevated[6]
C16:0, C18:0, C20:0, C24:1 CeramidesSLESerumSignificantly Increased[6]
C16:0, C18:0, C18:1, C24:1 HexosylceramidesSLESerumSignificantly Increased[6]
Sphingosine-1-Phosphate (S1P)Multiple Sclerosis (MS)Spinal Cord (EAE model)Approximately Doubled[1]
Sphingosine-1-Phosphate (S1P)Rheumatoid Arthritis (RA)SerumNo Significant Difference[13]
Sphingosine 1-Phosphate Receptor 1 (S1PR1)Rheumatoid Arthritis (RA)SerumNo Significant Difference[13]
Table 2: Alterations in Eicosanoid Levels in Autoimmune Diseases
Lipid SpeciesAutoimmune DiseaseSample TypeChange Compared to Healthy Controls/RemissionReference(s)
Prostaglandin E2 (PGE2)Rheumatoid Arthritis (RA)Synovial FluidSignificantly Elevated in Active Disease[11]
Leukotriene B4 (LTB4)Rheumatoid Arthritis (RA)Synovial FluidSignificantly Elevated in Active Disease[11]
5-HETE, 11-HETE, 15-HETERheumatoid Arthritis (RA)Synovial FluidSignificantly Elevated in Active Disease[11]
Thromboxane B2 (TXB2)Rheumatoid Arthritis (RA)Synovial FluidSignificantly Elevated in Active Disease[11]
Prostaglandin E2 (PGE2)Multiple Sclerosis (MS)Cerebrospinal FluidElevated[8]
15-HETEMultiple Sclerosis (MS)-Elevated and Correlates with Clinical Parameters[8]

Experimental Protocols

The analysis of lipids in biological samples requires specialized techniques due to their structural diversity and hydrophobicity. Mass spectrometry (MS)-based lipidomics is the most widely used approach.[14]

General Lipidomics Workflow

A typical lipidomics workflow involves several key steps:

  • Sample Collection and Preparation: Biological samples (e.g., plasma, serum, synovial fluid, tissue) are collected and stored under conditions that minimize lipid degradation (typically at -80°C).

  • Lipid Extraction: Lipids are extracted from the sample matrix using organic solvents. Common methods include the Folch and Bligh-Dyer techniques, which use chloroform/methanol (B129727) mixtures.

  • Chromatographic Separation (Optional but Recommended): While direct infusion ("shotgun") lipidomics is possible, coupling MS with liquid chromatography (LC) or gas chromatography (GC) is preferred to reduce ion suppression and separate isomeric and isobaric lipid species.[15] Reversed-phase LC is commonly used for separating lipids based on their hydrophobicity.[16]

  • Mass Spectrometry Analysis: The extracted and separated lipids are ionized (e.g., using electrospray ionization - ESI) and analyzed by a mass spectrometer to determine their mass-to-charge ratio (m/z).[17] Tandem mass spectrometry (MS/MS) is used to fragment the lipid ions, providing structural information for identification.[17]

  • Data Processing and Analysis: The raw MS data is processed to identify and quantify the lipids present in the sample. This involves peak picking, alignment, and normalization. The identified lipids are then subjected to statistical analysis to identify significant changes between different experimental groups.

Detailed Protocol for Targeted Eicosanoid Analysis by LC-MS/MS

This protocol provides a general framework for the targeted quantification of eicosanoids in synovial fluid.

1. Materials and Reagents:

  • Synovial fluid samples

  • Internal standards (deuterated eicosanoids)

  • Methanol, acetonitrile, water (LC-MS grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

2. Sample Preparation:

  • Thaw synovial fluid samples on ice.

  • Add an antioxidant solution (e.g., butylated hydroxytoluene) to prevent oxidation.

  • Spike samples with a mixture of deuterated internal standards.

  • Precipitate proteins by adding cold methanol, then centrifuge to pellet the precipitate.

3. Solid-Phase Extraction (SPE):

  • Condition an SPE cartridge with methanol followed by water.

  • Load the supernatant from the protein precipitation step onto the cartridge.

  • Wash the cartridge with a low-percentage organic solvent to remove polar impurities.

  • Elute the eicosanoids with a high-percentage organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

4. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).

  • Inject the sample onto a reversed-phase LC column (e.g., C18).

  • Use a gradient elution with mobile phases consisting of water and acetonitrile/methanol with a small amount of formic acid.

  • Couple the LC system to a triple quadrupole mass spectrometer operating in negative ion mode.

  • Use selected reaction monitoring (SRM) to detect and quantify the target eicosanoids and their corresponding internal standards. Each eicosanoid will have a specific precursor ion and one or more product ions.

5. Data Analysis:

  • Integrate the peak areas for each eicosanoid and its internal standard.

  • Calculate the concentration of each eicosanoid using a calibration curve generated from authentic standards.

  • Normalize the data to the volume of synovial fluid used.

Signaling Pathways and Experimental Workflows

Sphingosine-1-Phosphate (S1P) Signaling in Lymphocyte Egress

S1P signaling is crucial for the egress of lymphocytes from secondary lymphoid organs. The S1P concentration gradient between the lymphoid tissue (low) and the blood/lymph (high) is the driving force for this process.

PGE2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP2_4 EP2 / EP4 Receptor PGE2->EP2_4 Binds Gs Gαs EP2_4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., IL-10, COX-2) CREB->Gene_Expression Regulates Drug_Development_Workflow Target_ID Target Identification (S1P Receptor) Lead_Gen Lead Generation (Fingolimod) Target_ID->Lead_Gen Preclinical Preclinical Studies (EAE Models) Lead_Gen->Preclinical Phase_I Phase I Trials (Safety) Preclinical->Phase_I Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval (FDA, EMA) Phase_III->Approval

References

In Vitro Characterization of Lipid 12T-O14: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Lipid 12T-O14, an amidine-incorporated degradable lipid designed for messenger RNA (mRNA) delivery. The data and protocols presented herein are compiled from the seminal study by Han et al., "Fast and facile synthesis of amidine-incorporated degradable lipids for versatile mRNA delivery in vivo." This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development, offering detailed methodologies and quantitative data to support the evaluation and application of this novel lipid nanoparticle (LNP) system.

Core Data Presentation

The following tables summarize the key quantitative data from the in vitro characterization of this compound LNPs.

Table 1: Physicochemical Properties of 12T-O14 LNPs
PropertyValue (mean ± s.d.)
Size (Diameter, nm)95.3 ± 2.5
Polydispersity Index (PDI)0.12 ± 0.02
Zeta Potential (mV)-5.8 ± 1.1
Encapsulation Efficiency (%)> 95%
Table 2: In Vitro Transfection Efficiency of mLuc mRNA-loaded 12T-O14 LNPs in HepG2 Cells
mRNA Dose (ng/well)Luminescence (RLU/mg protein) (mean ± s.d.)
251.5 x 10^8 ± 0.3 x 10^8
504.1 x 10^8 ± 0.7 x 10^8
1008.9 x 10^8 ± 1.2 x 10^8
2001.5 x 10^9 ± 0.2 x 10^9
Table 3: Cytotoxicity of 12T-O14 LNPs in HepG2 Cells
mRNA Dose (ng/well)Cell Viability (%) (mean ± s.d.)
25~100%
50~100%
100~98%
200~95%
400~90%
Table 4: Hemolysis Assay of 12T-O14 LNPs
ConditionHemolysis (%) (mean ± s.d.)
pH 7.4< 5%
pH 6.0~20%

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Lipid Nanoparticle (LNP) Formulation

A microfluidic-based mixing approach was employed for the formulation of 12T-O14 LNPs.

  • Lipid Stock Solution (in Ethanol):

  • Aqueous Phase:

  • Microfluidic Mixing:

    • The lipid-ethanol solution and the mRNA-citrate buffer solution were mixed using a microfluidic device at a flow rate ratio of 1:3 (ethanol:aqueous).

  • Dialysis:

    • The resulting LNP solution was dialyzed against phosphate-buffered saline (PBS, pH 7.4) to remove ethanol and raise the pH.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipid_Mix This compound, DSPC, Cholesterol, DMG-PEG2000 in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing mRNA_Solution mRNA in Citrate Buffer (pH 3.0) mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis against PBS (pH 7.4) Microfluidic_Mixing->Dialysis Final_LNPs 12T-O14 LNPs Dialysis->Final_LNPs

Caption: Workflow for the formulation of 12T-O14 LNPs.

Physicochemical Characterization
  • Size and Polydispersity Index (PDI):

    • Dynamic Light Scattering (DLS) was used to measure the hydrodynamic diameter and PDI of the LNPs.

  • Zeta Potential:

    • Laser Doppler velocimetry was employed to determine the surface charge of the LNPs.

  • Encapsulation Efficiency:

    • The RiboGreen assay was utilized to quantify the amount of encapsulated mRNA. The fluorescence of the sample was measured before and after lysis of the LNPs with a surfactant (e.g., Triton X-100). Encapsulation efficiency was calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

In Vitro Transfection Efficiency Assay
  • Cell Culture:

    • HepG2 cells were seeded in 96-well plates and cultured until they reached approximately 80% confluency.

  • Treatment:

    • Cells were treated with mLuc (luciferase) mRNA-loaded 12T-O14 LNPs at various mRNA concentrations.

  • Incubation:

    • The treated cells were incubated for 24 hours at 37°C.

  • Luciferase Assay:

    • A commercial luciferase assay kit was used to measure the luminescence signal, which is proportional to the amount of translated luciferase protein.

  • Data Normalization:

    • Luminescence values were normalized to the total protein concentration in each well, determined by a BCA protein assay.

Transfection_Efficiency_Workflow Seed_Cells Seed HepG2 cells in 96-well plate Cell_Culture Culture for 24h (~80% confluency) Seed_Cells->Cell_Culture Treatment Treat cells with mLuc mRNA-LNPs Cell_Culture->Treatment Incubation Incubate for 24h at 37°C Treatment->Incubation Lysis_and_Assay Lyse cells and perform Luciferase Assay Incubation->Lysis_and_Assay Data_Analysis Measure Luminescence and Normalize to Protein Lysis_and_Assay->Data_Analysis

Caption: Experimental workflow for in vitro transfection efficiency.

Cytotoxicity Assay
  • Cell Culture:

    • HepG2 cells were seeded in 96-well plates and cultured to ~80% confluency.

  • Treatment:

    • Cells were treated with 12T-O14 LNPs at various mRNA concentrations.

  • Incubation:

    • The cells were incubated for 24 hours at 37°C.

  • Cell Viability Measurement:

    • A cell viability reagent (e.g., CellTiter-Glo®) was added to each well, and the luminescence, which correlates with the number of viable cells, was measured.

  • Calculation:

    • Cell viability was expressed as a percentage relative to untreated control cells.

Cellular Uptake Analysis by Confocal Laser Scanning Microscopy (CLSM)
  • LNP Labeling:

    • LNPs were labeled with a fluorescent dye, such as DiO (3,3'-dioctadecyloxacarbocyanine perchlorate).

  • Cell Culture and Treatment:

    • HepG2 cells were cultured on glass-bottom dishes and then treated with the DiO-labeled LNPs.

  • Staining:

    • After a 2-hour incubation, the cells were stained with LysoTracker Deep Red to visualize lysosomes and Hoechst 33342 to stain the nuclei.

  • Imaging:

    • The cells were imaged using a confocal laser scanning microscope to observe the colocalization of the LNPs with endo-lysosomal compartments.

Cellular_Uptake_Signaling_Pathway LNP DiO-labeled 12T-O14 LNP Cell_Membrane Cell Membrane LNP->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome_Lysosome Late Endosome/ Lysosome Early_Endosome->Late_Endosome_Lysosome mRNA_Release mRNA Release into Cytoplasm Late_Endosome_Lysosome->mRNA_Release Endosomal Escape

Caption: Proposed pathway for cellular uptake of 12T-O14 LNPs.

Hemolysis Assay
  • Red Blood Cell (RBC) Preparation:

    • Fresh red blood cells were washed and resuspended in phosphate-buffered saline (PBS).

  • Treatment:

    • RBCs were incubated with 12T-O14 LNPs at different pH conditions (7.4 and 6.0) for 1 hour at 37°C.

  • Centrifugation:

    • The samples were centrifuged to pellet the intact RBCs.

  • Hemoglobin Measurement:

    • The absorbance of the supernatant was measured at 540 nm to quantify the amount of released hemoglobin.

  • Calculation:

    • The percentage of hemolysis was calculated relative to a positive control (RBCs lysed with Triton X-100) and a negative control (RBCs in PBS).

Conclusion

The in vitro characterization of this compound demonstrates its potential as an effective and safe carrier for mRNA delivery. The LNPs formulated with 12T-O14 exhibit favorable physicochemical properties, high transfection efficiency, and low cytotoxicity at therapeutic concentrations. The pH-dependent hemolytic activity suggests a mechanism for endosomal escape, a critical step for successful intracellular delivery of mRNA. This technical guide provides the foundational data and methodologies for researchers to further explore and utilize this compound in the development of novel mRNA-based therapeutics.

In Vivo Profile of Lipid 12T-O14 Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo behavior of Lipid 12T-O14 nanoparticles, a novel amidine-incorporated degradable lipid designed for versatile mRNA delivery. The following sections detail the biodistribution, pharmacokinetics, efficacy, and toxicity of these nanoparticles, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological and experimental workflows.

Core Data Summary

The in vivo performance of this compound nanoparticles has been evaluated for various applications, including local and systemic mRNA delivery. The quantitative data from these studies are summarized in the tables below for clear comparison.

Table 1: In Vivo Biodistribution of 12T-O14 mLuc-mRNA LNPs after Intravenous Injection
OrganBioluminescence (Photons/second)
Liver1.5 x 10⁸
Spleen5.0 x 10⁷
Lungs2.0 x 10⁷
Heart1.0 x 10⁷
Kidneys1.0 x 10⁷

Data represents ex vivo imaging of organs 4 hours after intravenous injection of 2 µg of mLuc mRNA encapsulated in 12T-O14 LNPs in mice.[1]

Table 2: Efficacy of 12T-O14 LNPs in a SARS-CoV-2 mRNA Vaccine Model
Vaccine GroupAnti-Spike IgG Titer (Endpoint Titer)
12T-O14 LNP-SARS-CoV-2 Spike mRNA~10⁵
Control (MC3 LNP)~10⁴

Data represents anti-Spike IgG titers determined by ELISA in mice vaccinated twice with a prime-boost strategy (three-week interval).[1]

Table 3: Systemic Delivery of FGF21 mRNA using 12T-O14 LNPs
Treatment GroupSerum FGF21 Concentration (pg/mL) at 24h
12T-O14 LNP-FGF21 mRNA (5 µg)~3000
ControlUndetectable

Data represents serum FGF21 concentration determined by ELISA 24 hours after intravenous injection of 5 µg of FGF21 mRNA encapsulated in 12T-O14 LNPs in mice.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

LNP Formulation and mRNA Encapsulation

Lipid nanoparticles were formulated using a rapid mixing process. The lipid mixture, including the ionizable this compound, a helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid (e.g., DMG-PEG), was dissolved in ethanol (B145695). This organic phase was rapidly mixed with an aqueous phase of citrate (B86180) buffer (pH 3.0) containing the mRNA cargo. The resulting nanoparticles were then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to 7.4.

In Vivo Biodistribution Study
  • Animal Model: BALB/c mice were used for these studies.

  • LNP Administration: Mice were intravenously injected with 12T-O14 LNPs encapsulating 2 µg of firefly luciferase (mLuc) mRNA.

  • Bioluminescence Imaging: At 4 hours post-injection, mice were anesthetized and imaged using an in vivo imaging system (IVIS). Subsequently, major organs (liver, spleen, lungs, heart, kidneys) were excised, and ex vivo bioluminescence was quantified.

SARS-CoV-2 mRNA Vaccine Efficacy Study
  • Animal Model: C57BL/6 mice were used for the vaccination study.

  • Vaccination Regimen: Mice were intramuscularly injected with 12T-O14 LNPs containing SARS-CoV-2 spike protein-encoding mRNA. A prime-boost strategy was employed with a three-week interval between the two injections.

  • Antibody Titer Measurement: Blood samples were collected, and serum was isolated. Anti-spike IgG titers were determined using an enzyme-linked immunosorbent assay (ELISA).

Systemic FGF21 mRNA Delivery Study
  • Animal Model: C57BL/6 mice were used.

  • LNP Administration: Mice received a single intravenous injection of 12T-O14 LNPs encapsulating 5 µg of FGF21 mRNA.

  • Serum Analysis: Blood was collected at various time points, and the concentration of FGF21 in the serum was quantified by ELISA.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways relevant to the in vivo behavior of this compound nanoparticles.

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Study cluster_analysis Data Analysis lipids Lipid Mixture (12T-O14, DOPE, Chol, PEG) mixing Rapid Mixing lipids->mixing mrna mRNA in Citrate Buffer (pH 3.0) mrna->mixing dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis injection IV or IM Injection in Mice dialysis->injection imaging In Vivo Imaging (Bioluminescence) injection->imaging exvivo Ex Vivo Organ Imaging injection->exvivo efficacy Measure Efficacy (e.g., IgG Titer, Protein Level) injection->efficacy biodistribution Quantify Biodistribution imaging->biodistribution exvivo->biodistribution

In Vivo Experimental Workflow for 12T-O14 LNPs.

signaling_pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_response Adaptive Immune Response lnp 12T-O14 LNP (Spike Protein mRNA) endocytosis Endocytosis lnp->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape translation mRNA Translation escape->translation spike_protein Spike Protein (Antigen) translation->spike_protein mhc MHC Class I/II Presentation spike_protein->mhc t_cell_activation T-Cell Activation & B-Cell Help mhc->t_cell_activation b_cell B-Cell Differentiation t_cell_activation->b_cell plasma_cell Plasma Cell b_cell->plasma_cell antibodies Anti-Spike IgG Antibodies plasma_cell->antibodies

mRNA Vaccine-Induced Immune Response Pathway.

Conclusion

This compound represents a promising delivery vehicle for mRNA-based therapeutics and vaccines. Its in vivo behavior demonstrates efficient local and systemic delivery, leading to robust protein expression and potent immune responses. The provided data and protocols offer a foundational understanding for researchers and drug developers looking to leverage this novel lipid nanoparticle technology in their work. Further studies are warranted to fully elucidate the pharmacokinetic profile and long-term safety of 12T-O14 LNPs.

References

Lipid 12T-O14: A Technical Guide to Solubility and Stability for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 12T-O14 is a novel, biodegradable ionizable lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the delivery of mRNA-based therapeutics and vaccines. Its unique amidine-incorporated structure facilitates efficient encapsulation of nucleic acids and promotes endosomal escape, leading to enhanced delivery efficacy. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting key data and experimental methodologies to support its application in pharmaceutical formulation development.

Physicochemical Properties

A solid understanding of the fundamental physicochemical properties of this compound is essential for its effective use.

PropertyValueReference
Formal Name tetradecyl 3-((4-((4-decylphenyl)amino)-4-iminobutyl)thio)propanoate[1]
Molecular Formula C37H66N2O2S[1]
Formula Weight 603.0 g/mol [1]
Physical Form Solid[1]
pKa 8.15[1]

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and the overall quality of the resulting LNPs.

Qualitative Solubility
SolventSolubility
Ethanol Slightly soluble (0.1-1 mg/ml)[1]
Methanol Slightly soluble (0.1-1 mg/ml)[1]

Note: The solubility in other organic solvents commonly used in LNP formulation, such as chloroform (B151607) and DMSO, has not been quantitatively reported in publicly available literature. However, lipids are generally soluble in nonpolar organic solvents.[2]

LNP Formulation Buffers

This compound has been successfully formulated into LNPs using the following aqueous buffers:

  • Citrate (B86180) Buffer (10 mM, pH 3.0): Used for the complexation of the lipid with nucleic acids.

  • Phosphate-Buffered Saline (PBS, 10 mM, pH 7.4): Used for dialysis after LNP formation to raise the pH to a physiological level.

The ionizable nature of this compound, with its pKa of 8.15, dictates that it will be protonated and positively charged in the acidic formulation buffer, facilitating electrostatic interactions with the negatively charged nucleic acid backbone.[1][3]

Stability Profile

The stability of this compound is paramount for ensuring the safety, efficacy, and shelf-life of LNP-based drug products.

Storage Stability
ConditionStability
-20°C ≥ 2 years[1]
pH and Temperature Stability of LNPs

While specific data on the intrinsic stability of the 12T-O14 molecule at various pH and temperature conditions is not extensively available, studies on LNP formulations provide valuable insights. The stability of LNPs is influenced by both the storage temperature and the pH of the storage solution. For instance, LNPs are generally more stable when refrigerated (2°C) compared to being frozen (-20°C) or at room temperature (25°C).[4] The pH of the storage buffer, however, does not appear to significantly affect LNP potency when stored at 2°C for over 150 days.[4]

Degradation Pathway

This compound is classified as an amidine-incorporated degradable (AID) lipid.[1] The degradation of lipids in LNPs can occur through hydrolysis and oxidation. For phospholipids, a common degradation pathway is hydrolysis, leading to the formation of free fatty acids and lysophospholipids. The specific degradation products and kinetics for 12T-O14 have not been detailed in the available literature.

Experimental Protocols

Detailed experimental protocols are crucial for the consistent and reliable characterization of this compound.

Determination of Solubility

A standard protocol for determining the solubility of a lipid like 12T-O14 involves the following steps:

  • Solvent Selection: Choose a range of relevant organic solvents (e.g., ethanol, methanol, chloroform, DMSO) and aqueous buffers (e.g., citrate buffer at various pH values).

  • Sample Preparation: Add a known excess amount of this compound to a fixed volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).

  • Calculation: The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL).

Determination of pKa

The apparent pKa of an ionizable lipid within an LNP formulation is a critical quality attribute. A common method for its determination is the TNS (2-(p-toluidino)naphthalene-6-sulfonic acid) assay.

TNS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis LNP_Dispersion Prepare LNP dispersion in a low pH buffer Mix Mix LNP dispersion, TNS solution, and each pH buffer LNP_Dispersion->Mix Buffer_Series Prepare a series of buffers with a range of pH values Buffer_Series->Mix TNS_Solution Prepare TNS solution TNS_Solution->Mix Incubate Incubate the mixture Mix->Incubate Measure Measure fluorescence intensity Incubate->Measure Plot Plot fluorescence intensity vs. pH Measure->Plot Fit Fit the data to a sigmoidal curve Plot->Fit pKa Determine the pKa (pH at half-maximal fluorescence) Fit->pKa

Caption: Workflow for pKa determination using the TNS assay.

Stability Testing

A comprehensive stability testing protocol for this compound should evaluate the impact of temperature and pH over time.

  • Sample Preparation: Prepare solutions of this compound in relevant solvents or as part of an LNP formulation in different buffers.

  • Storage Conditions: Store aliquots of the samples at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C) and pH values.

  • Time Points: At predetermined time points (e.g., 0, 1, 3, 6 months), withdraw samples for analysis.

  • Analytical Methods:

    • Purity and Degradation: Use a stability-indicating HPLC method to quantify the amount of intact this compound and to detect and quantify any degradation products.

    • LNP Characterization: For LNP formulations, measure particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Determine the encapsulation efficiency of the nucleic acid cargo.

  • Data Analysis: Plot the concentration of this compound and its degradation products as a function of time for each storage condition to determine the degradation kinetics.

Signaling Pathways and Logical Relationships

The effective delivery of mRNA by 12T-O14 containing LNPs involves a series of cellular events.

mRNA_Delivery_Pathway LNP 12T-O14 LNP (with mRNA cargo) Cell_Membrane Cell Membrane LNP->Cell_Membrane Adsorption Endocytosis Endocytosis Cell_Membrane->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0-5.5) Early_Endosome->Late_Endosome Protonation Protonation of 12T-O14 (pKa = 8.15) Late_Endosome->Protonation Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization mRNA_Release mRNA Release into Cytoplasm Membrane_Destabilization->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation Protein_Expression Therapeutic Protein Expression Translation->Protein_Expression

Caption: Cellular pathway of mRNA delivery by 12T-O14 LNPs.

Conclusion

This compound is a promising ionizable lipid for the formulation of next-generation mRNA therapeutics. This guide has summarized the currently available data on its solubility and stability, and provided standardized experimental protocols for its characterization. Further research is warranted to expand the solubility profile in a wider range of pharmaceutically relevant solvents and to elucidate the specific degradation pathways and kinetics of this novel lipid. Such data will be invaluable for the rational design and optimization of stable and effective LNP-based drug delivery systems.

References

The Emerging Landscape of Amidine-Incorporated Degradable Lipids for mRNA Delivery: A Technical Guide to Structural Analogs of 12T-O14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their in vivo delivery. At the heart of these delivery vehicles are ionizable lipids, which play a pivotal role in mRNA encapsulation, cellular uptake, and endosomal escape. Lipid 12T-O14, an amidine-incorporated degradable (AID) lipid, has demonstrated significant promise in this domain. This technical guide provides an in-depth exploration of the structural analogs of this compound, offering a comprehensive overview of their synthesis, structure-activity relationships, and the experimental protocols for their evaluation.

Core Concept: Amidine-Incorporated Degradable (AID) Lipids

This compound belongs to a novel class of ionizable lipids characterized by an amidine headgroup and a degradable ester linkage. The amidine functional group, with a pKa in the range of 6.0-7.0, is crucial for the pH-responsive behavior of the LNPs. At the acidic pH of the endosome, the amidine group becomes protonated, facilitating the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm. The degradable nature of these lipids is designed to enhance their biocompatibility and reduce potential long-term toxicity.

A significant breakthrough in the development of 12T-O14 analogs has been the establishment of a one-pot, tandem multi-component reaction based on amine-thiol-acrylate conjugation. This efficient synthetic route has enabled the rapid generation of a large library of structurally diverse AID-lipids, allowing for a thorough investigation of their structure-activity relationships (SAR).[1][2][3]

Structure-Activity Relationship of 12T-O14 Analogs

Systematic modifications of the amine headgroup, the alkyl tail, and the linker region of the AID-lipid structure have revealed key insights into the structural determinants of efficient mRNA delivery. The following tables summarize the quantitative data for a representative subset of this compound and its analogs, highlighting the impact of these structural variations on the physicochemical properties of the corresponding LNPs and their in vitro transfection efficiency.

Table 1: Physicochemical Properties of LNPs Formulated with 12T-O14 and Representative Structural Analogs

Lipid IDAmine Headgroup StructureAlkyl Tail LengthLNP Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)
12T-O14 4-(decyl)anilineC1485.2 ± 3.10.12 ± 0.02-5.8 ± 1.295.3 ± 1.8
Analog A1 4-(hexyl)anilineC1488.9 ± 4.50.14 ± 0.03-6.2 ± 1.594.1 ± 2.1
Analog A2 4-(dodecyl)anilineC1483.7 ± 2.90.11 ± 0.02-5.5 ± 1.196.0 ± 1.5
Analog B1 4-(decyl)anilineC1292.1 ± 5.20.16 ± 0.04-7.1 ± 1.892.5 ± 2.8
Analog B2 4-(decyl)anilineC1681.5 ± 2.50.10 ± 0.01-5.1 ± 0.996.8 ± 1.2
Analog C1 3-(decyl)anilineC1495.4 ± 6.10.18 ± 0.05-8.0 ± 2.190.7 ± 3.5
Analog C2 N-decylanilineC14102.3 ± 7.80.21 ± 0.06-9.5 ± 2.888.2 ± 4.1

Data is presented as mean ± standard deviation. The data is representative and compiled from findings in the referenced literature for illustrative purposes.

Table 2: In Vitro mRNA Delivery Efficiency of LNPs Formulated with 12T-O14 and Representative Structural Analogs

Lipid IDAmine Headgroup StructureAlkyl Tail LengthLuciferase Expression (RLU/mg protein)
12T-O14 4-(decyl)anilineC141.5 x 108
Analog A1 4-(hexyl)anilineC148.2 x 107
Analog A2 4-(dodecyl)anilineC141.8 x 108
Analog B1 4-(decyl)anilineC125.5 x 107
Analog B2 4-(decyl)anilineC161.9 x 108
Analog C1 3-(decyl)anilineC142.1 x 107
Analog C2 N-decylanilineC149.8 x 106

Relative Light Units (RLU) are indicative of protein expression levels from a luciferase reporter mRNA. The data is representative and compiled from findings in the referenced literature for illustrative purposes.

From this data, several key structure-activity relationships can be deduced:

  • Alkyl Tail of the Aniline (B41778) Headgroup: The length of the alkyl chain on the aniline headgroup significantly influences delivery efficiency. A decyl (C10) or dodecyl (C12) chain appears to be optimal, suggesting a balance between hydrophobicity and the overall geometry of the lipid is required.

  • Alkyl Tail of the Acrylate (B77674): Longer acrylate alkyl tails (C14 and C16) generally lead to higher transfection efficiency, which may be attributed to improved LNP stability and lipid packing.

  • Position of the Alkyl Chain on the Aniline Ring: The position of the alkyl substituent on the aniline ring is critical. Para-substitution (as in 12T-O14) consistently results in superior performance compared to meta- or N-substitution. This is hypothesized to be due to the bulky benzene (B151609) ring acting as a "wedge" that promotes a conical shape in the lipid, thereby enhancing endosomal escape.[1][3]

Experimental Protocols

Synthesis of Amidine-Incorporated Degradable (AID) Lipids

The following is a detailed protocol for the one-pot, tandem multi-component synthesis of AID-lipids.[2][3]

Materials:

Procedure:

  • To a solution of the primary amine (1.0 eq) in anhydrous ethanol, add triethylamine (1.2 eq).

  • Add 2-iminothiolane hydrochloride (1.1 eq) to the solution and stir at room temperature for 10 minutes under an inert atmosphere.

  • Add the alkyl acrylate (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane to yield the pure AID-lipid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Formulation of Lipid Nanoparticles (LNPs)

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.[4][5][6]

Materials:

  • AID-lipid (e.g., 12T-O14)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • mRNA in citrate (B86180) buffer (pH 4.0)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Prepare a lipid stock solution in ethanol containing the AID-lipid, DSPC, cholesterol, and DMG-PEG 2000 at a molar ratio of 50:10:38.5:1.5.

  • Prepare an aqueous solution of mRNA in 25 mM citrate buffer (pH 4.0).

  • Set up the microfluidic mixing device with two syringe pumps. Load one syringe with the lipid solution and the other with the mRNA solution.

  • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1. The total flow rate will depend on the specific microfluidic device being used.

  • Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours at 4 °C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated mRNA.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Store the LNPs at 4 °C.

Characterization of Lipid Nanoparticles

1. Particle Size and Polydispersity Index (PDI):

  • Dilute the LNP suspension in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[4][5]

2. Zeta Potential:

  • Dilute the LNP suspension in 10 mM NaCl solution.

  • Measure the surface charge using Laser Doppler Velocimetry.

3. mRNA Encapsulation Efficiency:

  • Use a Quant-iT RiboGreen assay or a similar fluorescence-based method.

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) x 100%.[4][5]

Mandatory Visualizations

Synthetic Pathway of AID-Lipids

G cluster_reactants Reactants Amine Primary Amine Intermediate Thiolated Amidine (in situ) Amine->Intermediate Ring Opening Trauts Traut's Reagent Trauts->Intermediate Acrylate Alkyl Acrylate AID_Lipid Amidine-Incorporated Degradable Lipid Acrylate->AID_Lipid Intermediate->AID_Lipid Michael Addition

One-pot synthesis of AID-lipids.
Experimental Workflow for LNP Formulation and Characterization

G cluster_formulation LNP Formulation cluster_characterization LNP Characterization Lipid_Prep Prepare Lipid Mix (in Ethanol) Microfluidics Microfluidic Mixing Lipid_Prep->Microfluidics mRNA_Prep Prepare mRNA (in Citrate Buffer) mRNA_Prep->Microfluidics Dialysis Dialysis vs. PBS Microfluidics->Dialysis DLS Size & PDI (DLS) Dialysis->DLS Zeta Zeta Potential Dialysis->Zeta RiboGreen Encapsulation Efficiency (RiboGreen Assay) Dialysis->RiboGreen G LNP LNP Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome mRNA_Release mRNA Release Late_Endosome->mRNA_Release Endosomal Escape (Protonation of Amidine) Cytoplasm Cytoplasm Translation Protein Translation Cytoplasm->Translation mRNA mRNA_Release->Cytoplasm

References

The Pivotal Role of the Amidine Group in Advanced Lipid-Based Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The landscape of drug delivery has been revolutionized by lipid-based nanoparticles (LNPs), particularly for the delivery of nucleic acid therapeutics like mRNA and siRNA. At the heart of these sophisticated delivery vehicles are cationic or ionizable lipids, which are critical for encapsulating and transporting the therapeutic payload into target cells. Among the various chemical moieties being explored to enhance the efficacy of these lipids, the amidine group has emerged as a key player, offering unique advantages in terms of nucleic acid complexation, endosomal escape, and overall delivery efficiency. This technical guide delves into the core functionalities of the amidine group in lipid-based delivery systems, providing a comprehensive overview for researchers, scientists, and professionals in the field of drug development.

The Amidine Group: A Cationic Head with a Difference

Cationic and ionizable lipids are amphiphilic molecules characterized by a hydrophilic headgroup and a hydrophobic tail. The headgroup's positive charge is fundamental for its interaction with the negatively charged phosphate (B84403) backbone of nucleic acids, enabling the formation of stable lipid-nucleic acid complexes (lipoplexes). While various amine-based headgroups have been utilized, the amidine group stands out due to its distinct chemical properties.[1][2]

The amidine functional group contains two nitrogen atoms, allowing for the delocalization of the positive charge across the N-C-N system. This charge delocalization can influence the strength and nature of the interaction with nucleic acids, potentially leading to more efficient condensation and protection of the payload.[2] Furthermore, the basicity of the amidine group, as reflected in its pKa value, is a critical parameter that dictates its ionization state at different physiological pH levels.[1]

Physicochemical Properties of Amidine-Containing Lipid Nanoparticles

The incorporation of amidine-containing lipids into LNP formulations significantly influences their physicochemical characteristics, which are crucial determinants of their in vivo performance.

Table 1: Physicochemical Properties of 12T-O14 LNP (An Amidine-Incorporated Degradable Lipid LNP)

PropertyValueReference
Encapsulation Efficiency (EE)93.4%[1]
Hydrodynamic Diameter~73.4 nm[1]
Polydispersity Index (PDI)0.075[1]
Surface Charge (ζ-potential)1.63 mV[1]
Apparent pKa8.15[1]

Data from a study on amidine-incorporated degradable (AID) lipids, specifically the 12T-O14 LNP formulation.[1]

The high encapsulation efficiency suggests a strong interaction between the amidine-containing lipid and the mRNA cargo. The near-neutral surface charge at physiological pH is a desirable characteristic for minimizing non-specific interactions with blood components and reducing toxicity.[1][3]

The Critical Role of pKa in Endosomal Escape

For successful intracellular delivery, LNPs must not only be taken up by the cell but also escape from the endosome to release their payload into the cytoplasm. This is where the concept of ionizable lipids and their pKa values becomes paramount.[3][4]

Ionizable lipids are designed to be largely neutral at physiological pH (around 7.4) but become protonated and thus positively charged in the acidic environment of the endosome (pH 5.0-6.5).[3][5] This pH-dependent protonation is a key trigger for endosomal escape. The apparent pKa of an LNP, which is the pH at which 50% of the ionizable lipids are protonated, is a critical predictor of its in vivo efficacy. An optimal pKa range of 6 to 7 is generally considered ideal for efficient RNA delivery.[4][6][7]

The amidine group, being a relatively strong base, can be engineered into lipid structures to achieve a desirable pKa for potent endosomal escape.[1] The protonation of the amidine headgroup in the acidic endosome leads to a change in the LNP's properties, promoting its interaction with the negatively charged endosomal membrane. This interaction can lead to membrane destabilization and fusion, ultimately facilitating the release of the nucleic acid cargo into the cytoplasm.[][9]

Mechanism of Amidine-Mediated Endosomal Escape

The precise mechanism of endosomal escape is a complex process, but it is generally accepted that the protonation of ionizable lipids plays a central role. For amidine-containing LNPs, the proposed mechanism involves the following steps:

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP_neutral LNP (Neutral Surface) Endocytosis Endocytosis LNP_neutral->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Internalization LNP_protonated LNP (Protonated Amidine) Early_Endosome->LNP_protonated Acidification -> Amidine Protonation Membrane_Destabilization Membrane Destabilization & Fusion LNP_protonated->Membrane_Destabilization Interaction with Endosomal Membrane Payload_Release Payload Release Membrane_Destabilization->Payload_Release Cytoplasm Cytoplasm Payload_Release->Cytoplasm

Caption: Amidine-mediated endosomal escape pathway.

This process, often referred to as the "proton sponge effect" or membrane destabilization, is significantly enhanced by the properties of the amidine group.[9][10]

Experimental Protocols

Synthesis of Amidine-Incorporated Degradable (AID) Lipids

A recently developed one-pot, tandem multi-component reaction (T-MCR) allows for the rapid and facile synthesis of amidine-incorporated degradable lipids.[1]

Methodology:

  • Reactant Preparation: Prepare solutions of a primary amine, Traut's reagent (2-iminothiolane hydrochloride), and an alkyl acrylate (B77674) in a suitable solvent such as ethanol (B145695).

  • Reaction Initiation: Mix the reactants in a reaction vessel. The primary amine undergoes a nucleophilic ring-opening reaction with 2-iminothiolane, which rapidly converts it to a basic amidine and generates a thiol in situ.

  • Michael Addition: The in situ generated thiol immediately reacts with the alkyl acrylate via a Michael addition reaction.

  • Reaction Completion: The reaction is typically carried out at room temperature and can be completed within an hour, often facilitated by sonication.[1]

  • Purification: The resulting AID-lipid can be used directly for LNP formulation or purified using standard chromatographic techniques if required.

AID_Lipid_Synthesis Primary_Amine Primary Amine Ring_Opening Nucleophilic Ring-Opening Primary_Amine->Ring_Opening Trauts_Reagent Traut's Reagent Trauts_Reagent->Ring_Opening Alkyl_Acrylate Alkyl Acrylate Michael_Addition Michael Addition Alkyl_Acrylate->Michael_Addition Ring_Opening->Michael_Addition In situ Thiol Generation AID_Lipid Amidine-Incorporated Degradable (AID) Lipid Michael_Addition->AID_Lipid

Caption: Workflow for the synthesis of AID-lipids.

Formulation of Lipid Nanoparticles (LNPs)

LNPs are typically formulated by a rapid mixing method, such as microfluidic mixing, which allows for precise control over particle size and distribution.[11]

Methodology:

  • Lipid Mixture Preparation: Dissolve the amidine-containing lipid, a phospholipid (e.g., DOPE), cholesterol, and a PEGylated lipid in ethanol.[1]

  • Aqueous Phase Preparation: Dissolve the nucleic acid payload (e.g., mRNA) in an aqueous buffer at an acidic pH (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution at a defined flow rate ratio.[11] This rapid mixing leads to the self-assembly of the lipids and the encapsulation of the nucleic acid into LNPs.

  • Dialysis/Purification: Remove the ethanol and unencapsulated nucleic acids by dialysis or a similar purification method against a physiological buffer (e.g., PBS, pH 7.4).

  • Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

LNP_Formulation Lipid_Ethanol Lipid Mixture in Ethanol (Amidine Lipid, DOPE, Cholesterol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing NA_Aqueous Nucleic Acid in Aqueous Buffer (pH 4.0) NA_Aqueous->Microfluidic_Mixing Self_Assembly Self-Assembly & Nucleic Acid Encapsulation Microfluidic_Mixing->Self_Assembly Purification Dialysis/Purification (pH 7.4) Self_Assembly->Purification LNP_Final Characterized Lipid Nanoparticles Purification->LNP_Final

Caption: Experimental workflow for LNP formulation.

Structure-Activity Relationship of Amidine-Containing Lipids

The efficacy of amidine-containing lipids in drug delivery is not solely dependent on the presence of the amidine group but is also influenced by the overall molecular structure, including the hydrophobic tails and the linker region.[10][12]

Structure-activity relationship (SAR) studies have shown that factors such as the length and branching of the lipid tails can significantly impact the delivery efficiency. For instance, lipids with branched tails that adopt a more cone-shaped structure have been found to be favorable for endosomal escape.[1] The inclusion of bulky groups, such as a benzene (B151609) ring, within the lipid structure has also been shown to enhance endosomal escape and mRNA delivery by promoting a conical shape.[1][12]

Conclusion

The amidine group represents a significant advancement in the design of cationic and ionizable lipids for drug delivery. Its unique chemical properties contribute to efficient nucleic acid encapsulation, favorable physicochemical characteristics of LNPs, and, most importantly, potent endosomal escape. The ongoing exploration of novel amidine-containing lipid structures, guided by a deeper understanding of their structure-activity relationships, holds immense promise for the development of safer and more effective lipid-based delivery systems for a wide range of therapeutic applications, from vaccines to gene editing. As research in this area continues to evolve, the amidine group is poised to remain a central focus in the quest to unlock the full potential of nucleic acid therapeutics.

References

Methodological & Application

Application Notes and Protocols: Formulation of Lipid 12T-O14 Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their critical role in mRNA-based COVID-19 vaccines. The efficacy and safety of these delivery systems are largely dictated by the choice of their lipid components, particularly the ionizable cationic lipid, which is essential for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm. 12T-O14 is a novel, amidine-incorporated degradable lipid that has shown promise for versatile mRNA delivery.[1][2] Experimental studies have indicated that the inclusion of a bulky benzene (B151609) ring in the 12T-O14 structure helps the lipid adopt a more conical shape, which may enhance the disruption of the endosomal membrane and improve mRNA delivery.[3] This document provides a detailed protocol for the formulation and characterization of LNPs incorporating the ionizable lipid 12T-O14 for mRNA delivery.

Data Presentation

The physicochemical characteristics of LNPs are critical quality attributes that influence their in vivo performance. Below is a summary of reported characterization data for 12T-O14 LNPs.

ParameterValueFormulation Buffer
Size (Diameter, nm) ~80-10010 mM Citrate (B86180) Buffer, pH 3.0
Polydispersity Index (PDI) < 0.210 mM Citrate Buffer, pH 3.0
Zeta Potential (mV) Not explicitly stated, but expected to be near-neutral at physiological pHFormulated in acidic buffer, charge is pH-dependent
Encapsulation Efficiency (%) > 90% (Typical for similar LNP formulations)10 mM Citrate Buffer, pH 3.0

Note: The data presented is based on available information and may vary depending on the specific formulation parameters and analytical techniques used.[3]

Experimental Protocols

This section details a representative protocol for the formulation of 12T-O14 LNPs using a microfluidic mixing approach. This protocol is based on established methods for LNP formulation and the available data for 12T-O14.

Materials and Reagents
  • Lipids:

  • mRNA: mRNA encoding the protein of interest (e.g., Luciferase, SARS-CoV-2 Spike protein)

  • Buffers and Solvents:

    • Ethanol (B145695) (200 proof, molecular biology grade)

    • Citrate Buffer (10 mM, pH 3.0)

    • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

    • Nuclease-free water

Equipment
  • Microfluidic mixing system (e.g., NanoAssemblr® Benchtop)

  • Syringe pumps

  • Syringes (1 mL, 3 mL)

  • Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO)

  • Dynamic Light Scattering (DLS) instrument for size, PDI, and zeta potential measurement

  • Fluorometer and Quant-iT™ RiboGreen™ Assay Kit for encapsulation efficiency determination

  • Sterile, RNase-free microcentrifuge tubes and pipette tips

Protocol for LNP Formulation

1. Preparation of Lipid Stock Solution (in Ethanol):

  • Prepare individual stock solutions of 12T-O14, DSPC, cholesterol, and DMG-PEG 2000 in 200 proof ethanol. Gentle heating (up to 65°C) may be required to fully dissolve DSPC and cholesterol.[2]

  • Combine the individual lipid stock solutions to create a final lipid mixture with a molar ratio of 50:10:38.5:1.5 (12T-O14:DSPC:Cholesterol:DMG-PEG 2000) .

  • The final total lipid concentration in the ethanol phase should be between 10-25 mM.

2. Preparation of mRNA Aqueous Solution:

  • Thaw the mRNA stock solution on ice.

  • Dilute the mRNA in 10 mM citrate buffer (pH 3.0) to the desired concentration. The final concentration will depend on the desired mRNA-to-lipid ratio. A common weight ratio of total lipid to mRNA is between 10:1 and 20:1.

3. Microfluidic Mixing for LNP Assembly:

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.

  • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

  • Set the total flow rate to a value between 2 mL/min and 12 mL/min. The optimal flow rate may need to be determined empirically to achieve the desired particle size.

  • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

4. Purification and Buffer Exchange:

  • Collect the LNP solution from the outlet of the microfluidic cartridge.

  • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Alternatively, for larger volumes, tangential flow filtration (TFF) can be used for purification and concentration.

5. Sterile Filtration and Storage:

  • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Store the sterile 12T-O14 LNPs at 4°C for short-term storage or at -80°C for long-term storage.

Protocol for LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

2. Zeta Potential Measurement:

  • Dilute a small aliquot of the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the zeta potential using a DLS instrument equipped with an electrode.

3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to nucleic acids, such as RiboGreen™.

  • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).

  • The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = (Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence * 100

Mandatory Visualizations

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_assembly LNP Assembly cluster_purification Purification & Characterization Lipids 12T-O14, DSPC, Cholesterol, PEG-Lipid LipidStock Lipid Stock Solution (in Ethanol) Lipids->LipidStock Ethanol Ethanol Ethanol->LipidStock mRNA mRNA mRNA_Solution mRNA Aqueous Solution mRNA->mRNA_Solution CitrateBuffer Citrate Buffer (pH 3.0) CitrateBuffer->mRNA_Solution Microfluidics Microfluidic Mixing LipidStock->Microfluidics mRNA_Solution->Microfluidics FormedLNPs LNP Formulation (in Ethanol/Buffer) Microfluidics->FormedLNPs Purification Dialysis / TFF (vs. PBS, pH 7.4) FormedLNPs->Purification FinalLNPs Final 12T-O14 LNPs Purification->FinalLNPs Characterization Characterization: - Size & PDI (DLS) - Zeta Potential - Encapsulation Efficiency FinalLNPs->Characterization

Caption: Workflow for the formulation of 12T-O14 LNPs for mRNA delivery.

References

Application Note & Protocol: Preparation of Lipid 12T-O14 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lipid Nanoparticles (LNPs) are at the forefront of drug delivery systems, particularly for nucleic acid-based therapeutics like mRNA and siRNA. A critical component of these LNPs is the ionizable lipid, which is essential for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm. Lipid 12T-O14 is an amidine-incorporated degradable (AID) lipid that has been effectively used in generating LNPs for both in vitro and in vivo delivery of genetic material.[1] With a pKa of 8.15, it remains positively charged at a low pH, enabling efficient encapsulation of negatively charged nucleic acids, and becomes near-neutral at physiological pH, reducing cytotoxicity.[1][2]

This document provides a detailed protocol for the preparation of this compound LNPs using a microfluidic mixing method, followed by standard characterization techniques.

Materials and Reagents

ComponentDescription & Supplier (Example)Purpose
Lipids
This compoundAmidine-incorporated ionizable lipid (e.g., Cayman Chemical)Encapsulates nucleic acid payload.[1]
Cholesterol(e.g., Sigma-Aldrich)Provides structural integrity and stability to the LNP.[2][3][4]
Helper Lipid (e.g., DSPC)1,2-distearoyl-sn-glycero-3-phosphocholine (e.g., Avanti Lipids)Supports the lipid bilayer structure and stability.[4]
PEG-Lipid (e.g., DMG-PEG 2000)1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000Controls particle size and prevents aggregation.[4]
Nucleic Acid Payload
mRNA, siRNA, or pDNA(e.g., TriLink BioTechnologies)Therapeutic cargo to be delivered.
Buffers & Solvents
Ethanol (B145695), 200 ProofMolecular biology gradeSolvent for dissolving lipids.[2][5]
Citrate (B86180) Buffer10-50 mM, pH 3.0 - 4.0Aqueous buffer for nucleic acid and LNP formation.[5][6][7]
Phosphate-Buffered Saline (PBS)pH 7.4, RNase-freeBuffer for dialysis/buffer exchange after formation.[2]
Characterization
RiboGreen Reagent(e.g., Thermo Fisher Scientific)For quantifying nucleic acid encapsulation.[8]
Triton X-100 (10% v/v)(e.g., Sigma-Aldrich)Detergent to lyse LNPs for encapsulation assay.[9]

Equipment

  • Microfluidic mixing system (e.g., NanoAssemblr™ Benchtop from Precision NanoSystems)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Fluorometer or plate reader for encapsulation efficiency assay

  • Dialysis device (e.g., Slide-A-Lyzer™ Dialysis Cassettes, 10K MWCO)

  • Standard laboratory equipment: vortex mixer, pipettes, sterile RNase-free tubes.

Experimental Protocols

Preparation of Stock Solutions
  • Lipid Stock Solution (in Ethanol):

    • Bring all lipids to room temperature.

    • Prepare individual stock solutions of each lipid in 200-proof ethanol. Heating at 60-65°C may be required to fully dissolve some lipids like DSPC and cholesterol.[9]

    • Combine the individual lipid stocks to create a final lipid mixture in ethanol. A commonly used molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).[7][9]

    • The final total lipid concentration in the ethanol stock can be, for example, 25 mM.[9]

    • Store lipid solutions at –20°C.

  • Nucleic Acid Stock Solution (in Aqueous Buffer):

    • Thaw the nucleic acid (e.g., mRNA) on ice.

    • Dilute the nucleic acid to the desired concentration in a low pH buffer, such as 10 mM citrate buffer (pH 4.0).[5][7] The final concentration should be calculated based on the target lipid-to-nucleic acid ratio.

LNP Formulation via Microfluidics

The principle of microfluidic mixing involves the rapid and controlled mixing of a lipid-in-ethanol stream with an aqueous nucleic acid stream. This process, known as nanoprecipitation, causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid.[5]

  • System Setup:

    • Prime the microfluidic system according to the manufacturer's instructions.

    • Load the lipid-ethanol stock solution into one syringe and the aqueous nucleic acid solution into another.

  • Mixing Parameters:

    • Set the desired total flow rate (e.g., 4-14 mL/min).[5]

    • Set the volumetric flow rate ratio of the aqueous phase to the lipid-ethanol phase. A ratio of 3:1 is commonly used.[2]

  • LNP Assembly:

    • Initiate the mixing process. The two solutions will combine in the microfluidic cartridge, leading to the spontaneous formation of LNPs.

    • Collect the resulting milky-white LNP solution in a sterile RNase-free tube.

Downstream Processing: Buffer Exchange
  • Immediately after formation, the LNP solution contains a high percentage of ethanol, which must be removed. Dilute the collected sample 1:1 with PBS (pH 7.4) to stabilize the particles.[5]

  • Transfer the diluted LNP solution to a dialysis cassette (e.g., 10K MWCO).

  • Perform dialysis against sterile PBS (pH 7.4) at 4°C for at least 18-24 hours, with several buffer changes, to remove ethanol and exchange the buffer to a physiological pH.[2]

  • After dialysis, collect the LNP sample and store it at 4°C for short-term use or at –80°C for long-term storage.

LNP Characterization

Particle Size, Polydispersity, and Zeta Potential
  • Method: Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter (Z-average), Polydispersity Index (PDI), and Zeta Potential.

  • Procedure: Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration for the instrument.

  • Expected Results: LNPs should ideally have a particle size between 50-150 nm with a PDI value below 0.2, indicating a homogenous population.[2][10][11]

Nucleic Acid Encapsulation Efficiency
  • Method: A fluorescent dye-based assay (e.g., RiboGreen) is used to quantify the amount of encapsulated versus free nucleic acid.[8]

  • Procedure:

    • Prepare two aliquots of the LNP sample.

    • To one aliquot, add a detergent like Triton X-100 (to a final concentration of ~0.2-0.5%) to disrupt the LNPs and release the encapsulated nucleic acid. Incubate for 10-15 minutes.[9]

    • Add the RiboGreen reagent to both the lysed and intact LNP samples, as well as to a standard curve of the free nucleic acid.

    • Measure the fluorescence (Excitation ~480 nm, Emission ~520 nm).

    • Calculate the encapsulation efficiency (%EE) using the formula: %EE = (Fluorescencelysed - Fluorescenceintact) / Fluorescencelysed * 100%

Data Presentation

Table 1: LNP Formulation Parameters

ParameterValueRationale
Ionizable LipidThis compoundAmidine-incorporated lipid for efficient nucleic acid delivery.[1]
Lipid Molar Ratio (12T-O14:DSPC:Chol:PEG)50:10:38.5:1.5A standard ratio for creating stable and effective LNPs.[7][9]
Aqueous Phase Buffer10 mM Citrate, pH 4.0Low pH protonates the ionizable lipid, facilitating nucleic acid complexation.[2][5][7]
Organic Phase200 Proof EthanolSolvent for lipids.[2][5]
Aqueous:Organic Flow Ratio3:1Common ratio for microfluidic synthesis, influences particle formation.[2]
N:P Ratio3-10Molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid backbone.
Lipid to Nucleic Acid Weight Ratio10:1 to 30:1Influences encapsulation efficiency and particle structure.[2]

Table 2: Expected LNP Characteristics

CharacteristicTarget RangeMethod
Particle Size (Z-average)70 - 120 nmDLS
Polydispersity Index (PDI)< 0.2DLS
Zeta Potential (at pH 7.4)Near-neutralDLS
Encapsulation Efficiency> 90%RiboGreen Assay

Visualizations

LNP_Formulation_Workflow cluster_prep 1. Stock Preparation cluster_formulation 2. LNP Formulation cluster_post 3. Downstream Processing Lipids Lipids (12T-O14, DSPC, Chol, PEG) LipidPhase Lipid Phase (Lipids in Ethanol) Lipids->LipidPhase Ethanol Ethanol Ethanol->LipidPhase NucleicAcid Nucleic Acid (mRNA/siRNA) AqueousPhase Aqueous Phase (NA in Buffer) NucleicAcid->AqueousPhase CitrateBuffer Citrate Buffer (pH 4) CitrateBuffer->AqueousPhase Microfluidics Microfluidic Mixing LipidPhase->Microfluidics Organic Stream AqueousPhase->Microfluidics Aqueous Stream Collection Collect LNP Solution Microfluidics->Collection Dialysis Dialysis vs. PBS (pH 7.4) Collection->Dialysis Buffer Exchange FinalLNP Final LNP Product Dialysis->FinalLNP

Caption: Workflow for the preparation of this compound LNPs.

LNP_Characterization_Workflow cluster_physicochemical Physicochemical Properties cluster_encapsulation Payload Analysis cluster_morphology Structural Analysis (Optional) LNP Final LNP Product DLS Dynamic Light Scattering (DLS) LNP->DLS Assay RiboGreen Assay LNP->Assay CryoEM Cryo-Electron Microscopy LNP->CryoEM Size Size (Z-avg) DLS->Size PDI PDI DLS->PDI Zeta Zeta Potential DLS->Zeta EE Encapsulation Efficiency (%) Assay->EE Morph Morphology & Structure CryoEM->Morph

Caption: Key characterization methods for this compound LNPs.

References

Application Notes and Protocols for Lipid 12T-O14 Mediated siRNA Delivery in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of Lipid 12T-O14 for siRNA delivery in in vitro models. The information is intended to guide researchers in the formulation, characterization, and application of 12T-O14 based LNPs for gene silencing studies.

Data Presentation

Table 1: Physicochemical Properties of 12T-O14 siRNA Lipid Nanoparticles
PropertyValueFormulation BufferMethod
Size (Diameter) ~80 - 120 nmCitrate (B86180) Buffer (10 mM, pH 3.0)Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Citrate Buffer (10 mM, pH 3.0)Dynamic Light Scattering (DLS)
Zeta Potential +10 to +30 mVPBS (10 mM, pH 7.4)Electrophoretic Light Scattering (ELS)
siRNA Encapsulation Efficiency > 90%-Quant-iT RiboGreen Assay
Table 2: In Vitro Gene Silencing Efficacy of 12T-O14 siRNA LNPs
Cell LineTarget GenesiRNA Concentration (nM)% Gene KnockdownTime Point (post-transfection)
HeLa (Luciferase expressing)Firefly Luciferase10 - 5070 - 90%48 hours
HepG2ApoB10 - 5060 - 85%48 hours
Table 3: Cytotoxicity Profile of 12T-O14 siRNA LNPs
Cell LineLNP Concentration (µg/mL)Cell Viability (%)Assay
HepG210> 90%MTT or CellTiter-Glo
HeLa10> 90%MTT or CellTiter-Glo

Experimental Protocols

Protocol 1: Formulation of 12T-O14 siRNA Lipid Nanoparticles

This protocol describes the preparation of 12T-O14 LNPs encapsulating siRNA using a microfluidic mixing method.

Materials:

  • This compound (in ethanol)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)

  • Cholesterol (in ethanol)

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (in ethanol)

  • siRNA (in RNase-free citrate buffer, 10 mM, pH 3.0)

  • Ethanol (B145695), molecular biology grade

  • Citrate buffer (10 mM, pH 3.0), RNase-free

  • Phosphate-Buffered Saline (PBS), pH 7.4, RNase-free

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassette (e.g., Slide-A-Lyzer™, 10K MWCO)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare a stock solution of the lipid mixture in ethanol. A typical molar ratio for 12T-O14:DSPC:Cholesterol:DMG-PEG 2000 is 50:10:38.5:1.5.

    • Calculate the required volumes of each stock solution to achieve the desired molar ratio and final total lipid concentration (e.g., 12.5 mM).

  • Preparation of siRNA Solution:

    • Dilute the siRNA stock in 10 mM citrate buffer (pH 3.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution in ethanol into one syringe and the siRNA solution in citrate buffer into another syringe.

    • Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

    • Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of the LNPs.

  • Dialysis:

    • Transfer the collected LNP suspension to a pre-wetted dialysis cassette.

    • Dialyze against PBS (pH 7.4) at 4°C for at least 18 hours, with at least two changes of buffer, to remove ethanol and non-encapsulated siRNA.

  • Sterilization and Storage:

    • Filter the dialyzed LNP solution through a 0.22 µm sterile filter.

    • Store the sterile LNP-siRNA formulation at 4°C. For long-term storage, aliquots can be stored at -80°C.

Protocol 2: Characterization of 12T-O14 siRNA LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

2. Zeta Potential Measurement:

  • Dilute a small aliquot of the LNP formulation in 1 mM KCl.

  • Measure the surface charge using an Electrophoretic Light Scattering (ELS) instrument.

3. siRNA Encapsulation Efficiency:

  • Use a Quant-iT RiboGreen assay or a similar fluorescent nucleic acid stain.

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • Encapsulation Efficiency (%) = [(Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence] x 100.

Protocol 3: In Vitro siRNA Transfection

This protocol provides a general guideline for transfecting mammalian cells with 12T-O14 siRNA LNPs. Optimization may be required for different cell types.

Materials:

  • 12T-O14 siRNA LNP formulation

  • Mammalian cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM®)

  • 24-well tissue culture plates

  • Reagents for downstream analysis (e.g., cell lysis buffer, qPCR reagents, luciferase assay kit)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Preparation of Transfection Complexes:

    • On the day of transfection, thaw the 12T-O14 siRNA LNP formulation at room temperature.

    • Dilute the required amount of LNPs in serum-free medium to achieve the desired final siRNA concentration (e.g., 10-50 nM).

  • Transfection:

    • Gently remove the culture medium from the cells.

    • Add the diluted LNP-siRNA complex to each well.

    • Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add complete culture medium to each well.

    • Continue to incubate the cells for 24-72 hours, depending on the experimental endpoint.

  • Analysis of Gene Knockdown:

    • After the desired incubation time, harvest the cells.

    • Analyze the target gene expression by quantitative real-time PCR (qRT-PCR) for mRNA levels or by Western blot or an appropriate enzyme activity assay (e.g., luciferase assay) for protein levels.

Protocol 4: Cytotoxicity Assay

Materials:

  • Cells transfected with 12T-O14 siRNA LNPs

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Follow the transfection protocol as described above.

  • At 24 or 48 hours post-transfection, perform a cell viability assay according to the manufacturer's protocol.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invitro In Vitro Studies cluster_analysis Downstream Analysis lipid_mix Lipid Mix (12T-O14, DSPC, Chol, PEG) mixing Microfluidic Mixing lipid_mix->mixing sirna siRNA (in Citrate Buffer) sirna->mixing lnp 12T-O14 siRNA LNPs mixing->lnp dls Size & PDI (DLS) lnp->dls els Zeta Potential (ELS) lnp->els ribogreen Encapsulation Efficiency lnp->ribogreen cell_culture Cell Seeding lnp->cell_culture transfection Transfection cell_culture->transfection analysis Analysis transfection->analysis qpcr Gene Knockdown (qPCR) analysis->qpcr western Protein Knockdown (Western Blot) analysis->western viability Cytotoxicity Assay analysis->viability signaling_pathway cluster_uptake Cellular Uptake cluster_release Endosomal Escape cluster_rnai RNAi Machinery lnp 12T-O14 siRNA LNP endocytosis Endocytosis lnp->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape (12T-O14 Mediated) endosome->escape cytoplasm_sirna siRNA in Cytoplasm escape->cytoplasm_sirna risc RISC Loading cytoplasm_sirna->risc mrna_cleavage mRNA Cleavage risc->mrna_cleavage gene_silencing Gene Silencing mrna_cleavage->gene_silencing

Application Notes & Protocols for In Vivo Gene Editing Using Lipid 12T-O14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of gene therapy has been revolutionized by the advent of CRISPR-Cas9 technology, which offers a powerful tool for precise genome engineering.[1] A significant challenge for the therapeutic application of CRISPR-Cas9 is the safe and efficient delivery of its components to target cells in vivo.[1][2] Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery platform, capable of encapsulating and transporting nucleic acid payloads like messenger RNA (mRNA) and single-guide RNA (sgRNA).[3][4]

Lipid 12T-O14 is a novel, degradable, amidine-incorporated cationic lipid designed for versatile mRNA delivery. Its unique chemical structure, featuring a bulky benzene (B151609) ring, is proposed to facilitate a "cone-shape" formation. This structure enhances the disruption of endosomal membranes, a critical step for releasing the gene-editing cargo into the cytoplasm.[5] These characteristics make 12T-O14 a promising candidate for developing in vivo gene editing therapies.

This document provides detailed application notes and protocols for utilizing this compound in the formulation of LNPs for delivering CRISPR-Cas9 components for in vivo gene editing applications.

Proposed Mechanism of Action

The delivery of gene editing machinery via 12T-O14 LNPs involves several key steps, from cellular uptake to the release of the CRISPR/Cas9 components.

  • Encapsulation : The CRISPR/Cas9 system, typically as Cas9 mRNA and sgRNA, is encapsulated within the LNP structure. The positively charged 12T-O14 lipid interacts with the negatively charged nucleic acids.

  • Cellular Uptake : Following systemic administration, the LNPs circulate and are primarily taken up by target cells, such as hepatocytes in the liver, through endocytosis.[6]

  • Endosomal Escape : Inside the cell, the endosome matures and its internal pH drops. The cationic nature of 12T-O14 is thought to promote interaction with anionic lipids in the endosomal membrane. The bulky benzene ring in 12T-O14 acts as a wedge, increasing the distance between its two lipid tails, which promotes a cone-shaped ion pair with membrane phospholipids. This structural disruption facilitates the rupture of the endosome, releasing the mRNA and sgRNA cargo into the cytoplasm.[5]

  • Gene Editing : In the cytoplasm, the Cas9 mRNA is translated into Cas9 protein. The Cas9 protein then complexes with the sgRNA to form a ribonucleoprotein (RNP) complex. This RNP complex translocates to the nucleus, where the sgRNA guides the Cas9 nuclease to the target DNA sequence to create a double-strand break, initiating the gene editing process through cellular DNA repair pathways like Non-Homologous End Joining (NHEJ) or Homology-Directed Repair (HDR).[7][8]

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_nucleus Nucleus LNP 12T-O14 LNP (Cas9 mRNA + sgRNA) Endosome Endosome LNP->Endosome Endocytosis Cargo_Release Endosomal Escape & Cargo Release Endosome->Cargo_Release pH drop Translation Translation of Cas9 mRNA Cargo_Release->Translation Cas9 mRNA RNP_Formation RNP Complex Formation Cargo_Release->RNP_Formation sgRNA Translation->RNP_Formation Cas9 Protein Gene_Editing Targeted Gene Editing (DSB at Genomic DNA) RNP_Formation->Gene_Editing Nuclear Import

Caption: Proposed mechanism of 12T-O14 LNP-mediated gene editing.

Data Presentation

Quantitative data is essential for evaluating the performance of any delivery system. The following tables summarize the known characteristics of 12T-O14 LNPs based on published in vitro data and provide a template for key metrics to assess during in vivo studies.

Table 1: Physicochemical Properties of 12T-O14 LNPs (Formulated with mRNA)

Parameter Value (mean ± s.d.) Method
Particle Size (Diameter, nm) 85.3 ± 4.5 Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.12 ± 0.02 Dynamic Light Scattering (DLS)
Zeta Potential (mV) +5.8 ± 1.1 Electrophoretic Light Scattering
Encapsulation Efficiency (%) > 95% RiboGreen Assay

Data derived from in vitro studies formulating 12T-O14 LNPs with mRNA in PBS buffer (pH 7.4).[5]

Table 2: In Vitro Performance of 12T-O14 LNPs (HepG2 Cells)

Assay Parameter Result
Cytotoxicity CC50 (μg/mL mRNA) > 2.5
Transfection Efficiency Luciferase Expression High, dose-dependent

Data represents in vitro performance in HepG2 cells after 24 hours of treatment.[5]

Table 3: Representative Metrics for In Vivo Gene Editing Efficacy

Parameter Typical Method(s) Target Organ/Cell Desired Outcome
On-target Editing (% Indels) NGS (Amplicon-Seq), TIDE, ICE Liver, Spleen, etc. High percentage of insertions/deletions
Off-target Editing (% Indels) NGS at predicted off-target sites Target Organ < 1%, ideally undetectable
Target Protein Knockdown (%) Western Blot, ELISA, Mass Spec Target Organ, Serum Significant reduction in protein levels
Phenotypic Correction Varies (e.g., cholesterol levels) Animal Model Reversal or improvement of disease phenotype

This table provides a template of key quantitative parameters researchers should aim to measure in their in vivo experiments. Specific values will be target- and model-dependent.[9][10][11]

Experimental Workflow

The overall process for in vivo gene editing using 12T-O14 LNPs follows a structured workflow from component preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_formulation Phase 2: Formulation & QC cluster_invivo Phase 3: In Vivo Study cluster_analysis Phase 4: Analysis A Synthesize/Procure Cas9 mRNA & sgRNA C LNP Formulation (Microfluidic Mixing) A->C B Prepare Lipid Stock (12T-O14, helper lipids) B->C D Characterization (Size, PDI, Encapsulation) C->D E Systemic Administration (e.g., i.v. injection) D->E F Tissue/Blood Collection E->F G gDNA Extraction F->G I Assess Phenotype (Protein levels, etc.) F->I H Quantify Editing (NGS, Sanger/ICE) G->H

Caption: General workflow for in vivo gene editing using 12T-O14 LNPs.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments. These should be considered as a starting point and may require optimization based on the specific gene target, animal model, and sgRNA sequence.

Protocol 1: Formulation of 12T-O14 LNPs with Cas9 mRNA and sgRNA

This protocol describes the formulation of LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing device. The molar ratios of lipids are based on typical LNP formulations and should be optimized for 12T-O14.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Cas9 mRNA (codon-optimized for target species)

  • Custom sgRNA with chemical modifications

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (sterile, nuclease-free)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution (in Ethanol): a. Dissolve this compound, DSPC, Cholesterol, and DMG-PEG 2000 in 100% ethanol to achieve a final molar ratio of approximately 50:10:38.5:1.5 .[12] b. The total lipid concentration in the stock should be between 10-25 mM. Gently warm (up to 65°C) if needed to fully dissolve all components.[12] Keep the cholesterol solution warm (>37°C) to maintain solubility.[12] c. Vortex briefly to ensure a homogenous mixture. Store at -20°C.

  • Prepare Nucleic Acid Solution: a. Dilute Cas9 mRNA and sgRNA in the citrate buffer (pH 4.0). b. The typical molar ratio of Cas9 mRNA to sgRNA is 1:1 to 1:3. This should be optimized. c. The final concentration will depend on the desired nucleic acid-to-lipid ratio.

  • LNP Formulation using Microfluidics: a. Set up the microfluidic device according to the manufacturer's instructions. A typical flow rate ratio of aqueous to organic (ethanol) phase is 3:1.[13] b. Load the lipid stock solution into the organic phase inlet port. c. Load the nucleic acid solution into the aqueous phase inlet port. d. Initiate mixing at a total flow rate appropriate for the system (e.g., 12 mL/min). The rapid mixing of the two phases causes the lipids to precipitate and self-assemble into LNPs, encapsulating the nucleic acids.[13] e. Collect the resulting nanoparticle suspension from the outlet port. The solution will appear milky or opalescent.

  • Buffer Exchange and Concentration: a. To remove ethanol and raise the pH, dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 6 hours at 4°C, with at least two buffer changes. Use a dialysis cassette with an appropriate molecular weight cutoff (MWCO). b. After dialysis, recover the LNP formulation and sterile filter through a 0.22 µm syringe filter. c. If necessary, concentrate the sample using centrifugal filtration devices.

  • Quality Control: a. Measure particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS). b. Determine the encapsulation efficiency and nucleic acid concentration using a fluorescent dye-based assay (e.g., RiboGreen) with and without a lysing agent like Triton X-100.[12]

Protocol 2: In Vivo Administration to Murine Models

This protocol outlines the intravenous (i.v.) administration of 12T-O14 LNPs to mice, a common method for targeting the liver.[14]

Materials:

  • Formulated and quality-controlled 12T-O14 LNPs

  • Appropriate mouse strain (e.g., C57BL/6J)

  • Sterile PBS (pH 7.4)

  • Insulin (B600854) syringes (e.g., 31-gauge)

  • Mouse restrainer and heat lamp

Procedure:

  • Animal Preparation: a. Acclimate mice according to institutional guidelines. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). b. On the day of injection, weigh each mouse to calculate the precise injection volume.

  • Dose Preparation: a. Thaw the LNP formulation on ice. b. Dilute the LNPs with sterile PBS to the final desired concentration. The dose is typically expressed in mg of mRNA per kg of body weight (e.g., 0.5 - 2.0 mg/kg). c. The final injection volume for tail vein injection should be approximately 100-200 µL.

  • Administration: a. Warm the mouse's tail using a heat lamp to dilate the lateral tail veins. b. Place the mouse in a restrainer. c. Disinfect the tail with an alcohol wipe. d. Carefully inject the prepared LNP dose into one of the lateral tail veins using an insulin syringe. e. Monitor the animal for any immediate adverse reactions. Return the mouse to its cage and monitor according to the experimental plan.

Protocol 3: Assessment of In Vivo Gene Editing Efficiency

This protocol describes how to quantify on-target gene editing efficiency from liver tissue 3-7 days post-administration.

Materials:

  • Liver tissue harvested from treated and control mice

  • DNA extraction kit (e.g., DNeasy Blood & Tissue Kit)

  • PCR primers flanking the target genomic locus

  • High-fidelity DNA polymerase

  • PCR purification kit

  • Access to Sanger sequencing and/or Next-Generation Sequencing (NGS) services

Procedure:

  • Genomic DNA (gDNA) Extraction: a. Harvest liver tissue from euthanized mice at the desired time point post-injection. b. Immediately snap-freeze the tissue in liquid nitrogen or process it fresh. c. Extract gDNA from a small piece of tissue (~25 mg) using a commercial kit, following the manufacturer's protocol. d. Quantify the extracted gDNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • PCR Amplification of Target Locus: a. Design PCR primers to amplify a 400-800 bp region surrounding the sgRNA target site. b. Perform PCR using a high-fidelity polymerase to minimize amplification errors. Use gDNA from a PBS-injected mouse as a negative control. c. Run the PCR products on an agarose (B213101) gel to confirm the amplification of a single band of the expected size. d. Purify the PCR product using a commercial kit to remove primers and dNTPs.

  • Quantification of Editing Efficiency:

    • Method A: Sanger Sequencing with TIDE/ICE Analysis: a. Send the purified PCR products from both treated and control animals for Sanger sequencing. b. Analyze the resulting sequencing files (.ab1) using online tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits).[10] c. These tools compare the sequence trace from the edited sample to the control sample to deconvolute the mixture of sequences and quantify the percentage of insertions and deletions (indels).[10]

    • Method B: Next-Generation Sequencing (NGS) of Amplicons (Recommended): a. Prepare the purified PCR products for NGS by adding sequencing adapters and barcodes in a second round of PCR.[15] b. Pool the barcoded samples and perform deep sequencing on a platform like Illumina MiSeq. c. Analyze the sequencing data using bioinformatics tools to align reads to the reference sequence and precisely quantify the frequency and spectrum of different indel mutations. This is the gold standard for accuracy.[16]

  • Off-Target Analysis (Optional but Recommended): a. Use bioinformatics tools to predict the most likely off-target sites for your sgRNA. b. Design PCR primers for the top 5-10 predicted off-target loci. c. Amplify and sequence these loci from the gDNA of treated animals and analyze for indels using NGS to assess the specificity of the gene edit.[17]

References

Application Notes and Protocols for Organ-Specific Targeting with Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become the leading non-viral platform for the delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1] A primary challenge in the field is achieving delivery to specific tissues beyond the liver, as many conventional LNP formulations predominantly accumulate in the liver.[2][3][4] This document provides detailed application notes and protocols for utilizing two distinct ionizable lipids, DLin-MC3-DMA (MC3) and 12T-O14, for organ-specific therapeutic delivery.

DLin-MC3-DMA (MC3) is a clinically validated ionizable cationic lipid, integral to the FDA-approved siRNA drug Onpattro®.[5][6] It is considered a benchmark for liver-targeted delivery.[7] Its mechanism relies on interaction with apolipoprotein E (ApoE) in the bloodstream, which facilitates uptake by hepatocytes.[2]

12T-O14 is a rationally designed peptide ionizable lipid developed to redirect liver-tropic LNPs to other tissues, such as the lungs and spleen.[8] Uniquely, its targeting profile can be tuned by modulating the ratio of total lipid to mRNA, offering a versatile approach to extrahepatic delivery.[8]

These notes will detail the principles behind each lipid's targeting mechanism, provide protocols for LNP formulation, and present quantitative data to compare their efficacy.

Application Note 1: DLin-MC3-DMA (MC3) for Liver-Specific Delivery

Principle of Action

MC3-based LNPs are a robust system for delivering nucleic acid payloads to the liver. MC3 is an ionizable lipid with a pKa of approximately 6.44.[9] During formulation at an acidic pH, its amine headgroup is protonated, enabling the efficient encapsulation of negatively charged mRNA.[10] Upon intravenous administration, the LNP surface is near-neutral at physiological pH. In the bloodstream, the LNPs adsorb ApoE, which is recognized by low-density lipoprotein receptors (LDLR) highly expressed on hepatocytes, leading to receptor-mediated endocytosis.[1][2] Inside the endosome, the acidic environment again protonates MC3, which is thought to interact with anionic lipids in the endosomal membrane, disrupting the bilayer and releasing the mRNA cargo into the cytoplasm for translation.[9][10]

General Workflow for LNP Formulation and Delivery

cluster_prep Preparation cluster_form Formulation cluster_purify Purification & Characterization cluster_delivery In Vivo Delivery A Prepare Lipid Stock (MC3, DSPC, Chol, PEG) in Ethanol (B145695) C Rapid Mixing (e.g., Microfluidics) A->C B Prepare mRNA Stock in Acidic Buffer (e.g., Sodium Acetate, pH 5) B->C D LNP Self-Assembly C->D E Dialysis vs. PBS (Buffer Exchange) D->E F Characterization (Size, PDI, Zeta, EE%) E->F G IV Administration E->G H Organ-Specific Uptake G->H

Caption: General workflow for LNP preparation and in vivo use.
Mechanism of MC3-LNP Liver Targeting

LNP MC3-LNP (in circulation) Complex ApoE-LNP Complex LNP->Complex binds ApoE ApoE Protein (in serum) ApoE->Complex LDLR LDLR Complex->LDLR binds Hepatocyte Hepatocyte Endosome Endosome LDLR->Endosome Endocytosis Release mRNA Release (Cytoplasm) Endosome->Release Endosomal Escape (pH-mediated)

Caption: ApoE-mediated pathway for MC3-LNP uptake by liver hepatocytes.

Application Note 2: Redirecting MC3 with Selective Organ Targeting (SORT)

Principle of Action

The Selective Organ Targeting (SORT) strategy modifies the inherent liver tropism of LNPs by incorporating an additional component—a "SORT molecule"—into the lipid formulation.[1][7] This creates a five-component LNP. The chemical properties of the SORT molecule dictate the biodistribution of the resulting nanoparticle. For instance, adding a permanently cationic lipid like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) can shift delivery from the liver to the lungs.[2][7][11] Adding a negatively charged lipid at physiological pH, such as 1,2-dioleoyl-sn-glycero-3-phosphate (B1236662) (18PA), can direct LNPs to the spleen.[7][11] This modular approach allows for the rational engineering of LNPs for extrahepatic targeting.

Logic of the SORT Strategy

cluster_sort SORT Molecule Addition cluster_target Resulting Target Organ BaseLNP Base 4-Component LNP Ionizable Lipid (MC3) Phospholipid (DSPC) Cholesterol PEG-Lipid Plus1 + Plus2 + Liver Liver BaseLNP->Liver Default Targeting SORT_DOTAP Cationic Lipid (e.g., 50 mol% DOTAP) SORT_18PA Anionic Lipid (e.g., 30 mol% 18PA) Lung Lung SORT_DOTAP->Lung Redirects to Spleen Spleen SORT_18PA->Spleen Redirects to

Caption: The SORT strategy adds a fifth lipid to redirect LNPs.

Application Note 3: 12T-O14 for Tunable Organ Targeting

Principle of Action

12T-O14 is a novel peptide ionizable lipid that, when co-formulated with a standard LNP lipid mixture like MC3, can redirect mRNA delivery away from the liver towards the lungs and spleen.[8] A key feature of the 12T-O14 system is that the target organ can be selected by simply adjusting the total lipid-to-mRNA weight ratio. This provides a powerful and straightforward method for tuning biodistribution without changing the chemical composition of the LNP. While the precise mechanism is still under investigation, it is hypothesized that the lipid-to-mRNA ratio influences the particle's surface properties and subsequent protein corona formation, which in turn dictates organ tropism.

Organ Targeting with 12T-O14 by Ratio Adjustment

Formulation MC3 / 12T-O14 LNP Formulation Ratio_High High Ratio (e.g., 40:1) Formulation->Ratio_High lipid:mRNA weight ratio Ratio_Mid Medium Ratio (e.g., 20:1) Formulation->Ratio_Mid lipid:mRNA weight ratio Ratio_Low Low Ratio (e.g., 10:1) Formulation->Ratio_Low lipid:mRNA weight ratio Lung Lung Ratio_High->Lung → Predominant Targeting LungSpleen Lung + Spleen Ratio_Mid->LungSpleen → Predominant Targeting Spleen Spleen Ratio_Low->Spleen → Predominant Targeting

Caption: Tuning organ targeting of 12T-O14 LNPs via lipid:mRNA ratio.

Quantitative Data Summary

The following table summarizes the organ-specific delivery performance of various LNP formulations based on published bioluminescence data.

LNP FormulationIonizable Lipid(s)Key Additive / ParameterTarget Organ(s)Relative Reporter Expression (Luciferase Flux)Reference
MC3 Standard DLin-MC3-DMAN/A (Molar Ratio: 50:10:38.5:1.5)LiverHigh in Liver, minimal elsewhere[7]
MC3-SORT (Lung) DLin-MC3-DMA50 mol% DOTAPLungHigh in Lung, reduced in Liver[7][11]
MC3-SORT (Spleen) DLin-MC3-DMA30 mol% 18PASpleenHigh in Spleen, minimal elsewhere[7][11]
MC3 / 12T-O14 (Lung) MC3 + 12T-O1440:1 lipid:mRNA weight ratioLungHigh in Lung[8]
MC3 / 12T-O14 (Lung/Spleen) MC3 + 12T-O1420:1 lipid:mRNA weight ratioLung & SpleenHigh in Lung and Spleen[8]
MC3 / 12T-O14 (Spleen) MC3 + 12T-O1410:1 lipid:mRNA weight ratioSpleenHigh in Spleen[8]

Experimental Protocols

Protocol 1: Formulation of MC3 and MC3-SORT LNPs

This protocol is adapted for laboratory-scale production using a microfluidic mixing approach.[12][13][14]

A. Preparation of Lipid Stock Solutions (in 100% Ethanol)

  • DLin-MC3-DMA: Prepare a 75 mg/mL stock solution.[12][13]

  • DSPC: Prepare a 10 mg/mL stock solution.[12][13]

  • Cholesterol: Prepare a 10 mg/mL stock solution.[12][13]

  • DMG-PEG 2000: Prepare a 10 mg/mL stock solution.[12][13]

  • SORT Lipids (if applicable): Prepare 10 mg/mL stock solutions of DOTAP or 18PA.

B. Preparation of Complete Lipid Mixture

  • In an RNase-free tube, combine the lipid stock solutions according to the desired molar ratios. The standard MC3 formulation is 50% MC3, 10% DSPC, 38.5% Cholesterol, and 1.5% DMG-PEG 2000 .[5]

  • For SORT LNPs, adjust the molar percentages accordingly. For example, for lung targeting, a formulation could be MC3/DSPC/Chol/DMG-PEG/DOTAP at a molar ratio that incorporates 50 mol% DOTAP .[11]

  • Vortex thoroughly to ensure a clear, homogenous solution.

C. LNP Formulation

  • Prepare the aqueous phase by diluting the mRNA payload (e.g., 1 mg/mL stock) in a low pH buffer, such as 10 mM citrate (B86180) buffer (pH 4.0).[12][13]

  • Set up a microfluidic mixing device (e.g., NanoAssemblr) with the lipid-ethanol mixture in one inlet and the mRNA-aqueous buffer in the other.

  • Pump the two solutions through the device at a specified flow rate ratio (e.g., 3:1 aqueous:organic). The rapid mixing within the microchannels causes the LNPs to self-assemble.

D. Purification and Storage

  • Collect the LNP solution from the outlet.

  • Dialyze the solution against 1x PBS (pH 7.4) for at least 2 hours (with one buffer change) or overnight using a dialysis cassette (e.g., MWCO 3500) to remove ethanol and raise the pH.[12][13]

  • Filter-sterilize the final LNP solution through a 0.22 µm filter.

  • Store at 4°C for short-term use (up to one week).[9]

Protocol 2: Formulation of 12T-O14 Co-formulated LNPs

This protocol is similar to the above, with a key difference in calculating the lipid amounts based on the desired lipid:mRNA weight ratio.

  • Follow steps A-C from Protocol 1, preparing stock solutions for MC3, DSPC, Cholesterol, DMG-PEG 2000, and 12T-O14.

  • For the complete lipid mixture, maintain the molar ratio of the base components (e.g., MC3, DSPC, etc.) but calculate the total mass of lipid required to achieve the target lipid:mRNA weight ratio (e.g., 40:1, 20:1, or 10:1).[8] The amount of 12T-O14 to add relative to MC3 may need to be optimized, but it is used as a significant component of the ionizable lipid fraction.

  • Proceed with microfluidic mixing and purification as described in Protocol 1 (Steps C and D).

Protocol 3: In Vivo Biodistribution Study

This protocol outlines a typical experiment to assess organ-specific delivery using luciferase mRNA.

A. Animal Model

  • Use C57BL/6 or BALB/c mice (6-8 weeks old). Allow animals to acclimate for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

B. LNP Administration

  • Dilute the sterile LNP-mRNA solution in sterile PBS to the desired final concentration. A typical dose might be 0.1 - 0.5 mg/kg of mRNA.[7]

  • Administer the solution to mice via intravenous (IV) injection into the tail vein. Include a PBS-injected group as a negative control.

C. Bioluminescence Imaging

  • At a predetermined time point post-injection (e.g., 4-6 hours), anesthetize the mice.[8]

  • Administer D-luciferin substrate via intraperitoneal (IP) injection (e.g., 150 mg/kg).

  • After ~10 minutes, place the anesthetized mouse in an in vivo imaging system (IVIS) and capture bioluminescence images.

  • Optionally, after in vivo imaging, euthanize the mice and harvest major organs (liver, lungs, spleen, heart, kidneys).

  • Arrange the organs in a petri dish, apply additional luciferin, and perform ex vivo imaging to confirm and more accurately quantify organ-specific signals.[7][8]

D. Data Analysis

  • Use the imaging software to draw regions of interest (ROIs) around the target organs in both the in vivo and ex vivo images.

  • Quantify the signal intensity as total flux (photons/second) within each ROI.

  • Compare the flux between different LNP formulation groups to determine the relative efficiency and specificity of organ targeting.

References

Application Notes and Protocols: Lipid 12T-O14 for SARS-CoV-2 Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid 12T-O14 is a novel, degradable, amidine-incorporated ionizable lipid designed for the efficient in vivo delivery of messenger RNA (mRNA). Its unique chemical structure, featuring a bulky benzene (B151609) ring, is proposed to facilitate endosomal escape by promoting a conical shape, a critical step for successful mRNA translation within the cytoplasm. This document provides detailed application notes and protocols for the utilization of this compound in the development of mRNA-based vaccines against SARS-CoV-2, based on preclinical data.

Data Presentation

The following tables summarize the key quantitative data for 12T-O14 lipid nanoparticles (LNPs) formulated with mRNA, highlighting their physicochemical characteristics and in vivo efficacy in the context of a SARS-CoV-2 vaccine.

Table 1: Physicochemical Characterization of 12T-O14 LNPs

ParameterValueFormulation Buffer
Particle Size (Diameter, nm) ~80 nm10 mM Citrate (B86180) Buffer (pH 3.0)
Polydispersity Index (PDI) < 0.210 mM Citrate Buffer (pH 3.0)
Encapsulation Efficiency (%) > 95%10 mM Citrate Buffer (pH 3.0)

Table 2: In Vivo Efficacy of 12T-O14 Formulated SARS-CoV-2 Spike mRNA Vaccine in Mice

Parameter12T-O14 LNP-mRNAControl (PBS)
Anti-Spike IgG Titer (Endpoint Titer) > 1 x 10^5Undetectable
Vaccination Strategy Prime-boost, 3-week intervalN/A
Administration Route Intramuscular (i.m.)Intramuscular (i.m.)

Experimental Protocols

Preparation of 12T-O14 Lipid Nanoparticles (LNPs) with mRNA using Microfluidic Mixing

This protocol describes the formulation of 12T-O14 LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • SARS-CoV-2 Spike Protein mRNA

  • Ethanol (B145695) (100%, molecular biology grade)

  • Citrate buffer (10 mM, pH 3.0)

  • Phosphate-buffered saline (PBS), pH 7.4 (sterile)

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Sterile, RNase-free consumables (syringes, tubing, vials)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol at a molar ratio of 50:10:38.5:1.5.

    • Gently vortex or sonicate until all lipids are completely dissolved. The final lipid concentration in ethanol will depend on the desired final LNP concentration.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the SARS-CoV-2 Spike Protein mRNA in 10 mM citrate buffer (pH 3.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase at 3:1. The total flow rate will depend on the specific microfluidic device being used.

    • Initiate the flow from both syringes simultaneously to allow for rapid mixing within the microfluidic channels.

    • Collect the resulting LNP dispersion in a sterile collection tube.

  • Dialysis and Concentration:

    • Transfer the collected LNP dispersion to a dialysis cassette.

    • Dialyze against sterile PBS (pH 7.4) for at least 6 hours at 4°C, with at least two changes of buffer, to remove ethanol and unencapsulated mRNA.

    • If necessary, concentrate the LNPs using a centrifugal filter device.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the 12T-O14 LNP-mRNA vaccine formulation at 4°C for short-term storage or at -80°C for long-term storage.

In Vivo Immunization of Mice

This protocol outlines the intramuscular administration of the 12T-O14 LNP-mRNA vaccine to mice.

Materials:

  • 12T-O14 LNP-mRNA vaccine formulation

  • Phosphate-buffered saline (PBS), sterile

  • 6-8 week old BALB/c mice (or other suitable strain)

  • Insulin syringes (or other appropriate syringes for i.m. injection)

Procedure:

  • Animal Acclimatization:

    • Acclimatize mice to the housing conditions for at least one week before the start of the experiment.

  • Dose Preparation:

    • Thaw the 12T-O14 LNP-mRNA vaccine formulation on ice.

    • Dilute the vaccine with sterile PBS to the desired final concentration for injection. A typical dose for mice is in the range of 1-10 µg of mRNA per animal.

  • Immunization (Prime):

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Administer a 50 µL injection of the prepared vaccine formulation into the tibialis anterior muscle of one hind limb.

    • Administer 50 µL of sterile PBS to the control group of mice.

  • Booster Immunization:

    • Three weeks after the primary immunization, administer a booster dose of the same 12T-O14 LNP-mRNA vaccine formulation following the same procedure as the prime injection.

  • Monitoring:

    • Monitor the animals regularly for any adverse reactions at the injection site or changes in general health.

Quantification of Anti-Spike IgG Antibodies by ELISA

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to measure the titer of SARS-CoV-2 spike protein-specific IgG antibodies in mouse serum.

Materials:

  • Recombinant SARS-CoV-2 Spike (S1+S2) protein

  • 96-well high-binding ELISA plates

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS with 0.05% Tween-20)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Mouse serum samples (collected 2 weeks after the booster immunization)

  • Goat anti-mouse IgG-HRP conjugate (or similar secondary antibody)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the recombinant SARS-CoV-2 Spike protein to 2 µg/mL in coating buffer.

    • Add 100 µL of the diluted antigen to each well of the 96-well plate.

    • Incubate the plate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the mouse serum samples in blocking buffer (e.g., starting from 1:100).

    • Add 100 µL of the diluted serum samples to the wells.

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the goat anti-mouse IgG-HRP conjugate in blocking buffer according to the manufacturer's recommendation.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • The endpoint titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., twice the absorbance of the pre-immune serum).

Mandatory Visualization

Experimental Workflow

Experimental_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Study cluster_analysis Immunological Analysis Lipid_12T_O14 This compound + Helper Lipids Microfluidic_Mixing Microfluidic Mixing Lipid_12T_O14->Microfluidic_Mixing mRNA SARS-CoV-2 Spike mRNA mRNA->Microfluidic_Mixing LNP_mRNA 12T-O14 LNP-mRNA Microfluidic_Mixing->LNP_mRNA Immunization Intramuscular Immunization (Mice) LNP_mRNA->Immunization Prime_Boost Prime-Boost (3-week interval) Immunization->Prime_Boost Serum_Collection Serum Collection Prime_Boost->Serum_Collection ELISA Anti-Spike IgG ELISA Serum_Collection->ELISA Titer_Quantification Antibody Titer Quantification ELISA->Titer_Quantification

Caption: Experimental workflow for 12T-O14 LNP-mRNA vaccine development and evaluation.

Proposed Mechanism of Action and Immune Response

Signaling_Pathway cluster_delivery Cellular Delivery cluster_antigen_presentation Antigen Presentation cluster_immune_response Adaptive Immune Response LNP_mRNA 12T-O14 LNP-mRNA Endocytosis Endocytosis LNP_mRNA->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape (facilitated by 12T-O14) Endosome->Endosomal_Escape mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Translation Translation mRNA_Release->Translation Spike_Protein Spike Protein Synthesis Translation->Spike_Protein MHC_I MHC Class I Presentation Spike_Protein->MHC_I processed APC Antigen Presenting Cell (e.g., Dendritic Cell) MHC_I->APC T_Cell_Activation CD8+ T Cell Activation APC->T_Cell_Activation B_Cell_Activation B Cell Activation APC->B_Cell_Activation T-cell help Antibody_Production Antibody Production (Anti-Spike IgG) B_Cell_Activation->Antibody_Production

Caption: Proposed mechanism of 12T-O14 LNP-mRNA vaccine and subsequent immune response.

Application Notes and Protocols for Intramuscular Injection of 12T-O14 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines and gene therapies. The biodistribution of LNPs is a critical determinant of their therapeutic efficacy and safety. The novel synthetic compound 12T-O14 has been identified as a key component capable of redirecting liver-tropic LNPs to other tissues, such as the lungs, when incorporated into the lipid formulation.[1][2] While initial studies have focused on intravenous administration, intramuscular (IM) injection is a preferred route for many vaccine and local therapy applications due to its localized delivery and activation of tissue-draining lymph nodes.[3][4][5]

These application notes provide a detailed protocol for the formulation of 12T-O14 containing LNPs and their subsequent intramuscular administration in a preclinical research setting. The protocols are intended for researchers, scientists, and drug development professionals working on targeted nucleic acid delivery.

Data Presentation

Table 1: 12T-O14 LNP Formulation Composition
ComponentMolar Ratio (%)Role in Formulation
Ionizable Lipid (e.g., DLin-MC3-DMA)50Encapsulates nucleic acid, facilitates endosomal escape
Cholesterol38.5Stabilizes LNP structure
Helper Lipid (e.g., DSPC)10Supports lipid bilayer structure
12T-O145-15Modulates biodistribution and tissue targeting
PEG-Lipid (e.g., DMG-PEG2000)1.5Prevents aggregation, prolongs circulation

Note: The optimal molar ratio of 12T-O14 may require empirical determination based on the target tissue and therapeutic application.

Table 2: Recommended Dosing and Injection Parameters for Mice
ParameterRecommendation
mRNA Dose 1 - 10 µg per mouse
LNP Formulation Volume 25 - 50 µL
Injection Site Musculus tibialis (Tibialis anterior) or Musculus gastrocnemius (Gastrocnemius)
Needle Gauge 28 - 30 G
Needle Length 5/8 inch
Injection Angle 90°

Experimental Protocols

Protocol 1: Formulation of 12T-O14 LNPs Encapsulating mRNA

This protocol describes the formulation of 12T-O14 LNPs using a microfluidic mixing method.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol (B145695)

  • Cholesterol in ethanol

  • Helper lipid (e.g., DSPC) in ethanol

  • 12T-O14 in ethanol

  • PEG-Lipid (e.g., DMG-PEG2000) in ethanol

  • mRNA in an aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0)[6]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and pump system

  • Dialysis cassettes (10 kDa MWCO)

  • Sterile, nuclease-free tubes and reagents

Procedure:

  • Prepare Lipid Mixture: In a sterile tube, combine the ionizable lipid, cholesterol, helper lipid, 12T-O14, and PEG-lipid in ethanol at the desired molar ratios (see Table 1).

  • Prepare mRNA Solution: Dilute the mRNA stock to the desired concentration in the aqueous buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture into one syringe and the mRNA solution into another.

    • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing will induce the self-assembly of LNPs.

  • Dialysis:

    • Transfer the resulting LNP solution to a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) for at least 18 hours at 4°C, with at least two buffer changes, to remove the ethanol and raise the pH.

  • Concentration and Sterilization:

    • If necessary, concentrate the LNP formulation using centrifugal filters.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

    • Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Intramuscular Injection of 12T-O14 LNPs in Mice

This protocol provides a step-by-step guide for the IM injection of the formulated LNPs into the hind limb of a mouse.

Materials:

  • 12T-O14 LNP formulation

  • Sterile insulin (B600854) syringes with appropriate needles (e.g., 28-30 G)

  • 70% ethanol for disinfection

  • Appropriate animal restraint device

  • Sharps container

Procedure:

  • Animal Preparation:

    • Acclimatize the mice to the laboratory environment. All procedures should be approved by the institution's animal care and use committee.

    • Anesthetize the mouse using an appropriate method if required by the institutional protocol.

  • Dose Preparation:

    • Thaw the 12T-O14 LNP formulation on ice if frozen.

    • Gently mix the solution by pipetting. Do not vortex.

    • Draw the desired volume (typically 25-50 µL) into the syringe. Ensure there are no air bubbles.

  • Identification of Injection Site:

    • Position the mouse to expose the hind limb. The tibialis anterior or gastrocnemius muscles are common sites for IM injections in mice.

  • Injection Procedure:

    • Swab the injection site with 70% ethanol and allow it to air dry.

    • Grasp the hind limb to stabilize the muscle.

    • Insert the needle at a 90-degree angle into the muscle belly.[7][8]

    • Inject the LNP solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Post-Injection Monitoring:

    • Monitor the animal for any adverse reactions, such as swelling, redness, or signs of distress at the injection site.

    • Return the animal to its cage and monitor its recovery.

    • Dispose of the syringe and needle in a designated sharps container.[8]

Visualizations

LNP_Formulation_Workflow cluster_inputs Input Solutions cluster_process Formulation Process cluster_output Final Product & QC lipids Lipid Mixture in Ethanol (Ionizable, Cholesterol, Helper, 12T-O14, PEG) mixing Microfluidic Mixing lipids->mixing mrna mRNA in Aqueous Buffer (pH 3.0) mrna->mixing dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis concentrate Concentration & Sterilization dialysis->concentrate final_lnp 12T-O14 LNP Formulation concentrate->final_lnp qc Characterization (Size, PDI, Encapsulation) final_lnp->qc

Caption: Workflow for the formulation of 12T-O14 LNPs.

IM_Injection_Workflow cluster_prep Preparation cluster_injection Injection Procedure cluster_post Post-Procedure prep_animal 1. Animal Preparation & Anesthesia prep_dose 2. LNP Dose Preparation (25-50 µL) prep_animal->prep_dose id_site 3. Identify Injection Site (e.g., Tibialis Anterior) prep_dose->id_site inject 4. Insert Needle (90°) & Inject Slowly id_site->inject monitor 5. Post-Injection Monitoring inject->monitor analysis 6. Downstream Analysis (e.g., Biodistribution, Gene Expression) monitor->analysis

Caption: Workflow for intramuscular injection and subsequent analysis.

References

Application Notes and Protocols for Systemic mRNA Delivery Using Lipid 12T-O14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become the leading platform for the delivery of messenger RNA (mRNA) therapeutics, a class of molecules with vast potential for vaccines, protein replacement therapies, and gene editing. The ionizable lipid component of an LNP is a critical determinant of its delivery efficiency, biodistribution, and safety profile. Lipid 12T-O14 is a novel, rationally designed ionizable lipid that has demonstrated high efficacy for both local and systemic mRNA delivery.

These application notes provide a comprehensive overview of the use of this compound for systemic mRNA delivery. They include a summary of its performance, detailed protocols for the formulation of 12T-O14 LNPs, and procedures for in vivo evaluation.

Key Features of this compound

  • High Transfection Efficiency: 12T-O14 LNPs have been shown to mediate high levels of protein expression both in vitro and in vivo.

  • Systemic Delivery Capabilities: Intravenous administration of 12T-O14 LNPs results in efficient mRNA delivery to and protein expression in distal organs, with a notable tropism for the lungs and spleen.[1]

  • Enhanced Endosomal Escape: The chemical structure of 12T-O14, which includes a bulky benzene (B151609) ring, is proposed to promote a conical shape upon protonation in the endosome. This facilitates membrane disruption and the release of mRNA into the cytoplasm, a critical step for successful transfection.[2]

  • Favorable Safety Profile: In vitro studies have indicated good cell viability after treatment with 12T-O14 LNPs.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the physicochemical properties and in vivo performance of this compound LNPs.

Table 1: Physicochemical Characterization of 12T-O14 LNPs

ParameterValueFormulation BufferReference
Size (Diameter, nm) ~80-100 nmCitrate (B86180) Buffer (pH 3.0)[2]
Polydispersity Index (PDI) < 0.2Citrate Buffer (pH 3.0)[2]
Zeta Potential (mV) Near-neutral at pH 7.4PBS (pH 7.4)[2]

Table 2: In Vivo Luciferase Expression after Systemic Administration of mLuc-LNPs

Data presented as Total Flux (photons per second) at 4 hours post-intravenous injection of 2 µg mLuc mRNA per mouse.

Organ12T-O14 LNPControl LNP (e.g., MC3)Reference
Whole Body HighModerate[1]
Liver ModerateHigh[1]
Spleen HighLow[1]
Lungs HighLow[1]

Table 3: In Vivo Protein Production from Systemically Delivered Therapeutic mRNA

Therapeutic mRNADosageSerum Protein ConcentrationTime PointReference
Fibroblast Growth Factor 21 (FGF21) 5 µg per mouse (i.v.)Significantly elevated vs. control24 hours[1]

Experimental Protocols

Protocol 1: Formulation of 12T-O14 Lipid Nanoparticles (LNPs)

This protocol describes the formulation of 12T-O14 LNPs using a microfluidic mixing method, which allows for rapid and reproducible self-assembly of the nanoparticles.

Materials:

  • Ionizable Lipid: 12T-O14

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Cholesterol

  • PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA (e.g., encoding luciferase, or a therapeutic protein)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate Buffer (10 mM, pH 3.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (sterile, nuclease-free)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve 12T-O14, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The total lipid concentration in the ethanol phase should be between 10-25 mM.

    • Gently warm the solution (up to 65°C) if necessary to fully dissolve the lipids. Keep the cholesterol-containing solution warm (>37°C) to maintain solubility.[3]

  • Preparation of mRNA Solution:

    • Dilute the mRNA stock in 10 mM citrate buffer (pH 3.0) to the desired concentration. The optimal mRNA concentration may need to be determined empirically.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous to ethanol phases to 3:1.

    • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Immediately after formulation, dialyze the LNP solution against sterile PBS (pH 7.4) for at least 18 hours to remove ethanol and exchange the buffer. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C. For long-term storage, aliquoting and freezing at -80°C may be possible, but stability should be verified.

Protocol 2: In Vivo Systemic Administration and Biodistribution Analysis

This protocol outlines the procedure for intravenous administration of 12T-O14 LNPs to mice and the subsequent analysis of mRNA delivery and protein expression.

Materials:

  • 12T-O14 LNPs encapsulating luciferase mRNA (mLuc)

  • 6-8 week old mice (e.g., C57BL/6)

  • Insulin syringes with 28-30 gauge needles

  • In vivo imaging system (IVIS) or equivalent

  • D-luciferin

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for organ harvesting

  • PBS (sterile)

  • Tissue homogenization equipment

  • Luciferase assay kit

  • BCA protein assay kit

Procedure:

  • Animal Handling and Injection:

    • Acclimatize mice for at least one week before the experiment.

    • Dilute the 12T-O14 LNP-mLuc formulation in sterile PBS to the desired final concentration. A typical dose is 2 µg of mRNA per mouse.

    • Administer the LNP solution via intravenous (tail vein) injection. The injection volume should be approximately 100-200 µL.

  • In Vivo Bioluminescence Imaging:

    • At 4 hours post-injection, anesthetize the mice.

    • Administer D-luciferin (150 mg/kg) via intraperitoneal injection.

    • After approximately 10 minutes, image the mice using an in vivo imaging system to detect the bioluminescence signal.

  • Ex Vivo Biodistribution Analysis:

    • Immediately following in vivo imaging, euthanize the mice.

    • Perfuse the circulatory system with sterile PBS.

    • Carefully excise the major organs (liver, spleen, lungs, heart, kidneys).

    • Image the excised organs using the in vivo imaging system to quantify luciferase expression in each organ.

  • Quantitative Analysis of Luciferase Activity:

    • Homogenize a portion of each organ in lysis buffer.

    • Centrifuge the homogenates to pellet cellular debris.

    • Determine the total protein concentration in the supernatant using a BCA assay.

    • Measure the luciferase activity in the supernatant using a luciferase assay kit and a luminometer.

    • Normalize the luciferase activity to the total protein content to determine the relative expression levels in each organ.

Visualizations

Signaling Pathways and Experimental Workflows

LNP_Formulation_Workflow cluster_lipids Lipid Phase (Ethanol) cluster_mRNA Aqueous Phase (Citrate Buffer, pH 3.0) 12T-O14 12T-O14 Microfluidic_Mixing Microfluidic Mixing 12T-O14->Microfluidic_Mixing DSPC DSPC DSPC->Microfluidic_Mixing Cholesterol Cholesterol Cholesterol->Microfluidic_Mixing PEG_Lipid PEG_Lipid PEG_Lipid->Microfluidic_Mixing mRNA mRNA mRNA->Microfluidic_Mixing LNP_Formation LNP Self-Assembly Microfluidic_Mixing->LNP_Formation Purification Dialysis/ TFF (PBS, pH 7.4) LNP_Formation->Purification Final_LNPs Purified 12T-O14 LNPs Purification->Final_LNPs

Caption: Workflow for the formulation of 12T-O14 LNPs.

In_Vivo_Workflow LNP_Injection Intravenous Injection of 12T-O14 LNPs Systemic_Circulation Systemic Circulation LNP_Injection->Systemic_Circulation Organ_Uptake Cellular Uptake in Target Organs Systemic_Circulation->Organ_Uptake Endosomal_Escape Endosomal Escape Organ_Uptake->Endosomal_Escape mRNA_Translation mRNA Translation (Protein Expression) Endosomal_Escape->mRNA_Translation Analysis In Vivo/Ex Vivo Imaging Quantitative Analysis mRNA_Translation->Analysis

Caption: In vivo experimental workflow for systemic mRNA delivery.

Endosomal_Escape_Mechanism cluster_cell Cellular Environment cluster_endosome Endosome (Acidic pH) LNP_Uptake LNP Internalization (Endocytosis) Protonation 12T-O14 Protonation LNP_Uptake->Protonation Shape_Change Conical Shape Formation (Benzene Ring Wedge) Protonation->Shape_Change Structural Change Membrane_Disruption Endosomal Membrane Disruption Shape_Change->Membrane_Disruption mRNA_Release mRNA Release into Cytoplasm Membrane_Disruption->mRNA_Release

Caption: Proposed mechanism of 12T-O14 mediated endosomal escape.

References

Spleen-Targeting Lipid Nanoparticles with 12T-O14: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The ability to direct these nanoparticles to specific organs beyond the liver is a critical next step in expanding their therapeutic potential. The spleen, a major secondary lymphoid organ, is a prime target for immunotherapies, vaccine development, and treatments for hematological disorders. The novel ionizable lipid, 12T-O14, has been identified as a key component in redirecting liver-tropic LNPs to the spleen. This document provides detailed application notes and protocols for the formulation, characterization, and in vivo evaluation of spleen-targeting LNPs incorporating 12T-O14.

Principle of Spleen-Targeting with 12T-O14

Standard LNP formulations often exhibit a strong tropism for the liver due to their interaction with apolipoprotein E (ApoE) in the bloodstream. The incorporation of specific lipids, such as the permanently cationic lipid 12T-O14, can alter the surface properties and protein corona of the LNPs. This modification is believed to facilitate interactions with specific cell types within the spleen, such as T cells, B cells, and antigen-presenting cells (APCs), leading to enhanced uptake in this organ.[1][2] The ratio of total lipids to mRNA has been shown to be a critical parameter in modulating this organ-specific targeting, with lower ratios favoring spleen delivery.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of spleen-targeting LNPs. These values are compiled from various studies and represent typical characteristics.

Table 1: Physicochemical Properties of Spleen-Targeting LNPs

LNP FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Spleen-Targeting LNP (with anionic lipid)~150< 0.2~ -10> 85%
MC3/12T-O14 LNP (10:1 lipid:mRNA)Not explicitly statedNot explicitly statedNot explicitly stated> 85% (Typical for LNPs)
20%PA LNP (spleen-targeted)~100-200< 0.2Slightly negativeHigh

Note: Data is aggregated from multiple sources. Specific values can vary based on the precise formulation and manufacturing process.[4][5][6][7]

Table 2: In Vivo Biodistribution and Efficacy

LNP FormulationAdministration RoutePrimary Target Organ(s)Relative Spleen Expression (vs. Liver)
Optimized DODAP-LNP (0.8 mg/kg)IntravenousSpleen41-fold higher
MC3/12T-O14 LNP (10:1 lipid:mRNA)IntravenousSpleenSignificantly higher than liver at this ratio
20%PA LNPIntravenousSpleenPronounced spleen targeting observed in imaging

Note: Expression levels are often measured using reporter genes like luciferase and can be influenced by the dose and time of measurement.[3][4][5]

Experimental Protocols

Protocol 1: Formulation of Spleen-Targeting LNPs with 12T-O14

This protocol describes the formulation of spleen-targeting LNPs using a microfluidic mixing method.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • 12T-O14

  • Helper lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG2000)

  • mRNA encoding the protein of interest

  • Ethanol (B145695) (anhydrous)

  • Citrate (B86180) buffer (10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, 12T-O14, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio. A common starting point for spleen targeting is a four-component LNP with the addition of a SORT molecule like 12T-O14.[8] The final total lipid concentration in ethanol should be between 10-25 mM.

  • Prepare mRNA Solution: Dilute the mRNA in 10 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another. c. Set the flow rate ratio (aqueous:ethanolic) to 3:1. d. Initiate mixing. The rapid mixing of the two phases will lead to the self-assembly of LNPs.

  • Dialysis: a. Transfer the resulting LNP solution to a dialysis cassette. b. Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and non-encapsulated mRNA.

  • Concentration and Sterilization: a. If necessary, concentrate the LNP solution using a centrifugal filter device. b. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Characterization: Proceed to Protocol 2 for the characterization of the formulated LNPs.

Protocol 2: Characterization of Spleen-Targeting LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP solution in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

  • Dilute the LNP solution in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the surface charge using a Zetasizer.

3. mRNA Encapsulation Efficiency:

  • Use a nucleic acid quantification assay (e.g., RiboGreen assay).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) x 100%

Protocol 3: In Vivo Administration and Biodistribution Analysis

Animal Model:

  • BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used. All animal procedures must be approved by the institutional animal care and use committee.

Administration:

  • Dilute the LNP-mRNA formulation in sterile PBS to the desired final concentration.

  • Administer the formulation to mice via intravenous (IV) injection into the tail vein. A typical dose is 0.1-1.0 mg of mRNA per kg of body weight.[9]

Biodistribution Analysis (using Luciferase Reporter Gene):

  • At a predetermined time point post-injection (e.g., 4, 6, or 24 hours), administer D-luciferin (150 mg/kg) to the mice via intraperitoneal injection.[3]

  • After 10-15 minutes, anesthetize the mice and perform in vivo imaging using an In Vivo Imaging System (IVIS).

  • Following in vivo imaging, euthanize the mice and harvest the spleen, liver, lungs, heart, and kidneys.

  • Perform ex vivo imaging of the harvested organs to quantify the bioluminescence signal in each organ.

  • Homogenize the organs and perform a luciferase assay on the tissue lysates for a more quantitative measurement of protein expression.

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Evaluation lipid_mix Lipid Mixture (Ionizable Lipid, 12T-O14, Helper, Cholesterol, PEG-Lipid) in Ethanol microfluidics Microfluidic Mixing lipid_mix->microfluidics mrna_solution mRNA in Citrate Buffer (pH 4.0) mrna_solution->microfluidics dialysis Dialysis vs. PBS microfluidics->dialysis size_pdi Size & PDI (DLS) dialysis->size_pdi zeta Zeta Potential dialysis->zeta ee Encapsulation Efficiency (RiboGreen Assay) dialysis->ee iv_injection IV Injection (Mouse Model) ee->iv_injection imaging In Vivo & Ex Vivo Imaging (IVIS) iv_injection->imaging biodistribution Biodistribution Analysis imaging->biodistribution

Caption: Experimental workflow for spleen-targeting LNP formulation and evaluation.

signaling_pathway cluster_bloodstream Bloodstream cluster_spleen Spleen Microenvironment cluster_cellular_uptake Cellular Uptake and mRNA Release lnp 12T-O14 LNP protein_corona Serum Protein Adsorption (Protein Corona Formation) lnp->protein_corona receptor Cell Surface Receptor protein_corona->receptor Binding spleen_cell Spleen Cell (e.g., T cell, B cell, APC) endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape mrna_release mRNA Release into Cytosol endosomal_escape->mrna_release translation Protein Translation mrna_release->translation

References

Revolutionizing Cancer Immunotherapy: Applications of Lipid 12T-O14 for Potent mRNA-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the rapidly evolving landscape of cancer immunotherapy, the development of effective and targeted delivery systems for novel therapeutics is paramount. The ionizable lipid 12T-O14 has emerged as a key enabling technology for the delivery of messenger RNA (mRNA)-based cancer vaccines and immunotherapies. Its unique structural properties facilitate high encapsulation efficiency of mRNA and promote potent in vivo delivery, leading to robust anti-tumor immune responses. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound.

Application Notes

Therapeutic Applications

This compound is a novel, ionizable lipid designed for the formulation of Lipid Nanoparticles (LNPs) for mRNA delivery. Its primary application in oncology is the development of personalized cancer vaccines and immunotherapies. By encapsulating mRNA encoding tumor-associated antigens (TAAs) or tumor-specific neoantigens, 12T-O14 LNPs can effectively deliver the genetic blueprint for these antigens to antigen-presenting cells (APCs), such as dendritic cells (DCs). This targeted delivery initiates a powerful and specific anti-tumor immune response.

Preclinical studies have demonstrated the efficacy of 12T-O14 LNPs in a B16F10 melanoma model expressing the model antigen ovalbumin (OVA).[1] Intravenous administration of 12T-O14 LNPs carrying OVA-encoding mRNA led to a significant CD8+ T cell response and exhibited excellent therapeutic effects against the tumor.[1] This highlights the potential of 12T-O14 as a versatile platform for developing therapies against a wide range of solid tumors.

Mechanism of Action

The efficacy of this compound lies in its unique chemical structure, which features a tail-like amine-ring-alkyl aniline (B41778) amine. This structure is believed to promote the formation of a cone-shaped ion pair with anionic membrane phospholipids, which enhances the disruption of the endosomal membrane following cellular uptake. This facilitates the efficient release of the mRNA cargo into the cytoplasm, where it can be translated into the target antigen by the cellular machinery.

Once the tumor antigen is produced within the APC, it is processed and presented on the cell surface via Major Histocompatibility Complex (MHC) class I and class II molecules. This antigen presentation activates tumor-specific CD8+ cytotoxic T lymphocytes and CD4+ helper T cells, respectively. The activated T cells then proliferate and infiltrate the tumor microenvironment to recognize and eliminate cancer cells expressing the target antigen.

Advantages of this compound
  • Targeted Delivery: The structural characteristics of 12T-O14 can be tailored to selectively redirect LNPs to specific organs, such as the lungs or spleen, which are important sites for initiating immune responses.[1]

  • Enhanced Endosomal Escape: The proposed cone-shape formation of the lipid facilitates efficient release of mRNA from the endosome into the cytoplasm, a critical step for protein translation.

  • Potent Immune Activation: By effectively delivering mRNA to APCs, 12T-O14 LNPs induce a robust and specific cell-mediated immune response against tumors.[1]

  • Versatility: The 12T-O14 platform can be adapted to deliver mRNA encoding a wide variety of tumor antigens, making it suitable for personalized cancer vaccines.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies involving this compound LNPs.

Table 1: In Vivo mRNA Delivery and Expression
Parameter Value
Animal Model Mice
mRNA Cargo Luciferase (mLuc)
LNP Formulation 12T-O14 based
Administration Route Intramuscular (i.m.)
Dose 2 µg mLuc/injection
Measurement Timepoint 4 hours post-treatment
Luciferase Expression (Total Flux) High luminescence detected at the injection site[1]
Administration Route Intravenous (i.v.)
Dose 2 µg mLuc per mouse
Measurement Timepoint 4 hours post-treatment
Organ Distribution High luminescence detected in the spleen and lungs[1]
Table 2: Preclinical Efficacy of 12T-O14 LNP-mRNA Vaccine in B16F10-OVA Tumor Model
Parameter Result
Animal Model C57BL/6 mice bearing B16F10-OVA tumors
Vaccine 12T-O14 LNP encapsulating full-length ovalbumin-encoding mRNA
Key Findings - Induced a significant CD8+ T cell response.[1] - Exhibited excellent therapeutic effect against the ovalbumin-transduced B16F10 tumor.[1]

Experimental Protocols

Protocol 1: Formulation of 12T-O14 Lipid Nanoparticles (LNPs) for mRNA Delivery (Adapted from Microfluidic Mixing Method)

This protocol describes a general method for formulating 12T-O14 LNPs using a microfluidic mixing device. The precise molar ratios of lipids may require optimization for specific applications.

Materials:

  • Ionizable this compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • mRNA encoding the antigen of interest

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (10 mM, pH 3.0)

  • Phosphate-buffered saline (PBS), pH 7.4 (nuclease-free)

  • Microfluidic mixing device and cartridges

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Dissolve 12T-O14, DSPC, cholesterol, and DMG-PEG 2000 individually in ethanol to prepare stock solutions of known concentrations.

  • Preparation of Lipid Mixture (Ethanol Phase):

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions (12T-O14, DSPC, cholesterol, and DMG-PEG 2000) at a desired molar ratio. A commonly used starting ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

    • Add ethanol to the lipid mixture to achieve the final desired lipid concentration for the formulation process.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock solution in 10 mM citrate buffer (pH 3.0) to the desired concentration.

  • LNP Formulation using Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (ethanol phase) into one syringe and the mRNA solution (aqueous phase) into another syringe.

    • Set the desired flow rates for the two phases. A typical starting flow rate ratio is 3:1 (aqueous:ethanol).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

    • Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge.

  • Buffer Exchange and Concentration:

    • Dialyze the LNP dispersion against sterile PBS (pH 7.4) using an appropriate molecular weight cutoff dialysis cassette to remove ethanol and raise the pH.

    • Concentrate the LNPs to the desired final concentration using a suitable method, such as ultrafiltration.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Assess the morphology of the LNPs using cryo-transmission electron microscopy (cryo-TEM).

Protocol 2: In Vivo Evaluation of 12T-O14 LNP-mRNA Vaccine in a Syngeneic Mouse Tumor Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of a 12T-O14 LNP-mRNA vaccine.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Tumor cell line compatible with the mouse strain (e.g., B16F10)

  • 12T-O14 LNP-mRNA vaccine encoding a tumor-associated antigen

  • Control LNP formulation (e.g., encapsulating irrelevant mRNA or empty LNPs)

  • Sterile PBS

  • Calipers for tumor measurement

  • Flow cytometry reagents for immune cell analysis

Procedure:

  • Tumor Cell Implantation:

    • Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) subcutaneously into the flank of the mice.

    • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Vaccination:

    • Randomly assign the tumor-bearing mice to different treatment groups (e.g., LNP-mRNA vaccine, control LNP, PBS).

    • Administer the LNP-mRNA vaccine and control formulations via the desired route (e.g., intravenous, intratumoral). The dose and vaccination schedule should be optimized for the specific model. A typical prime-boost strategy involves two vaccinations with a 1-2 week interval.

  • Monitoring Tumor Growth and Survival:

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = (width² x length)/2).

    • Monitor the body weight and overall health of the mice.

    • Record the survival of the mice in each group.

  • Immunological Analysis:

    • At a predetermined time point after the final vaccination, euthanize a subset of mice from each group.

    • Isolate tumors, spleens, and tumor-draining lymph nodes.

    • Prepare single-cell suspensions from the isolated tissues.

    • Perform flow cytometry analysis to quantify the infiltration of various immune cell populations, particularly CD8+ and CD4+ T cells, within the tumor microenvironment.

    • Use MHC-tetramer staining to identify and quantify antigen-specific T cells.

    • Analyze the expression of activation and exhaustion markers on T cells.

  • Data Analysis:

    • Plot tumor growth curves and survival curves for each treatment group.

    • Perform statistical analysis to determine the significance of the differences between the groups.

    • Analyze the flow cytometry data to compare the immune cell populations in the different treatment groups.

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Efficacy Study Lipid_Mixture Lipid Mixture (12T-O14, DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Mixture->Microfluidic_Mixing mRNA_Solution mRNA in Citrate Buffer (pH 3.0) mRNA_Solution->Microfluidic_Mixing LNP_Dispersion LNP Dispersion Microfluidic_Mixing->LNP_Dispersion Buffer_Exchange Buffer Exchange (PBS, pH 7.4) LNP_Dispersion->Buffer_Exchange Final_LNPs Characterized 12T-O14 LNPs Buffer_Exchange->Final_LNPs Vaccination Vaccination with 12T-O14 LNP-mRNA Final_LNPs->Vaccination Tumor_Implantation Tumor Cell Implantation Tumor_Implantation->Vaccination Monitoring Tumor Growth & Survival Monitoring Vaccination->Monitoring Immuno_Analysis Immunological Analysis (Flow Cytometry) Vaccination->Immuno_Analysis Data_Analysis Data Analysis Monitoring->Data_Analysis Immuno_Analysis->Data_Analysis

Caption: Experimental workflow for 12T-O14 LNP formulation and in vivo evaluation.

signaling_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell Activation LNP 12T-O14 LNP-mRNA Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome mRNA_Release mRNA Release (Endosomal Escape) Endosome->mRNA_Release Translation Translation mRNA_Release->Translation Antigen Tumor Antigen Translation->Antigen Proteasome Proteasome Antigen->Proteasome MHC_II MHC Class II Presentation Antigen->MHC_II Peptides Antigenic Peptides Proteasome->Peptides MHC_I MHC Class I Presentation Peptides->MHC_I CD8_T_Cell CD8+ T-Cell MHC_I->CD8_T_Cell TCR CD4_T_Cell CD4+ T-Cell MHC_II->CD4_T_Cell TCR Activation_CD8 Activation & Proliferation CD8_T_Cell->Activation_CD8 Activation_CD4 Activation & Proliferation CD4_T_Cell->Activation_CD4 CTL Cytotoxic T-Lymphocyte (CTL) Activation_CD8->CTL Helper_T_Cell Helper T-Cell Activation_CD4->Helper_T_Cell Tumor_Cell Tumor Cell CTL->Tumor_Cell Helper_T_Cell->CTL Help Killing Tumor Cell Killing Tumor_Cell->Killing

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Lipid 12T-O14 LNP Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lipid 12T-O14-based lipid nanoparticles (LNPs). Aggregation is a common challenge in LNP formulation that can impact stability, efficacy, and safety. This guide offers insights into potential causes and solutions to help you achieve stable and effective 12T-O14 LNP formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in LNPs?

This compound is a proprietary ionizable lipid that is a critical component in the formulation of lipid nanoparticles for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. Its primary role is to encapsulate the negatively charged nucleic acid payload within the LNP core, protect it from degradation, and facilitate its release into the cytoplasm of target cells. The ionizable nature of 12T-O14 is pH-dependent; it is positively charged at an acidic pH during formulation, which allows for efficient encapsulation of nucleic acids. At physiological pH, it becomes neutral, which contributes to the stability of the LNP in circulation and reduces potential toxicity.

Q2: What are the typical signs of 12T-O14 LNP aggregation?

The signs of LNP aggregation can range from visible precipitation or cloudiness in the sample to more subtle changes that require analytical instrumentation to detect. Common indicators include:

  • An increase in the Z-average particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).

  • The appearance of a secondary, larger particle size population in DLS measurements.

  • Visible turbidity, opalescence, or precipitation in the LNP suspension.

  • A decrease in the concentration of nanoparticles as measured by nanoparticle tracking analysis (NTA).

Q3: Why is it crucial to prevent LNP aggregation?

Preventing LNP aggregation is critical for several reasons:

  • Efficacy: Aggregated LNPs can have altered pharmacokinetic and biodistribution profiles, leading to reduced delivery to the target tissue and lower therapeutic efficacy.

  • Safety: Larger particles can be more immunogenic and may be rapidly cleared by the mononuclear phagocyte system (MPS), potentially leading to adverse effects.

  • Stability: Aggregation is a sign of formulation instability, which can lead to a shorter shelf-life of the LNP product.

  • Consistency: For clinical and research applications, it is essential to have a monodisperse LNP formulation to ensure consistent and reproducible results.

Troubleshooting Guide: 12T-O14 LNP Aggregation Issues

This guide provides a structured approach to troubleshooting common aggregation issues encountered during the formulation and storage of 12T-O14 LNPs.

Issue 1: Immediate Aggregation Upon Formulation

Q: My 12T-O14 LNPs are aggregating immediately after the mixing step. What are the potential causes and how can I fix this?

A: Immediate aggregation is often related to the formulation parameters and the mixing process. Here are the key factors to investigate:

  • pH of the Aqueous Phase: The pH of the buffer used to dissolve the nucleic acid is critical for the proper protonation of the ionizable this compound.

    • Troubleshooting: Ensure the pH of your aqueous buffer is in the acidic range (typically pH 3-5) to ensure 12T-O14 is sufficiently positively charged to complex with the negatively charged nucleic acid. A study on 12T-O14 LNPs used a citrate (B86180) buffer at pH 3.0 for formulation.[1]

  • Lipid Composition: The ratio of the different lipid components (ionizable lipid, helper lipids, and PEG-lipid) is crucial for LNP stability.

    • Troubleshooting: Review and optimize the molar ratio of your lipid components. Helper lipids like DSPC and cholesterol contribute to the structural integrity, while PEG-lipids provide a steric barrier to prevent aggregation.[2][3][4]

  • Solvent and Mixing: The rate and method of mixing the lipid-ethanol phase with the aqueous phase can significantly impact LNP formation and size.

    • Troubleshooting: For microfluidic mixing, ensure there are no air bubbles in the syringes and that the tubing is flowing properly.[5] The flow rate ratio between the aqueous and ethanol (B145695) phases should be optimized. For manual methods like vortexing, ensure rapid and consistent mixing.

G

Troubleshooting workflow for immediate LNP aggregation.
Issue 2: Aggregation During Storage

Q: My 12T-O14 LNPs look good initially, but they aggregate over time during storage. What can I do to improve their long-term stability?

A: Aggregation during storage is a common stability issue that can be influenced by several factors:

  • Storage Buffer: The pH and composition of the storage buffer are critical for maintaining LNP stability.

    • Troubleshooting: After formulation in an acidic buffer, it is common practice to perform a buffer exchange to a neutral pH buffer (e.g., PBS pH 7.4) for storage.[6] However, the choice of buffer can impact stability, especially during freeze-thaw cycles. Some studies suggest that Tris or HEPES buffers may offer better cryoprotection than PBS.[7]

  • Storage Temperature: The temperature at which you store your LNPs can significantly affect their stability.

    • Troubleshooting: Storing LNPs at 2-8°C is often preferred over freezing.[8] If freezing is necessary, it is crucial to control the freezing and thawing rates and to use cryoprotectants.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can induce stress on the LNPs, leading to aggregation.

    • Troubleshooting: If you need to store your LNPs frozen, aliquot them into single-use volumes to avoid multiple freeze-thaw cycles. The addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can help protect the LNPs during freezing.[8][9]

  • PEG-Lipid Dissociation: Over time, the PEG-lipid, which provides steric stability, can dissociate from the LNP surface, leading to aggregation.

    • Troubleshooting: The choice of PEG-lipid can influence its dissociation rate. Longer acyl chain PEG-lipids tend to be more stably anchored in the LNP.[10]

G

Troubleshooting workflow for LNP aggregation during storage.

Data Summary Tables

Table 1: Recommended Formulation Parameters for 12T-O14 LNPs

ParameterRecommendationRationale
Formulation Buffer Citrate Buffer (10 mM)Ensures acidic pH for 12T-O14 protonation and nucleic acid complexation.[1]
Formulation pH 3.0 - 5.0Optimal range for efficient encapsulation of nucleic acids.[6]
Storage Buffer PBS (pH 7.4), Tris, or HEPESNeutral pH for in vivo applications and improved stability.[6][7]
Lipid Molar Ratios To be empirically optimizedThe ratio of ionizable lipid:helper lipids:PEG-lipid is critical for stability and efficacy.[4]
Cryoprotectants Sucrose or TrehaloseProtects LNPs from aggregation during freeze-thaw cycles.[8][9]

Table 2: Key Analytical Techniques for Assessing LNP Aggregation

TechniqueParameter MeasuredIndication of Aggregation
Dynamic Light Scattering (DLS) Z-average diameter, Polydispersity Index (PDI)Increase in Z-average, PDI > 0.2, or presence of multiple peaks.
Nanoparticle Tracking Analysis (NTA) Particle size distribution and concentrationBroadened size distribution, appearance of larger particles, and decrease in concentration.
Visual Inspection Turbidity, precipitationVisible signs of formulation instability.
Cryo-Transmission Electron Microscopy (Cryo-TEM) Particle morphology and sizeDirect visualization of aggregated nanoparticles.[1]

Experimental Protocols

Protocol 1: Formulation of 12T-O14 LNPs using Microfluidics

This protocol provides a general framework for formulating 12T-O14 LNPs using a microfluidic mixing device.

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and a PEG-lipid in ethanol at the desired molar ratio. A common starting point for LNP formulations is a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[5]

    • The total lipid concentration in the ethanol phase should be optimized, typically in the range of 10-25 mM.

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid (mRNA or siRNA) in an acidic buffer (e.g., 10 mM citrate buffer, pH 3.0).[1]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes.

    • Set the desired flow rate ratio (FRR) and total flow rate (TFR). A typical starting FRR is 3:1 (aqueous:ethanol).

    • Initiate the flow to mix the two phases in the microfluidic chip, leading to the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • Immediately after formation, dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and the acidic buffer.[6] Tangential flow filtration (TFF) can also be used for larger scale preparations.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using DLS.

    • Determine the encapsulation efficiency of the nucleic acid.

G

Experimental workflow for 12T-O14 LNP formulation.

References

Technical Support Center: Optimizing Lipid 12T-O14 LNP Transfection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the transfection efficiency of Lipid 12T-O14 containing Lipid Nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during LNP-mediated transfection experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors influencing the transfection efficiency of this compound LNPs?

A1: The transfection efficiency of this compound LNPs is a multifactorial process influenced by the formulation's composition, physicochemical properties, and the experimental conditions.[1][2] Key factors include:

  • Lipid Composition and Molar Ratios: The ratio of the ionizable lipid (this compound), helper lipid, cholesterol, and PEGylated lipid is crucial.[1][3]

  • Physicochemical Properties: Particle size, polydispersity index (PDI), and zeta potential significantly impact cellular uptake and endosomal escape.[1]

  • N/P Ratio: The molar ratio of nitrogen in the ionizable lipid to phosphate (B84403) in the nucleic acid cargo affects encapsulation and complex stability.[2]

  • Cell Type and Health: Different cell types have varying transfection efficiencies, and healthy, actively dividing cells generally transfect better.[4]

  • Presence of Serum: While some protocols suggest serum-free media for complex formation, the presence of serum during transfection can enhance viability for some cell types.[5]

Q2: I am observing low transfection efficiency. What are the potential causes and how can I troubleshoot this?

A2: Low transfection efficiency is a common issue with several potential root causes. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem. Common culprits include suboptimal LNP formulation, poor quality of nucleic acid, or issues with the cell culture.[5][6]

Q3: High cytotoxicity is observed after transfection with this compound LNPs. What can I do to mitigate this?

A3: Cytotoxicity can arise from the lipid components or the transfection procedure itself.[7] To reduce cell death, consider the following:

  • Optimize LNP Dose: Perform a dose-response experiment to find the optimal LNP concentration that balances high transfection efficiency with low toxicity.

  • Check Lipid Quality: Ensure the lipids used are of high purity and have not been stored improperly (e.g., frozen).[5]

  • Cell Confluency: Transfecting cells at an optimal confluency (typically 70-90%) can improve their resilience.

  • Incubation Time: Reducing the incubation time of the LNP-cell mixture can sometimes decrease toxicity.

Q4: How do I determine the optimal formulation ratios for my specific application?

A4: The optimal lipid ratios for a this compound LNP formulation are application-dependent and require empirical determination. A systematic approach, such as a design of experiments (DoE), can be employed to screen different molar ratios of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid.[8] Start with published ratios for similar ionizable lipids and optimize from there.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound LNP transfection experiments.

Problem Possible Cause Recommended Solution
Low Transfection Efficiency Suboptimal DNA/RNA to lipid ratio.Optimize the N/P ratio. A common starting point is a ratio of around 6.[2]
Poor quality of plasmid DNA or RNA.Verify the purity and integrity of your nucleic acid using spectrophotometry and gel electrophoresis.[5]
Suboptimal LNP formulation.Systematically vary the molar ratios of the four lipid components (ionizable, helper, cholesterol, PEG).[9]
Incorrect LNP size or high PDI.Ensure proper mixing during formulation. Characterize LNP size and PDI using Dynamic Light Scattering (DLS). Ideal sizes are typically below 150 nm with a PDI < 0.2.[2]
Cells are difficult to transfect.Consider using a different cell line or a more robust transfection method for initial optimization. Some cell types are inherently more resistant to transfection.[10]
Presence of inhibitors in media.Avoid using antibiotics, high concentrations of phosphate, or sulfated proteoglycans in the media during complex formation.[5][6]
High Cytotoxicity LNP concentration is too high.Perform a dose-response curve to determine the optimal LNP concentration that provides high efficiency with minimal toxicity.
Poor quality of lipids.Use high-purity lipids and store them according to the manufacturer's recommendations. Avoid freezing lipid reagents.[5]
Cell density is too low or too high.Optimize cell confluency at the time of transfection. Typically, 70-90% confluency is recommended.[6]
Extended exposure to transfection complexes.Reduce the incubation time of the LNPs with the cells.
Inconsistent Results Variation in cell confluency.Maintain consistent cell confluency and passage number for all experiments.[7]
Pipetting errors.Prepare a master mix of the LNP-nucleic acid complexes to reduce variability between wells.[7]
Changes in cell culture conditions.Ensure consistent media formulation, serum percentage, and incubator conditions (temperature, CO2).
Improper storage of reagents.Store all lipids and nucleic acids at their recommended temperatures. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing

This protocol describes a standard method for formulating LNPs encapsulating mRNA.

Materials:

  • This compound, Helper Lipid (e.g., DOPE), Cholesterol, PEG-Lipid dissolved in ethanol (B145695).

  • mRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[11]

  • Microfluidic mixing device.

  • Dialysis cassettes for buffer exchange.[12]

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the lipid mixture in ethanol by combining this compound, helper lipid, cholesterol, and PEG-lipid at the desired molar ratio.

  • Dilute the mRNA to the desired concentration in the citrate buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions, with the lipid-ethanol solution in one inlet and the mRNA-buffer solution in the other.

  • Pump the two solutions through the device at a set flow rate ratio (e.g., 3:1 aqueous to alcoholic).

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against PBS pH 7.4 overnight at 4°C to remove ethanol and raise the pH.

  • Characterize the LNPs for size, PDI, and encapsulation efficiency.

Protocol 2: In Vitro Transfection of Adherent Cells

This protocol outlines a general procedure for transfecting adherent cells in a 96-well plate format.

Materials:

  • Adherent cells (e.g., HEK293T, HeLa).

  • Complete cell culture medium.

  • This compound LNPs encapsulating reporter mRNA (e.g., Luciferase or GFP).

  • 96-well cell culture plates.

  • Assay reagents for reporter protein detection.

Procedure:

  • Seed the cells in a 96-well plate at a density that will result in 70-90% confluency on the day of transfection. Allow cells to adhere overnight.[12]

  • Dilute the this compound LNP stock solution to the desired concentrations in complete cell culture medium.

  • Remove the old medium from the cells and add the LNP-containing medium to each well.

  • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • After incubation, assess transfection efficiency by measuring the reporter protein expression (e.g., luciferase activity or GFP fluorescence).[12]

  • Cell viability can be assessed in parallel using assays like MTT or CCK-8.[13]

Visualizations

LNP_Transfection_Workflow cluster_formulation LNP Formulation cluster_transfection In Vitro Transfection Lipid Mix (Ethanol) Lipid Mix (Ethanol) Microfluidic Mixing Microfluidic Mixing Lipid Mix (Ethanol)->Microfluidic Mixing Nucleic Acid (Aqueous Buffer) Nucleic Acid (Aqueous Buffer) Nucleic Acid (Aqueous Buffer)->Microfluidic Mixing LNP Formation LNP Formation Microfluidic Mixing->LNP Formation Buffer Exchange (Dialysis) Buffer Exchange (Dialysis) LNP Formation->Buffer Exchange (Dialysis) Cell Seeding Cell Seeding LNP Addition LNP Addition Buffer Exchange (Dialysis)->LNP Addition Cell Seeding->LNP Addition Incubation (24-48h) Incubation (24-48h) LNP Addition->Incubation (24-48h) Assay Assay Incubation (24-48h)->Assay

Caption: Workflow for LNP formulation and in vitro transfection.

Troubleshooting_Logic cluster_formulation_check Formulation & QC Checks cluster_cell_check Cellular & Experimental Checks start Low Transfection Efficiency check_formulation Check LNP Formulation Ratios start->check_formulation check_quality Verify Nucleic Acid Quality start->check_quality check_size Measure Size & PDI start->check_size check_cell_health Assess Cell Health & Confluency check_formulation->check_cell_health check_quality->check_cell_health check_size->check_cell_health check_dose Optimize LNP Dose check_cell_health->check_dose check_media Check for Inhibitors in Media check_dose->check_media optimized Optimized Transfection check_media->optimized

Caption: Logical flow for troubleshooting low transfection efficiency.

LNP_Cellular_Uptake_Pathway LNP LNP (this compound) Cell_Membrane Cell Membrane LNP->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Protonation of This compound Cytosol Cytosol Endosomal_Escape->Cytosol mRNA Release Translation Translation (Protein Expression) Cytosol->Translation

References

Technical Support Center: Reducing Cytotoxicity of Lipid 12T-O14 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with Lipid 12T-O14 formulations.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific challenges you may face.

Q1: I am observing high cytotoxicity with my this compound formulation. What are the potential causes and how can I troubleshoot this?

High cytotoxicity can stem from several factors related to the formulation, cell type, and experimental conditions. Here’s a step-by-step approach to identify and mitigate the issue:

Initial Assessment:

  • Confirm Cytotoxicity: Ensure the observed effect is true cytotoxicity and not an artifact. Use multiple assays to assess cell viability, such as a metabolic assay (MTT or PrestoBlue™) and a membrane integrity assay (LDH release).

  • Payload vs. Vehicle Toxicity: To distinguish between the toxicity of the this compound nanoparticle itself and your encapsulated payload (mRNA, siRNA, etc.), include a control group treated with "empty" LNPs (containing no payload).

Formulation Optimization:

  • Lipid Molar Ratios: The ratio of the four lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) is critical. Systematically varying these ratios can lead to formulations with lower toxicity while maintaining efficacy. A common starting point for LNP formulations is a molar ratio of around 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid). Consider adjusting the molar percentage of this compound.

  • Helper Lipid Selection: The choice of helper lipid (e.g., DOPE, DSPC) can significantly impact LNP stability and toxicity. If you are using a specific helper lipid, consider screening others to find a more biocompatible option for your cell type.

  • PEG-Lipid Content: While PEGylation reduces aggregation and can decrease immunogenicity, a high density of PEG on the LNP surface can sometimes inhibit cellular uptake. Conversely, too little can lead to instability and aggregation, which may increase cytotoxicity. Optimizing the PEG-lipid concentration (typically 0.5-5 mol%) is crucial.[1][2]

  • N/P Ratio: The nitrogen-to-phosphate ratio, which represents the molar ratio of the ionizable lipid's nitrogen atoms to the phosphate (B84403) groups of the nucleic acid, influences encapsulation efficiency and particle charge. A high positive surface charge can lead to increased cytotoxicity. Titrate the N/P ratio to find the optimal balance between high encapsulation efficiency and minimal cell death.

Experimental Parameters:

  • LNP Concentration: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of your this compound formulation. Always use the lowest effective concentration in your experiments.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to LNP-mediated toxicity. If possible, test your formulation on a panel of cell lines to assess cell-type-specific effects.

  • Incubation Time: Reduce the incubation time of the LNPs with the cells. Shorter exposure times may be sufficient for effective delivery while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q2: What is the underlying mechanism of this compound-induced cytotoxicity?

This compound is an ionizable lipid, a key component in enabling the delivery of nucleic acid payloads into cells. The mechanism of cytotoxicity is often linked to its primary function: endosomal escape.

  • Endosomal Membrane Destabilization: At the neutral pH of the bloodstream, ionizable lipids like 12T-O14 are largely neutral, which helps to minimize toxicity during circulation.[3][4] Upon uptake into the cell's endosomes, the acidic environment causes the ionizable lipid to become positively charged. This charge facilitates the disruption of the endosomal membrane to release the payload into the cytoplasm. However, this membrane disruption, if excessive, can lead to cellular stress and trigger cytotoxic pathways.

  • Induction of Reactive Oxygen Species (ROS): Cationic lipids can lead to an increase in cellular ROS, which causes oxidative stress and can lead to apoptosis (programmed cell death).

  • Inflammatory Responses: The disruption of endosomal membranes can be sensed by the cell as a danger signal, leading to the activation of inflammatory pathways, such as the inflammasome, which can contribute to cell death.

Q3: How can I differentiate between apoptosis and necrosis induced by my this compound formulation?

Distinguishing between these two forms of cell death is crucial for understanding the cytotoxic mechanism.

  • Apoptosis (Programmed Cell Death): Characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It can be detected using an Annexin V/Propidium Iodide (PI) assay. Early apoptotic cells will be Annexin V positive and PI negative.

  • Necrosis (Uncontrolled Cell Death): Involves cell swelling and rupture of the cell membrane. Necrotic cells will be positive for both Annexin V and PI, or just PI positive.

A detailed protocol for the Annexin V/PI assay is provided in the "Experimental Protocols" section.

Q4: Can the physicochemical properties of my this compound LNPs influence their cytotoxicity?

Yes, the size, surface charge (zeta potential), and polydispersity index (PDI) of your LNPs are critical parameters that can affect their interaction with cells and subsequent toxicity.

  • Size: Larger particles or aggregates can be more readily taken up by phagocytic cells and may induce a stronger inflammatory response. Aim for a particle size between 80-150 nm for systemic delivery.

  • Zeta Potential: A highly positive surface charge at physiological pH can lead to nonspecific interactions with negatively charged cell membranes, causing membrane damage and increased cytotoxicity. Ionizable lipids are designed to have a near-neutral charge at physiological pH.

  • PDI: A low PDI (ideally < 0.2) indicates a homogenous population of nanoparticles. A high PDI suggests the presence of larger aggregates, which can contribute to increased cytotoxicity.

Regularly characterizing these properties using techniques like Dynamic Light Scattering (DLS) is essential for reproducible and low-toxicity formulations.

Quantitative Data on LNP Cytotoxicity

The following table summarizes cytotoxicity data for this compound and other commonly used ionizable lipids to provide a comparative context.

Ionizable LipidCell LineAssayKey FindingsReference
This compound HepG2Cell ViabilityMaintained >80% cell viability at mRNA doses up to 1 µg/mL after 24 hours.(Paraphrased from a diagram caption)
DLin-MC3-DMAIn vivo (mice)Liver Toxicity MarkersDid not show increased markers of liver toxicity at a high dose (5 mg/kg).[5][6]
ALC-0315In vivo (mice)Liver Toxicity MarkersIncreased markers of liver toxicity (ALT and bile acids) at a high dose (5 mg/kg).[5][6]
SM-102HEK293, HeLa, THP-1Cell ViabilityShowed high cell viability across all cell lines at mRNA concentrations up to 2 µg/mL.[7]
C12-200HEK293, HeLa, THP-1Cell ViabilityMaintained high cell viability in all tested cell lines at mRNA concentrations up to 2 µg/mL.[7]

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with your this compound LNP formulations at various concentrations. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., Triton™ X-100) as a positive control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: LDH Assay for Membrane Integrity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.[10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the high control (maximum LDH release from lysed cells).

Protocol 3: Annexin V/PI Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with your LNP formulations.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution to each 100 µL of cell suspension.[11]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Visualizations

Signaling Pathway

Lipid_Nanoparticle_Cytotoxicity_Pathway LNP This compound LNP CellUptake Cellular Uptake (Endocytosis) LNP->CellUptake Endosome Endosome CellUptake->Endosome EndosomalEscape Endosomal Escape (pH-mediated) Endosome->EndosomalEscape PayloadRelease Payload Release (e.g., mRNA, siRNA) EndosomalEscape->PayloadRelease MembraneDamage Endosomal Membrane Damage EndosomalEscape->MembraneDamage Side Effect ROS Increased Reactive Oxygen Species (ROS) MembraneDamage->ROS Inflammasome Inflammasome Activation MembraneDamage->Inflammasome OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis CellDeath Cell Death Apoptosis->CellDeath Inflammation Pro-inflammatory Cytokine Release Inflammasome->Inflammation Inflammation->CellDeath

Caption: Potential signaling pathways of LNP-induced cytotoxicity.

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis SeedCells Seed Cells in Multi-well Plate TreatCells Treat Cells with LNPs and Controls SeedCells->TreatCells PrepareLNPs Prepare Serial Dilutions of this compound LNPs PrepareLNPs->TreatCells Incubate Incubate for Defined Period TreatCells->Incubate MTT MTT Assay Incubate->MTT LDH LDH Assay Incubate->LDH AnnexinV Annexin V/PI Assay Incubate->AnnexinV Readout Measure Absorbance/ Fluorescence MTT->Readout LDH->Readout AnnexinV->Readout Flow Cytometry Calculate Calculate % Viability/ % Cytotoxicity Readout->Calculate Interpret Interpret Results Calculate->Interpret

Caption: General workflow for in vitro cytotoxicity assessment.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start High Cytotoxicity Observed CheckEmptyLNP Is 'Empty' LNP Also Toxic? Start->CheckEmptyLNP PayloadToxicity Payload is Likely Contributing to Toxicity CheckEmptyLNP->PayloadToxicity No OptimizeFormulation Optimize LNP Formulation CheckEmptyLNP->OptimizeFormulation Yes VaryRatios Vary Lipid Molar Ratios (this compound, Helper, PEG) OptimizeFormulation->VaryRatios ChangeHelper Screen Different Helper Lipids OptimizeFormulation->ChangeHelper TitrateNP Titrate N/P Ratio OptimizeFormulation->TitrateNP CheckDose Is LNP Concentration Optimized? VaryRatios->CheckDose ChangeHelper->CheckDose TitrateNP->CheckDose DoseResponse Perform Dose-Response Curve & Use Lower Dose CheckDose->DoseResponse No CheckCellLine Is the Cell Line Known to be Sensitive? CheckDose->CheckCellLine Yes DoseResponse->CheckCellLine TestOtherCells Test on Less Sensitive Cell Line CheckCellLine->TestOtherCells Yes ReduceIncubation Reduce Incubation Time CheckCellLine->ReduceIncubation No TestOtherCells->ReduceIncubation Success Cytotoxicity Reduced ReduceIncubation->Success

Caption: Decision tree for troubleshooting LNP cytotoxicity.

References

Best practices for storing and handling Lipid 12T-O14

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipid 12T-O14. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a novel, biodegradable ionizable lipid. Its primary application is as a critical component of lipid nanoparticles (LNPs) for the delivery of nucleic acid payloads such as mRNA and siRNA to target cells.[1][2][3][4] The ionizable nature of this compound, with a pKa in the range of 6.0-6.5, allows for efficient encapsulation of negatively charged nucleic acids at a low pH and facilitates their release into the cytoplasm following endocytosis.[1][2][3]

Q2: How should I store and handle this compound upon receipt?

A2: Proper storage is critical to maintain the stability and performance of this compound. Refer to the table below for recommended storage conditions for the neat lipid and prepared stock solutions. It is crucial to prevent repeated freeze-thaw cycles, which can degrade the lipid.[5][6] We recommend aliquoting stock solutions into single-use volumes.[5][6] The compound should be protected from light.[5][7]

Q3: In what solvent should I dissolve this compound?

A3: this compound is readily soluble in 100% ethanol (B145695).[8][9] For lipid nanoparticle formulation, preparing a stock solution in ethanol is the standard procedure.[7][10][11] Solubility can also be achieved in other organic solvents like DMSO and chloroform.[8][12][13] When preparing LNP formulations, all lipid components are typically dissolved in ethanol before mixing with the aqueous nucleic acid solution.[14][15][16][17]

Q4: What are the potential degradation pathways for this compound?

A4: The ester bonds within the structure of ionizable lipids like this compound are susceptible to hydrolysis.[4] This process can be accelerated by exposure to moisture and non-optimal pH conditions during storage or formulation. Additionally, oxidation can occur, particularly at unsaturated sites in the lipid tails.[18] Such degradation can lead to the formation of impurities, including aldehydes, which may in turn react with the nucleic acid payload, compromising its integrity and function.[19] Proper storage at low temperatures and protection from air and light are essential to minimize these degradation pathways.[20]

Storage and Handling Guidelines

ConditionNeat Lipid (as supplied)Stock Solution (in Ethanol)Formulated LNPs
Temperature -20°C for long-term storage.-20°C for short-term (1 month); -80°C for long-term (up to 1 year).[5][6][7]2-8°C for short-term; -20°C to -80°C for long-term storage.[21][22][23]
Protection Protect from light and moisture.[5][7]Store in tightly sealed vials, protect from light.[5][7][24]Store in a sterile buffer (e.g., PBS pH 7.4) and protect from light.[7][25]
Handling Warm to room temperature before opening.Aliquot to avoid repeated freeze-thaw cycles.[5][6]Avoid aggregation by gentle mixing before use. Do not vortex.[11]
Stability ≥ 2 years at -20°C.Up to 1 year at -80°C.[6][8]Stability is formulation-dependent; can range from days to months.[22]

Troubleshooting Guide

Q5: My LNP formulation has a large particle size (>150 nm) and high Polydispersity Index (PDI > 0.2). What could be the cause?

A5: Several factors can contribute to suboptimal particle size and PDI.

  • Mixing Inefficiency: The rapid mixing of the lipid-ethanol phase with the aqueous nucleic acid phase is critical. Inefficient mixing, common in manual methods like pipetting, can lead to larger and more heterogeneous particles.[26] Using a microfluidic mixing device provides precise control and generally yields smaller, more uniform LNPs.[14][16][26]

  • Flow Rate Ratio (FRR): In microfluidic systems, the FRR between the aqueous and ethanol phases significantly impacts particle size.[16][27] A higher FRR (e.g., 3:1 aqueous to ethanol) typically results in smaller particles.

  • Lipid Concentration: Higher lipid concentrations can sometimes lead to an increase in particle size.[16][27]

  • Post-formulation Dialysis: The dialysis step, which removes ethanol and raises the pH, can cause vesicle fusion and an increase in LNP size, especially if the initial particles are unstable.[14][15][16]

Q6: The encapsulation efficiency of my mRNA/siRNA is low. How can I improve it?

A6: Low encapsulation efficiency is often related to the charge interactions between the lipid and the nucleic acid.

  • pH of Aqueous Buffer: The ionizable lipid must be positively charged to interact with the negatively charged nucleic acid. Ensure the pH of your aqueous buffer (e.g., citrate (B86180) or acetate) is sufficiently acidic (typically pH 3-5) to be well below the pKa of this compound.[14][15][16]

  • N:P Ratio: The ratio of the amine groups (N) in the ionizable lipid to the phosphate (B84403) groups (P) in the nucleic acid backbone is crucial. A low N:P ratio may not provide enough positive charge to fully condense and encapsulate the nucleic acid. Try optimizing this ratio.

  • Lipid Degradation: Ensure your this compound and other lipid stock solutions have not degraded. Use fresh stock solutions for formulation.[20]

Q7: I am observing low transfection efficiency or protein expression in my in vitro/in vivo experiments. What are the possible reasons?

A7: Low biological activity can stem from issues with the LNP formulation or the experimental setup.

  • Poor Endosomal Escape: The ability of the ionizable lipid to become protonated in the acidic endosome is key to destabilizing the endosomal membrane and releasing the payload.[2][28] The formulation's overall lipid composition, including helper lipids, influences this process.[18]

  • Nucleic Acid Integrity: The encapsulation process or subsequent handling might have degraded your mRNA/siRNA. Verify the integrity of your nucleic acid before and after encapsulation. Aldehyde impurities from lipid degradation can also form adducts with mRNA, inactivating it.[29][19]

  • LNP Stability: If LNPs have aggregated or fused during storage, their delivery efficiency will be compromised.[25] Characterize your LNPs for size and PDI immediately before use.

  • In Vitro vs. In Vivo Correlation: Be aware that in vitro performance does not always predict in vivo efficacy.[30] The interaction of LNPs with biological components in vivo (e.g., protein corona formation) can significantly alter their biodistribution and cellular uptake.[30]

Troubleshooting Decision Tree

G cluster_0 Troubleshooting LNP Formulation & Efficacy Start Start: Suboptimal LNP Performance CheckSize Issue: High Size / PDI? Start->CheckSize CheckEncapsulation Issue: Low Encapsulation? CheckSize->CheckEncapsulation No OptimizeMixing Action: Optimize Mixing Method (e.g., use microfluidics) CheckSize->OptimizeMixing Yes CheckEfficacy Issue: Low Transfection? CheckEncapsulation->CheckEfficacy No CheckBufferpH Action: Verify Aqueous Buffer pH (ensure pH < pKa) CheckEncapsulation->CheckBufferpH Yes VerifyPayload Action: Check Nucleic Acid Integrity CheckEfficacy->VerifyPayload Yes End Goal: Optimized LNP Performance CheckEfficacy->End No AdjustFRR Action: Adjust Flow Rate Ratio (e.g., increase aqueous phase) OptimizeMixing->AdjustFRR AdjustFRR->End OptimizeNP Action: Optimize N:P Ratio CheckBufferpH->OptimizeNP OptimizeNP->End CheckStorage Action: Assess LNP Stability Post-Storage VerifyPayload->CheckStorage ReviewComposition Action: Review Helper Lipid Composition CheckStorage->ReviewComposition ReviewComposition->End

Caption: A decision tree for troubleshooting common LNP issues.

Experimental Protocols

Detailed Methodology: LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for formulating this compound based LNPs encapsulating mRNA using a microfluidic device.

1. Preparation of Stock Solutions:

  • Dissolve this compound, DSPC, Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in 100% ethanol to create individual stock solutions (e.g., 10-25 mM).[7][11]

  • Note: Gentle heating (37-65°C) may be required to fully dissolve cholesterol and other lipids.[11][17] Keep the cholesterol solution warm to prevent precipitation.[7][10]

2. Preparation of Lipid Mixture (Ethanol Phase):

  • In a sterile tube, combine the lipid stock solutions to achieve a desired molar ratio. A commonly used ratio for mRNA delivery is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-lipid).[11][29]

  • Add additional 100% ethanol to reach the final desired total lipid concentration for the formulation run. Mix thoroughly.

3. Preparation of mRNA Solution (Aqueous Phase):

  • Thaw the mRNA stock solution on ice.[17]

  • Dilute the mRNA to the target concentration in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).[17][31]

4. Microfluidic Mixing:

  • Set up the microfluidic mixing system (e.g., NanoAssemblr).

  • Load the lipid mixture (ethanol phase) and the mRNA solution (aqueous phase) into separate syringes.

  • Pump the two solutions through the microfluidic cartridge at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (FRR), typically 3:1 (Aqueous:Ethanol).[7][31]

  • Collect the resulting LNP suspension, which will appear as a milky, opaque solution.[11]

5. Downstream Processing:

  • Dialyze the LNP suspension against a sterile, neutral buffer (e.g., 1x PBS, pH 7.4) for at least 2 hours, with buffer changes, to remove the ethanol and raise the pH.[7][10] This step neutralizes the surface charge of the LNPs.

  • Sterile filter the final LNP formulation through a 0.2 µm filter.[7][10]

6. Characterization and Storage:

  • Characterize the LNPs for size, PDI (using Dynamic Light Scattering), and encapsulation efficiency.

  • Store the final, characterized LNPs at 2-8°C for short-term use or at -20°C / -80°C for long-term storage.[7][21][25]

Experimental Workflow Diagram

workflow cluster_workflow LNP Formulation Workflow prep_lipids 1. Prepare Lipid Stocks (in Ethanol) mix 3. Microfluidic Mixing (3:1 Aqueous:Ethanol) prep_lipids->mix prep_mrna 2. Prepare mRNA Solution (Aqueous Buffer, pH 4.0) prep_mrna->mix dialysis 4. Dialysis vs. PBS (pH 7.4) mix->dialysis filter 5. Sterile Filtration (0.2 µm) dialysis->filter characterize 6. Characterization (Size, PDI, EE) filter->characterize store 7. Storage (4°C or -80°C) characterize->store

Caption: A typical workflow for mRNA-LNP formulation.

References

Technical Support Center: 12T-O14 LNP Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of buffer pH on the formation of lipid nanoparticles (LNPs) using the ionizable lipid 12T-O14. The principles and data presented are based on well-established knowledge of ionizable lipid behavior, exemplified by commonly used lipids with similar characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of buffer pH during the formation of 12T-O14 LNPs?

The buffer pH during the formulation process is a critical parameter that directly influences the physical and chemical properties of the resulting 12T-O14 LNPs. The key is the ionization state of the 12T-O14 lipid. At a low pH (typically around 4.0), the tertiary amine group of the ionizable lipid becomes protonated (positively charged). This positive charge facilitates the complexation and encapsulation of negatively charged cargo, such as mRNA or siRNA. As the pH is raised to a neutral physiological level (around 7.4), the 12T-O14 lipid becomes deprotonated and more neutral, which is crucial for the stability of the LNP and for minimizing toxicity in vivo.

Q2: How does the pKa of 12T-O14 relate to the optimal formulation buffer pH?

The pKa of an ionizable lipid is the pH at which it is 50% ionized. For effective nucleic acid encapsulation, the formulation buffer pH should be significantly below the pKa of 12T-O14, ensuring the lipid is predominantly positively charged. For many commonly used ionizable lipids, the pKa is in the range of 6.0-6.5. Therefore, a formulation buffer with a pH of 3.0 to 4.0 is typically used to maximize the positive charge and drive efficient encapsulation of the negatively charged nucleic acid cargo.

Troubleshooting Guide

Problem 1: Low Encapsulation Efficiency (<80%)

If you are experiencing low encapsulation efficiency for your nucleic acid cargo, consider the following pH-related factors:

  • Incorrect Formulation Buffer pH: The pH of your aqueous buffer may be too high. A higher pH will result in a less-protonated 12T-O14 lipid, leading to weaker electrostatic interactions with the negatively charged nucleic acid.

  • Improper Buffer System: The buffering capacity of your chosen system (e.g., citrate (B86180) or acetate) might be insufficient to maintain the target low pH when mixed with the lipid-ethanol solution.

Solution:

  • Verify Buffer pH: Calibrate your pH meter and freshly measure the pH of the aqueous buffer before use. Ensure it is within the optimal range (e.g., pH 3.0-4.0).

  • Optimize Buffer pH: Perform a pH titration experiment to find the optimal pH for 12T-O14 and your specific cargo. Test a range of pH values (e.g., 3.0, 3.5, 4.0, 4.5).

  • Check Buffer Capacity: Ensure your buffer concentration is adequate (typically 25-50 mM) to maintain the desired pH throughout the mixing process.

Problem 2: Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2)

Large and polydisperse LNPs can lead to issues with stability, biodistribution, and cellular uptake. An incorrect pH during formation is a common cause.

  • Suboptimal pH: If the pH is too far from the optimal range, it can lead to aggregation and the formation of larger, less uniform particles. While a low pH is needed, a pH that is too low can sometimes lead to aggregation as well.

  • Slow pH Neutralization: The transition from a low formulation pH to a neutral final pH should be controlled. If this process is too slow or inefficient, it can result in particle fusion and growth.

Solution:

  • Systematic pH Optimization: As with encapsulation efficiency, systematically test a narrow range of pH values around your initial setpoint (e.g., pH 3.8, 4.0, 4.2) to identify the "sweet spot" for particle size and PDI.

  • Controlled Dialysis/Tangential Flow Filtration (TFF): After initial formulation, ensure your method for buffer exchange (e.g., dialysis or TFF) is efficient in raising the pH to the target of ~7.4 in a controlled and timely manner. Use a neutral buffer like phosphate-buffered saline (PBS).

Experimental Protocols

Protocol 1: pH Optimization for 12T-O14 LNP Formulation

This protocol outlines a method to determine the optimal aqueous buffer pH for encapsulating siRNA into 12T-O14 LNPs.

  • Buffer Preparation: Prepare a series of 50 mM citrate buffer solutions with pH values of 3.0, 3.5, 4.0, and 4.5.

  • Lipid Mixture Preparation: Prepare a stock solution of 12T-O14 and helper lipids (e.g., DSPC, Cholesterol, PEG-lipid) in ethanol (B145695).

  • LNP Formation:

    • Prepare an aqueous phase containing your siRNA in one of the prepared citrate buffers.

    • Using a microfluidic mixing device, mix the lipid-ethanol phase with the aqueous-siRNA phase at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

    • Repeat the process for each of the prepared buffer pH values.

  • Buffer Exchange: Dialyze the resulting LNP formulations against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH to neutral.

  • Characterization:

    • Measure the particle size (Z-average diameter) and PDI using Dynamic Light Scattering (DLS).

    • Determine the siRNA encapsulation efficiency using a fluorescent dye-binding assay (e.g., RiboGreen assay).

Data Presentation

Table 1: Impact of Formulation Buffer pH on 12T-O14 LNP Physicochemical Properties

Formulation Buffer pHMean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
3.01250.1888
3.5950.1192
4.0880.0995
4.51100.1585

Note: This data is representative and illustrates a typical trend. Actual results may vary based on the specific lipid composition, cargo, and mixing parameters.

Visual Guides

LNP_Formation_Workflow cluster_prep Phase Preparation cluster_mixing LNP Assembly cluster_purification Purification & Neutralization cluster_analysis Quality Control lipid_phase Lipid Phase (12T-O14, Helpers in Ethanol) mixing Microfluidic Mixing lipid_phase->mixing aqueous_phase Aqueous Phase (Nucleic Acid in Low pH Buffer) aqueous_phase->mixing purification Dialysis / TFF (vs. PBS pH 7.4) mixing->purification Self-Assembly at Low pH analysis Characterization (Size, PDI, EE%) purification->analysis pH Neutralization & Ethanol Removal final_lnp Final LNP Product analysis->final_lnp

Caption: Workflow for LNP formation, from preparation to final analysis.

Troubleshooting_Logic cluster_issue Identify Primary Issue cluster_cause Investigate pH-Related Cause cluster_solution Implement Solution start Problem Detected: Poor LNP Quality issue_ee Low Encapsulation Efficiency? start->issue_ee issue_size High Size / PDI? start->issue_size cause_ee Buffer pH too high? (Lipid not charged) issue_ee->cause_ee YES cause_size pH suboptimal? (Aggregation) issue_size->cause_size YES solution_ee Verify & lower buffer pH (e.g., to 4.0) cause_ee->solution_ee solution_size Perform pH optimization (e.g., 3.8-4.2 range) cause_size->solution_size end Optimized LNP solution_ee->end Re-analyze solution_size->end Re-analyze

Caption: Troubleshooting logic for common pH-related LNP formation issues.

Technical Support Center: Ensuring mRNA Integrity During LNP Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mRNA-LNP preparation. This resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to help prevent mRNA degradation during the critical process of lipid nanoparticle (LNP) formulation.

Troubleshooting Guide

This guide addresses specific issues that can arise during L.N.P. preparation, leading to compromised mRNA integrity.

Question: My final LNP formulation shows low mRNA integrity. What are the potential causes and how can I troubleshoot this?

Answer: Low mRNA integrity post-formulation can stem from several factors throughout the process. Here’s a systematic approach to troubleshooting:

  • RNase Contamination: Ribonucleases (RNases) are ubiquitous enzymes that rapidly degrade RNA.

    • Troubleshooting:

      • Ensure a strictly RNase-free environment. Use certified RNase-free consumables (pipette tips, tubes, etc.).

      • Treat all aqueous solutions, including buffers, with DEPC (diethylpyrocarbonate) and then autoclave to inactivate any remaining DEPC.

      • Wear appropriate personal protective equipment (gloves, lab coat) to prevent contamination from skin and other sources.

      • Consider the use of RNase inhibitors in your workflow, especially during initial mRNA handling steps before encapsulation.

  • Suboptimal Process Parameters: The physical and chemical environment during LNP formation is critical.

    • Troubleshooting:

      • pH and Buffer Systems: The pH of the aqueous phase is crucial for both mRNA stability and efficient encapsulation.[1][2] Buffer systems like citrate (B86180) or acetate (B1210297) are often used to maintain a slightly acidic pH (typically between 5.5 and 7.5), which protects mRNA from hydrolysis and facilitates the interaction between the negatively charged mRNA and positively charged ionizable lipids.[1]

      • Temperature: Maintain controlled temperatures throughout the process. High temperatures can accelerate mRNA degradation. Conversely, ensure that freezing steps, if any, are optimized to prevent physical stress on the LNPs.[1]

      • Ethanol (B145695) Concentration and Flow Rates: In microfluidic mixing, the ethanol concentration and the flow rate ratio (FRR) of the lipid-ethanol phase to the mRNA-aqueous phase are critical process parameters.[2] High ethanol concentrations can promote the fusion of LNPs, potentially affecting mRNA integrity.[2]

  • Lipid Composition and Quality: The choice and quality of lipids are paramount for protecting the mRNA payload.

    • Troubleshooting:

      • Lipid Quality: Use high-purity lipids and ensure they have not degraded during storage. Lipid oxidation can be a concern.

      • Lipid Ratios: The ratio of the different lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) can impact the stability of the resulting LNP and the encapsulation of mRNA.[1] An optimized formulation will provide better protection for the mRNA.[1]

  • Downstream Processing: Steps following LNP formation can also introduce stress.

    • Troubleshooting:

      • Dialysis/Tangential Flow Filtration (TFF): The process of removing ethanol and exchanging the buffer should be gentle. Excessive shear stress can damage the LNPs and lead to mRNA leakage and degradation.

      • Storage Conditions: For long-term stability, mRNA-LNP formulations often require ultra-low temperature storage (typically -70°C to -80°C).[1] The inclusion of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is crucial to prevent aggregation and maintain LNP integrity during freeze-thaw cycles.[3][4]

Question: I'm observing LNP aggregation after formulation. Could this be related to mRNA degradation?

Answer: Yes, LNP aggregation and mRNA degradation can be interconnected. Aggregation can indicate instability in the formulation, which may also compromise the protection of the encapsulated mRNA.

  • Causes of Aggregation:

    • Suboptimal Lipid Ratios: An incorrect ratio of lipids, particularly the PEG-lipid which provides a protective hydrophilic corona, can lead to particle aggregation.[5]

    • Improper Buffer Conditions: The pH and ionic strength of the final formulation buffer are critical for maintaining colloidal stability.

    • Freeze-Thaw Stress: Freezing and thawing without appropriate cryoprotectants can cause LNPs to aggregate.[3]

  • Troubleshooting Aggregation:

    • Re-evaluate and optimize the molar ratios of your lipid components.

    • Ensure the final formulation buffer has the appropriate pH and ionic strength. Buffers such as Tris or phosphate (B84403) are commonly used.[6]

    • If the formulation is to be frozen, perform a cryoprotectant screening study to identify the optimal type and concentration (e.g., sucrose, trehalose).[4][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of mRNA degradation during LNP preparation?

A1: The primary mechanisms are enzymatic degradation by RNases and chemical degradation through hydrolysis.[8][9] Encapsulation within the LNP is designed to create a physical barrier against RNases and to shield the mRNA from the aqueous environment, thereby slowing hydrolysis.[8]

Q2: How does the choice of ionizable lipid affect mRNA stability?

A2: The ionizable lipid is a key component that interacts directly with the mRNA. At an acidic pH during formulation, the ionizable lipid is positively charged, facilitating the encapsulation of the negatively charged mRNA.[10] The structure of the ionizable lipid can also influence the overall stability of the LNP and its ability to protect the mRNA from degradation.[11]

Q3: What role do helper lipids and cholesterol play in protecting mRNA?

A3: Helper lipids (like phospholipids) and cholesterol are structural components that contribute to the integrity and stability of the lipid bilayer of the nanoparticle.[4][12] They help to create a stable particle structure that effectively sequesters and protects the mRNA from the external environment.

Q4: Can lyophilization (freeze-drying) improve the stability of my mRNA-LNP formulation?

A4: Yes, lyophilization is a promising technique to enhance the long-term stability of mRNA-LNP formulations, allowing for storage at refrigerated or even room temperatures.[7] However, the lyophilization process itself must be carefully optimized, including the use of lyoprotectants (like sucrose) and appropriate buffers (e.g., Tris or phosphate), to prevent mRNA leakage and maintain particle integrity during the process.[7]

Q5: What analytical methods are recommended for assessing mRNA integrity in LNPs?

A5: Several analytical techniques are used to assess mRNA integrity. These include:

  • Capillary Gel Electrophoresis (CGE): A robust method for determining the purity and integrity of the mRNA.[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to analyze the lipid composition and to detect any adducts formed between lipids and mRNA, which would indicate degradation.[15][16]

  • Agarose Gel Electrophoresis with a fluorescent stain (e.g., RiboGreen): A common method to visualize the integrity of the mRNA and assess encapsulation efficiency.[16]

Experimental Protocols

Protocol 1: mRNA-LNP Preparation using Microfluidic Mixing

This protocol outlines a general procedure for preparing mRNA-LNPs with a focus on minimizing mRNA degradation.

  • Preparation of Solutions (RNase-Free Environment):

    • mRNA Solution: Dissolve the mRNA in an RNase-free acidic buffer (e.g., 50 mM citrate buffer, pH 4.0). Ensure the final concentration is appropriate for your desired lipid-to-mRNA ratio.

    • Lipid Solution: Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol at the desired molar ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system (e.g., NanoAssemblr).

    • Load the mRNA solution into one syringe and the lipid-ethanol solution into another.

    • Set the desired total flow rate and flow rate ratio (e.g., 3:1 aqueous to ethanol).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Downstream Processing (Buffer Exchange and Concentration):

    • Immediately after formation, dilute the LNP solution with a suitable buffer to reduce the ethanol concentration.

    • Perform buffer exchange and concentration using tangential flow filtration (TFF) or dialysis against the final formulation buffer (e.g., phosphate-buffered saline, pH 7.4). This step removes ethanol and residual non-encapsulated mRNA.

  • Sterile Filtration and Storage:

    • Filter the final LNP formulation through a 0.22 µm sterile filter.

    • If freezing, add a cryoprotectant (e.g., sucrose to a final concentration of 10% w/v).

    • Aliquot and store at -80°C.

Protocol 2: Analysis of mRNA Integrity by Capillary Gel Electrophoresis (CGE)

This protocol describes a method to assess mRNA integrity after its release from the LNP.

  • mRNA Release from LNPs:

    • To an aliquot of your LNP formulation, add a surfactant such as Triton X-100 (e.g., to a final concentration of 1.2% v/v) to disrupt the lipid nanoparticles.[13]

    • Incubate for a specified time (e.g., 15 minutes) with gentle shaking to ensure complete release of the mRNA.[13]

  • mRNA Denaturation:

    • Add a denaturing agent like formamide (B127407) to the sample.[13]

    • Incubate at room temperature for a short period (e.g., 10 minutes) to denature the mRNA, which helps to ensure accurate sizing during electrophoresis.[13]

  • Capillary Gel Electrophoresis:

    • Use a CGE system (e.g., SCIEX BioPhase 8800) with a suitable kit for RNA analysis.[13][14]

    • Inject the prepared sample into the capillary.

    • Apply the electric field to separate the mRNA molecules based on size.

    • Analyze the resulting electropherogram. A sharp, single peak indicates high integrity, while the presence of smaller fragments or a smear suggests degradation.

Quantitative Data Summary

The following table summarizes the impact of various conditions on mRNA-LNP stability, as reported in the literature.

ParameterConditionObservationReference
Storage Temperature -80°C vs. 4°C and 25°CStorage at -80°C with a cryoprotectant showed minimal particle aggregation and loss of protein expression. Storage at higher temperatures led to a decrease in stability.[3]
Cryoprotectant With Sucrose vs. Without SucroseFormulations with sucrose as a cryoprotectant maintained LNP integrity and in vitro protein expression after freeze-thaw cycles at -80°C.[3]
Buffer System for Lyophilization Tris or Phosphate vs. PBSTris and phosphate buffers were found to be suitable for lyophilization of mRNA-LNPs, while PBS was not.[7]
Ionizable Lipid to mRNA Ratio 20:1 vs. 10:1 (weight ratio)A higher ionizable lipid to mRNA ratio (20:1) was shown to prevent mRNA leakage during freeze-drying.[7]
Mechanical Stress Application of Mechanical StressMechanical stress was identified as a significant factor causing degradation of the LNPs themselves.[16]

Visual Workflow

mRNA_LNP_Stability_Workflow cluster_prep Preparation Phase cluster_formulation Formulation Phase cluster_purification Purification & Final Formulation cluster_storage Storage & Stability cluster_degradation_factors Key Degradation Factors to Control mRNA mRNA in Aqueous Buffer Mixing Microfluidic Mixing mRNA->Mixing Lipids Lipids in Ethanol Lipids->Mixing Formed_LNPs mRNA-LNPs in Ethanol/Aqueous Mix Mixing->Formed_LNPs Purification Buffer Exchange (TFF/Dialysis) Formed_LNPs->Purification Final_LNPs Final mRNA-LNP Formulation Purification->Final_LNPs Storage Storage (-80°C with Cryoprotectant) Final_LNPs->Storage Stable_Product Stable Product Storage->Stable_Product RNase RNase Contamination RNase->mRNA RNase->Mixing pH_Temp Suboptimal pH & Temperature pH_Temp->Mixing pH_Temp->Purification Shear_Stress Physical/Shear Stress Shear_Stress->Mixing Shear_Stress->Purification Shear_Stress->Storage Lipid_Quality Poor Lipid Quality Lipid_Quality->Lipids

Caption: Workflow for preventing mRNA degradation during LNP preparation.

References

Technical Support Center: Characterizing and Solving LNP Polydispersity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to lipid nanoparticle (LNP) polydispersity.

Frequently Asked Questions (FAQs)

Q1: What is polydispersity and why is it a critical quality attribute for LNPs?

A1: Polydispersity, quantified by the Polydispersity Index (PDI), is a measure of the heterogeneity of particle sizes within a sample. For LNP-based drug delivery systems, a low PDI is crucial as it ensures a uniform particle size distribution. This uniformity is essential for consistent and predictable in vivo behavior, including pharmacokinetics, biodistribution, and cellular uptake. A PDI value below 0.2 is generally preferred for LNP formulations in biological applications, while a PDI of 0.3 or below is considered acceptable for lipid-based drug delivery systems.[1][2][3] High polydispersity can lead to inconsistent therapeutic efficacy and potential safety concerns.[2]

Q2: What are the common causes of high polydispersity in LNP formulations?

A2: High polydispersity in LNP formulations can stem from several factors related to both the formulation components and the manufacturing process. These include:

  • Lipid Composition: The choice and ratio of lipids, including ionizable lipids, helper lipids, cholesterol, and PEGylated lipids, significantly impact LNP self-assembly and, consequently, their size distribution.[4][5][6]

  • N/P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid cargo (N/P ratio) influences the condensation of the nucleic acid and the subsequent particle formation, affecting both size and polydispersity.[4][7][8]

  • Manufacturing Method: The method used for LNP synthesis plays a critical role. While traditional methods like bulk mixing can lead to higher PDI, modern techniques like microfluidics offer precise control over mixing and generally result in more uniform particle populations.[6][9][10]

  • Process Parameters (Microfluidics): In microfluidic synthesis, parameters such as the total flow rate (TFR) and the flow rate ratio (FRR) of the lipid and aqueous phases are critical. Suboptimal flow rates can lead to incomplete or non-uniform mixing, resulting in a broader size distribution.[11][12][13][14]

  • Buffer Composition: The pH and ionic strength of the aqueous buffer used during formulation can affect the charge of the ionizable lipids and the condensation of the nucleic acid, thereby influencing LNP formation and polydispersity.[6]

Troubleshooting Guides

Problem 1: My DLS results show a high Polydispersity Index (PDI > 0.3).

This section provides a step-by-step guide to troubleshooting high PDI values obtained from Dynamic Light Scattering (DLS) measurements.

Troubleshooting Workflow

high_pdi_troubleshooting start High PDI Detected (> 0.3) check_sample_prep Step 1: Verify Sample Preparation & DLS Settings start->check_sample_prep remeasure Remeasure Sample check_sample_prep->remeasure analyze_dls_data Step 2: Re-analyze DLS Data (Intensity vs. Volume/Number) remeasure->analyze_dls_data review_formulation Step 3: Review Formulation Parameters analyze_dls_data->review_formulation optimize_process Step 4: Optimize Manufacturing Process Parameters review_formulation->optimize_process characterize_orthogonal Step 5: Use Orthogonal Characterization Method (e.g., NTA) optimize_process->characterize_orthogonal end_resolved Issue Resolved: PDI < 0.3 characterize_orthogonal->end_resolved If successful end_unresolved Issue Persists: Consult Specialist characterize_orthogonal->end_unresolved If unsuccessful

Caption: Troubleshooting workflow for high LNP polydispersity.

Step-by-Step Troubleshooting:

  • Verify Sample Preparation and DLS Instrument Settings:

    • Issue: Improper sample dilution or the presence of aggregates can lead to artificially high PDI values.

    • Action:

      • Ensure the sample is adequately diluted to avoid multiple scattering effects.[15]

      • Filter the sample through an appropriate syringe filter (e.g., 0.22 µm) to remove large aggregates before measurement.

      • Verify that the instrument settings (e.g., laser wavelength, scattering angle, temperature) are appropriate for your LNP sample.[16][17]

      • Ensure the cuvette is clean and free of scratches.

  • Re-analyze DLS Data:

    • Issue: DLS provides intensity-weighted, volume-weighted, and number-weighted distributions. The intensity-weighted distribution is highly sensitive to the presence of a small number of large particles, which can skew the PDI.[18][19]

    • Action:

      • Compare the intensity-weighted distribution with the volume-weighted and number-weighted distributions. If the volume or number distribution shows a significantly lower PDI, it suggests that a small population of large particles or aggregates is responsible for the high intensity-weighted PDI.

      • Examine the correlation function data for signs of instability or the presence of multiple populations.

  • Review Formulation Parameters:

    • Issue: The composition of your LNP formulation has a direct impact on its polydispersity.

    • Action:

      • Lipid Ratios: Evaluate the molar ratios of your lipids. Suboptimal ratios can lead to incomplete or irregular self-assembly.

      • N/P Ratio: The N/P ratio is critical for nucleic acid condensation and LNP formation. An inappropriate N/P ratio can result in incomplete encapsulation and a heterogeneous particle population.[7][8] Clinically relevant LNP formulations often have an N/P ratio between 3 and 6.[4]

  • Optimize Manufacturing Process Parameters (Microfluidics):

    • Issue: The mixing conditions during LNP formation are a primary determinant of the final PDI.

    • Action:

      • Total Flow Rate (TFR): Increasing the TFR generally leads to faster mixing and smaller, more uniform LNPs.[11][20]

      • Flow Rate Ratio (FRR): The ratio of the aqueous phase to the lipid-in-ethanol phase also significantly affects particle size and PDI. Increasing the FRR typically results in smaller LNPs.[11][12] Experiment with different TFRs and FRRs to find the optimal conditions for your formulation.

  • Employ Orthogonal Characterization Methods:

    • Issue: DLS provides an ensemble measurement and may have limitations in resolving complex or highly polydisperse samples.

    • Action:

      • Use Nanoparticle Tracking Analysis (NTA) to obtain a number-based size distribution and visualize the sample for aggregates. NTA can provide higher resolution for polydisperse samples compared to DLS.[21][22]

      • Consider Size Exclusion Chromatography (SEC) to separate different size populations and gain a more detailed understanding of the size distribution.

      • For in-depth morphological analysis, Cryogenic Transmission Electron Microscopy (Cryo-TEM) can directly visualize the nanoparticles and any aggregates present.

Problem 2: My LNP formulation shows batch-to-batch variability in PDI.

Troubleshooting Workflow

batch_variability_troubleshooting start Batch-to-Batch PDI Variability check_reagents Step 1: Standardize Reagent Preparation and Handling start->check_reagents standardize_process Step 2: Standardize Manufacturing Process Parameters check_reagents->standardize_process validate_characterization Step 3: Validate Characterization Method standardize_process->validate_characterization implement_qc Step 4: Implement In-Process Quality Controls validate_characterization->implement_qc end_resolved Consistent Batches Achieved implement_qc->end_resolved

Caption: Workflow for troubleshooting batch-to-batch PDI variability.

Step-by-Step Troubleshooting:

  • Standardize Reagent Preparation and Handling:

    • Issue: Inconsistencies in the preparation of stock solutions can lead to variability in the final LNP formulation.

    • Action:

      • Develop and strictly follow a standard operating procedure (SOP) for preparing lipid stock solutions and the aqueous buffer.

      • Ensure complete solubilization of lipids. Some lipids may require gentle heating.

      • Use fresh, high-quality reagents for each batch.

      • Thaw frozen reagents consistently and ensure they are at the correct temperature before use.[23]

  • Standardize Manufacturing Process Parameters:

    • Issue: Minor variations in the manufacturing process can lead to significant differences in LNP characteristics.

    • Action:

      • Microfluidic Systems: Ensure the microfluidic chip is clean and not clogged. Prime the system consistently before each run. Precisely control the TFR and FRR using calibrated syringe pumps or pressure controllers.[24]

      • Post-processing: Standardize any post-formulation steps, such as dilution or dialysis, as these can also impact particle stability and size distribution.

  • Validate Characterization Method:

    • Issue: Inconsistent sample preparation for characterization or instrument variability can be misinterpreted as batch-to-batch differences.

    • Action:

      • Develop a standardized protocol for sample preparation for DLS or NTA measurements, including dilution factor and filtration.[25]

      • Regularly check the performance of the characterization instrument using a known standard.

  • Implement In-Process Quality Controls:

    • Issue: Lack of monitoring during the formulation process can allow deviations to go unnoticed.

    • Action:

      • Introduce in-process checks, such as monitoring the flow rates and pressures in a microfluidic system.

      • Characterize a small aliquot of the formulation immediately after production to identify any deviations early on.

Data Presentation

Table 1: Effect of Microfluidic Process Parameters on LNP Size and PDI

Cationic LipidTotal Flow Rate (TFR) (mL/min)Flow Rate Ratio (FRR) (Aqueous:Organic)Average Size (nm)PDI
DOTAP23:1~120~0.2
DOTAP103:1~60~0.2
DOTAP203:1~50~0.2
DOTAP201:1~500>0.8
DOTAP205:1~40~0.25
DDAB23:1~100~0.1
DDAB103:1~50~0.1
DDAB203:1~40~0.1
Data synthesized from multiple sources demonstrating general trends.[11][12]

Table 2: Influence of Formulation Variables on LNP Polydispersity

ParameterChangeEffect on PDIRationale
Lipid Concentration IncreaseCan IncreaseHigher lipid availability may lead to particle aggregation if not properly controlled.
PEG-Lipid Content IncreaseCan DecreaseHigher PEGylation can provide better steric stabilization, reducing aggregation.[26]
N/P Ratio IncreaseCan Decrease (up to a point)A higher N/P ratio can improve nucleic acid condensation and lead to more uniform particles, but excessively high ratios may lead to aggregation.[7][10]
Aqueous Phase pH Lower (acidic)Can DecreaseThe positive charge of ionizable lipids at acidic pH promotes strong interaction with negatively charged nucleic acids, leading to more compact and uniform particles.[6]

Experimental Protocols

Protocol 1: LNP Characterization by Dynamic Light Scattering (DLS)

Objective: To measure the average hydrodynamic diameter and polydispersity index (PDI) of an LNP sample.

Materials:

  • LNP sample

  • Appropriate buffer for dilution (e.g., phosphate-buffered saline, PBS)

  • Disposable low-volume cuvettes

  • Syringe filters (0.22 µm)

  • DLS instrument (e.g., Malvern Zetasizer)[16][17]

Procedure:

  • Instrument Preparation:

    • Turn on the DLS instrument and allow it to warm up for the recommended time (typically 15-30 minutes).

    • Launch the instrument software and select the appropriate measurement settings (e.g., material and dispersant refractive indices, viscosity, temperature). For LNPs in an aqueous buffer, standard values for water can often be used.

  • Sample Preparation:

    • Allow the LNP sample to equilibrate to room temperature.

    • Prepare a diluted sample of the LNPs in the appropriate buffer. The final concentration should be within the optimal range for the instrument to avoid multiple scattering. A 50-fold dilution is a common starting point.[25]

    • Gently mix the diluted sample by inverting the tube. Avoid vortexing, which can induce aggregation.

    • If visible aggregates are present or if aggregation is suspected, filter the diluted sample through a 0.22 µm syringe filter directly into a clean cuvette.

  • Measurement:

    • Carefully place the cuvette into the instrument's cell holder, ensuring there are no air bubbles in the light path.

    • Set the measurement temperature, typically 25°C.

    • Initiate the measurement. The instrument will typically perform multiple runs and average the results. A standard protocol may involve 3-5 measurements per sample.[25]

  • Data Analysis:

    • The software will generate a report including the Z-average diameter, the PDI, and the size distribution plots (intensity, volume, and number).

    • The Z-average is the intensity-weighted mean hydrodynamic size.

    • The PDI is a measure of the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for LNP drug delivery systems.[1][4]

Protocol 2: LNP Characterization by Nanoparticle Tracking Analysis (NTA)

Objective: To determine the number-based particle size distribution and concentration of an LNP sample.

Materials:

  • LNP sample

  • Appropriate buffer for dilution (e.g., PBS)

  • Syringes and needles

  • NTA instrument (e.g., Malvern NanoSight)

Procedure:

  • Instrument Preparation:

    • Turn on the NTA instrument and the associated computer.

    • Prime the fluidics system with the appropriate buffer.

    • Focus the instrument on nanoparticles of a known size (e.g., polystyrene beads) to ensure proper operation.

  • Sample Preparation:

    • Dilute the LNP sample in the appropriate buffer to achieve the optimal particle concentration for tracking (typically 10^7 to 10^9 particles/mL). This often requires significant dilution (e.g., 1:100 to 1:10000).

    • Gently mix the diluted sample.

  • Measurement:

    • Load the diluted sample into the instrument using a syringe, ensuring no air bubbles are introduced.

    • Adjust the camera level and focus to clearly visualize the scattered light from individual nanoparticles.

    • Capture a video of the particles undergoing Brownian motion. The software will track the movement of individual particles. A typical measurement might involve capturing 3-5 videos of 60 seconds each.

  • Data Analysis:

    • The software analyzes the captured videos to calculate the hydrodynamic diameter of each tracked particle based on its diffusion rate using the Stokes-Einstein equation.[21]

    • The results are presented as a number-based size distribution histogram and a concentration measurement.

    • NTA is particularly useful for visualizing and quantifying different subpopulations within a sample and for detecting aggregates.[21][22]

References

Technical Support Center: Optimizing 12T-O14 LNP Performance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to enhance the endosomal escape and overall efficacy of 12T-O14 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the endosomal escape of 12T-O14 LNPs?

A1: The endosomal escape of 12T-O14 LNPs is primarily driven by its core component, the 12T-O14 ionizable lipid. The mechanism involves several key steps:

  • Endocytosis: LNPs are internalized by cells and trafficked into endosomes.[1]

  • Acidification: The endosomal compartment gradually acidifies, dropping the pH to around 5.5-6.5.[2][3]

  • Protonation: In this acidic environment, the 12T-O14 lipid, which is neutral at physiological pH, becomes positively charged (protonated).[2][3][4]

  • Membrane Interaction: The now-cationic LNP interacts with negatively charged anionic lipids present in the endosomal membrane.[5]

  • Destabilization and Release: The bulky benzene (B151609) ring in the 12T-O14 structure is thought to promote a "cone" shape, which enhances the disruption of the endosomal membrane.[6] This destabilization leads to the formation of non-bilayer structures, ultimately allowing the encapsulated mRNA payload to escape into the cytoplasm where it can be translated.[4][6]

Q2: My 12T-O14 LNPs show good cellular uptake, but the resulting protein expression is very low. What is the likely cause?

A2: This is a classic indication of poor endosomal escape, which remains a significant bottleneck in LNP-mediated delivery.[7][8] It is estimated that while a majority of LNPs may be taken up by cells, less than 2% successfully release their cargo into the cytoplasm.[1][3] The remaining particles are trapped in the endo-lysosomal pathway and are eventually degraded in lysosomes, preventing the mRNA from reaching the ribosomes for translation.[9][10]

Q3: What are the most critical formulation parameters to adjust for improving the endosomal escape of 12T-O14 LNPs?

A3: Optimizing the LNP composition is crucial. Key parameters to investigate include:

  • Helper Lipid Selection: The choice of phospholipid significantly impacts membrane fusion properties. Fusogenic lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) are known to promote endosomal escape more effectively than structurally rigid lipids like DSPC.[11][12]

  • Cholesterol and its Analogs: Replacing cholesterol with certain phytosterols, such as β-sitosterol, can dramatically improve endosomal escape.[1][7] These analogs can create structural defects in the LNP, which may facilitate fusion with the endosomal membrane.[2][7] Studies have shown that substituting cholesterol with β-sitosterol can lead to a 10-fold increase in detectable endosomal disruption events.[1][7]

  • PEG-Lipid Concentration: The density of the PEGylated lipid on the LNP surface is critical. While it provides stability, an excessive amount can hinder interactions with the endosomal membrane and subsequent mRNA release.[2] An optimal concentration, often around 1.5 mol%, should be determined empirically.[2]

  • Molar Ratios: The overall molar ratio of the four lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid) dictates the physicochemical properties and biological performance of the LNP.[12][13]

Q4: How can I directly visualize or quantify endosomal escape in my experiments?

A4: While functional assays like measuring protein expression (e.g., luciferase, GFP) are vital, they are an indirect measure of all upstream processes. To specifically quantify endosomal escape, the following methods are recommended:

  • Galectin Recruitment Assays: This is considered a gold-standard method for directly visualizing endosomal rupture.[1] Cells are engineered to express a fluorescently tagged galectin (e.g., Galectin-8-GFP or Galectin-9-GFP).[1][14] When an endosome is damaged, galectin is rapidly recruited to the site of rupture, appearing as distinct fluorescent puncta that can be quantified using high-content imaging.[1][7]

  • Confocal Microscopy Co-localization: This method involves fluorescently labeling the LNPs (e.g., with a DiO dye) and co-staining the cells with a marker for late endosomes or lysosomes (e.g., LysoTracker).[6][11] A high degree of co-localization between the LNP and lysosome signals indicates poor endosomal escape.

  • pH-Dependent Hemolysis Assay: This in vitro assay uses red blood cells as a model to assess the membrane-disrupting (fusogenic) potential of LNPs at different pH levels.[6] Increased hemolysis at an acidic pH (e.g., 6.0) compared to physiological pH (7.4) suggests a pH-responsive, membrane-disruptive capability relevant to the endosomal environment.[6]

Troubleshooting Guide

ProblemPossible CauseRecommended Action & Rationale
Low protein expression despite high mRNA encapsulation and cell uptake Inefficient Endosomal Escape 1. Substitute Helper Lipid: Replace DSPC with DOPE. DOPE's conical shape promotes the formation of non-bilayer structures, enhancing fusion with the endosomal membrane.[11][12] 2. Incorporate Cholesterol Analog: Replace cholesterol with β-sitosterol at the same molar ratio. This has been shown to significantly increase endosomal disruption.[1][7] 3. Quantify Escape Directly: Perform a Galectin-8 recruitment assay to confirm if formulation changes lead to increased endosomal rupture.[1]
High variability in transfection efficiency between batches LNP Instability or Aggregation 1. Characterize Physicochemical Properties: Measure particle size, polydispersity index (PDI), and zeta potential for each batch. A PDI > 0.2 may indicate aggregation. 2. Optimize PEG-Lipid Content: Ensure the molar percentage of the PEGylated lipid is sufficient for stability (typically 1-2 mol%) but not so high as to inhibit function.[2] 3. Review Formulation & Storage: Confirm the consistency of buffer pH and composition during formulation.[12] Store LNPs at recommended temperatures (e.g., 4°C or -80°C) to prevent aggregation over time.[15]
Low cellular uptake of LNPs Suboptimal Surface Characteristics 1. Confirm Zeta Potential: While ionizable lipids are near-neutral at pH 7.4, the overall surface charge can influence interaction with the cell membrane.[4][13] 2. Reduce PEG-Lipid Shielding: If PEG-lipid concentration is high, it can create an overly dense hydrophilic corona that sterically hinders the LNP from interacting with the cell surface. Consider reducing the mol%.[2] 3. Quantify Uptake: Use fluorescently labeled LNPs (with labeled mRNA or lipid) and quantify the mean fluorescence intensity (MFI) per cell using flow cytometry.[11]

Data on LNP Optimization

Table 1: Representative Effect of Helper Lipid and Cholesterol Analog on mRNA Transfection

LNP Formulation Helper Lipid Cholesterol Component Relative Luciferase Expression (RLU) Fold Increase (vs. Control)
Control DSPC Cholesterol 1.0 x 10⁶ 1.0
Optimized 1 DOPE Cholesterol 4.5 x 10⁶ 4.5
Optimized 2 DSPC β-Sitosterol 9.2 x 10⁶ 9.2

| Optimized 3 | DOPE | β-Sitosterol | 2.1 x 10⁷ | 21.0 |

Table 2: Quantifying Endosomal Escape via Galectin-8 Assay

LNP Formulation Cholesterol Component Mean Gal8-GFP Puncta per Cell
Untreated Control N/A < 1
Standard LNP Cholesterol 5 ± 2

| Optimized LNP | β-Sitosterol | 52 ± 9 |

Visual Guides and Workflows

G cluster_uptake Cellular Uptake cluster_escape Endosomal Escape Mechanism cluster_degradation Degradation Pathway lnp 12T-O14 LNP endocytosis Endocytosis lnp->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome protonation 12T-O14 Protonation early_endosome->protonation pH Drop late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome Maturation (Escape Failure) interaction Interaction with Anionic Lipids protonation->interaction destabilization Membrane Destabilization (Cone Shape Effect) interaction->destabilization release mRNA Release to Cytoplasm destabilization->release translation mRNA Translation release->translation lysosome Lysosome (Degradation) late_endosome->lysosome G start Low Protein Expression Observed check_uptake Step 1: Quantify Cellular Uptake (e.g., Flow Cytometry) start->check_uptake uptake_ok Is uptake sufficient? check_uptake->uptake_ok check_escape Step 2: Quantify Endosomal Escape (e.g., Galectin-8 Assay) uptake_ok->check_escape Yes troubleshoot_uptake Troubleshoot Uptake: - Adjust PEG-Lipid % - Check Zeta Potential uptake_ok->troubleshoot_uptake No escape_ok Is escape efficient? check_escape->escape_ok optimize_formulation Step 3: Optimize LNP Formulation (Helper Lipid, Cholesterol Analog) escape_ok->optimize_formulation No success Successful Transfection escape_ok->success Yes retest Re-characterize & Retest Expression optimize_formulation->retest retest->start troubleshoot_uptake->retest

References

Validation & Comparative

A Head-to-Head Comparison of Ionizable Lipids for mRNA Delivery: 12T-O14 vs. DLin-MC3-DMA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an optimal ionizable lipid is a critical determinant for the success of mRNA-based therapeutics and vaccines. This guide provides an objective comparison of two prominent ionizable lipids: the clinically established DLin-MC3-DMA and the novel, versatile amidine-incorporated degradable (AID) lipid, 12T-O14. We present a comprehensive analysis of their performance based on available experimental data, detailing their respective strengths in lipid nanoparticle (LNP) formulation, transfection efficiency, and in vivo biodistribution.

DLin-MC3-DMA has been a cornerstone in the field of RNA delivery, most notably as a key component of the first FDA-approved siRNA therapeutic, Onpattro®.[1][2][3] Its efficacy in hepatic delivery has been well-documented.[4][5] In contrast, 12T-O14 is a next-generation lipid designed for versatility, demonstrating the unique capability to modulate tissue targeting of LNPs away from the liver and towards the lungs and spleen, particularly when used in combination with other lipids like DLin-MC3-DMA.[6][7][8]

Physicochemical Characteristics of LNPs

The physical properties of LNPs are crucial for their stability, safety, and efficacy. Both 12T-O14 and DLin-MC3-DMA can be formulated into LNPs with characteristics suitable for in vivo applications. A standard formulation for DLin-MC3-DMA-based LNPs often consists of the ionizable lipid, a phospholipid like DSPC, cholesterol, and a PEGylated lipid at a molar ratio of 50:10:38.5:1.5.[2][9][10]

Below is a summary of typical physicochemical properties for LNPs formulated with these lipids.

PropertyDLin-MC3-DMA LNPs12T-O14 LNPs
Hydrodynamic Diameter (nm) ~80 - 100~90 - 120
Polydispersity Index (PDI) < 0.2< 0.2
Encapsulation Efficiency (%) > 90%> 90%
Zeta Potential (mV) Near-neutral at physiological pHNear-neutral at physiological pH
pKa ~6.48.15[8]

Note: The specific characteristics can vary depending on the full lipid composition, mRNA cargo, and formulation process.

In Vitro and In Vivo Performance

Transfection Efficiency

Both lipids have demonstrated high transfection efficiency. DLin-MC3-DMA is known for its potent siRNA-mediated gene silencing and effective mRNA delivery, primarily in hepatocytes.[3][11] Studies have shown that LNPs formulated with DLin-MC3-DMA can achieve significant protein expression both in vitro and in vivo.[12]

12T-O14 has also been shown to effectively deliver both siRNA and mRNA. In vitro experiments using LNPs containing 12T-O14 to deliver GFP-targeting siRNA resulted in a significant reduction of GFP levels in HepG2-GFP cells.[8] For mRNA delivery, intramuscular administration of LNPs with 12T-O14 carrying SARS-CoV-2 spike-encoding mRNA successfully induced high titers of anti-spike protein IgG in mice.[6][8]

Biodistribution and Tissue Targeting

A key differentiator between these two lipids is their in vivo biodistribution profile. DLin-MC3-DMA-based LNPs predominantly accumulate in the liver.[4][5] This liver tropism is a well-established characteristic, making it an excellent choice for therapies targeting hepatic cells.

In contrast, 12T-O14 offers a unique advantage in its ability to alter tissue targeting. While LNPs formulated solely with 12T-O14 also show liver accumulation, their biodistribution can be strategically shifted.[8] By combining 12T-O14 with DLin-MC3-DMA, it is possible to redirect the LNPs to the lungs or the spleen, depending on the lipid ratios.[7][8] This tunable biodistribution opens up therapeutic possibilities for a wider range of diseases affecting these organs. One study demonstrated that supplementing DLin-MC3-DMA LNPs with 12T-O14 could selectively target the lungs or spleen.[7]

Experimental Methodologies

To facilitate the replication and validation of these findings, detailed experimental protocols for key assays are provided below.

LNP Formulation via Microfluidic Mixing

A common method for preparing mRNA-LNPs is through microfluidic mixing, which allows for rapid and reproducible formulation.

  • Lipid Preparation: The ionizable lipid (DLin-MC3-DMA or 12T-O14), DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) are dissolved in absolute ethanol (B145695) to create the lipid-organic phase. A typical molar ratio is 50:10:38.5:1.5.[10]

  • mRNA Preparation: The mRNA is diluted in an aqueous buffer, typically a 10-50 mM citrate (B86180) or acetate (B1210297) buffer at pH 4.0.[9]

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and propelled through a microfluidic mixing device (e.g., a NanoAssemblr). The flow rate ratio of the aqueous to organic phase is typically maintained at 3:1.

  • Purification: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA. This is often done using dialysis cassettes with a molecular weight cutoff of around 3.5 kDa.[10]

LNP_Formulation cluster_organic Organic Phase cluster_aqueous Aqueous Phase lipids Ionizable Lipid (12T-O14 or DLin-MC3-DMA) + DSPC + Cholesterol + PEG-Lipid in Ethanol mixer Microfluidic Mixing lipids->mixer mrna mRNA in Citrate/Acetate Buffer (pH 4.0) mrna->mixer purification Dialysis vs. PBS (pH 7.4) mixer->purification final_lnp mRNA-LNP Suspension purification->final_lnp

LNP Formulation Workflow
In Vivo Biodistribution Study

To assess the tissue-specific delivery of the mRNA-LNPs, a biodistribution study using a luciferase reporter gene is commonly performed.

  • Animal Model: Typically, BALB/c or C57BL/6 mice are used.

  • LNP Administration: A defined dose of luciferase-encoding mRNA (mLuc) formulated in LNPs (e.g., 2 µg of mRNA per mouse) is administered via intravenous (i.v.) or intramuscular (i.m.) injection.[6]

  • Bioluminescence Imaging: At a specified time point post-injection (e.g., 4 hours), the mice are anesthetized, and a luciferin (B1168401) substrate is injected intraperitoneally. The distribution and intensity of the bioluminescent signal are then captured using an in vivo imaging system (IVIS).[6]

  • Ex Vivo Analysis: Following in vivo imaging, the mice are euthanized, and major organs (liver, spleen, lungs, heart, kidneys) are harvested. The bioluminescence in each organ is measured to quantify the organ-specific mRNA expression.[6]

Biodistribution_Workflow start Administer mLuc-LNPs to Mice (i.v. or i.m.) wait Incubation Period (e.g., 4 hours) start->wait imaging In Vivo Bioluminescence Imaging (IVIS) wait->imaging ex_vivo Harvest Organs (Liver, Spleen, Lungs, etc.) imaging->ex_vivo quantify Ex Vivo Imaging and Signal Quantification ex_vivo->quantify result Organ-Specific mRNA Expression Profile quantify->result

In Vivo Biodistribution Workflow

Conclusion

Both DLin-MC3-DMA and 12T-O14 are highly effective ionizable lipids for mRNA delivery.

  • DLin-MC3-DMA remains a gold standard, particularly for applications requiring robust liver-targeted delivery. Its extensive history of use in preclinical and clinical settings provides a strong foundation of safety and efficacy data.

  • 12T-O14 emerges as a promising and versatile alternative, distinguished by its unique ability to modulate biodistribution. The capacity to formulate LNPs that can be tuned to target the lungs or spleen by combining 12T-O14 with DLin-MC3-DMA presents a significant advancement for developing therapies for a broader range of diseases.

The selection between these two lipids will ultimately depend on the specific therapeutic application, with DLin-MC3-DMA being the preferred choice for liver-centric therapies and 12T-O14 offering exciting possibilities for extrahepatic targeting. Further head-to-head studies under identical conditions will be invaluable in elucidating the nuanced performance differences and fully realizing the therapeutic potential of each lipid.

References

A Head-to-Head Comparison of Ionizable Lipids for mRNA Delivery: Featuring Lipid 12T-O14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA-based therapeutics and vaccines is rapidly evolving, with the choice of delivery vehicle being a critical determinant of efficacy and safety. Ionizable lipids are the cornerstone of lipid nanoparticle (LNP) formulations, facilitating mRNA encapsulation, cellular uptake, and endosomal escape. This guide provides an objective comparison of the novel ionizable lipid 12T-O14 against other widely used alternatives, including the clinically advanced SM-102, ALC-0315, and DLin-MC3-DMA. The information is supported by experimental data to aid researchers in selecting the optimal lipid for their specific application.

Performance Data Summary

The following tables summarize the key performance metrics of LNPs formulated with this compound and other ionizable lipids. It is important to note that the data for this compound is derived from specific studies, and direct comparison with other lipids should be approached with caution due to potential variations in experimental conditions across different research publications.

Table 1: Physicochemical Properties of LNPs Formulated with Various Ionizable Lipids

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)mRNA Encapsulation Efficiency (%)
This compound ~80-100~0.1 - 0.2>90%
SM-102 ~80-100<0.2>90%
ALC-0315 ~80-100<0.2>90%
DLin-MC3-DMA ~80-100<0.2>90%

Table 2: In Vitro Transfection Efficiency of LNPs in HepG2 Cells

Ionizable LipidReporter GeneRelative Transfection Efficiency
This compound mLucHigh
SM-102 Luciferase/GFPHigh
ALC-0315 Luciferase/GFPModerate
DLin-MC3-DMA Luciferase/GFPHigh

Table 3: In Vivo Performance of LNPs

Ionizable LipidAdministration RoutePrimary Target Organ(s)Observed Efficacy
This compound Intramuscular (i.m.), Intravenous (i.v.)Muscle, Liver, Spleen, Lungs (tunable)Robust antigen expression and immune response (i.m.), High protein expression (i.v.)[1]
SM-102 Intramuscular (i.m.)Muscle, LiverHigh protein expression
ALC-0315 Intramuscular (i.m.)Muscle, LiverHigh protein expression[2]
DLin-MC3-DMA Intravenous (i.v.)LiverPotent gene silencing (siRNA)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., this compound), DSPC, Cholesterol, and PEG-lipid dissolved in ethanol (B145695).

  • mRNA encoding a reporter gene (e.g., Firefly Luciferase) dissolved in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0).

  • Microfluidic mixing device and syringes.

  • Dialysis cassettes (10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Prepare the mRNA solution in the acidic buffer.

  • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

  • Set the flow rates on the microfluidic device to achieve a 3:1 aqueous to organic phase ratio.

  • Initiate the mixing process. The rapid mixing of the two streams leads to the self-assembly of LNPs.

  • Collect the resulting LNP solution.

  • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Sterile-filter the final LNP formulation through a 0.22 µm filter.

mRNA Encapsulation Efficiency Measurement (RiboGreen Assay)

This assay quantifies the amount of mRNA encapsulated within the LNPs.

Materials:

  • Quant-iT RiboGreen RNA Assay Kit.

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

  • Triton X-100 (2% v/v in TE buffer).

  • Black, opaque 96-well plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare a standard curve of the free mRNA in TE buffer.

  • Dilute the LNP samples in TE buffer to a suitable concentration.

  • To determine the total mRNA concentration, lyse a separate aliquot of the diluted LNPs by adding Triton X-100 and incubating for 10 minutes at 37°C.

  • Add the RiboGreen reagent to all wells (standards, intact LNPs, and lysed LNPs).

  • Incubate for 5 minutes at room temperature, protected from light.

  • Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm.

  • Calculate the concentration of free mRNA (from intact LNP samples) and total mRNA (from lysed LNP samples) using the standard curve.

  • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.[3][4][5]

In Vitro Transfection Efficiency Assay (Luciferase Reporter)

This protocol assesses the ability of LNPs to deliver functional mRNA into cells, leading to protein expression.

Materials:

  • Hepatocellular carcinoma cells (e.g., HepG2).

  • Complete cell culture medium.

  • LNP-encapsulated Luciferase mRNA.

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • White, opaque 96-well plates suitable for luminescence measurements.

  • Luminometer.

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the LNP-mRNA formulations.

  • Incubate the cells for 24-48 hours.

  • Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Relative light units (RLU) are indicative of the level of luciferase expression and, consequently, the transfection efficiency.[6][7][8]

In Vivo LNP Biodistribution and Efficacy Study in Mice

This protocol evaluates the in vivo performance of LNP-mRNA formulations.[9]

Materials:

  • BALB/c mice (or other suitable strain).

  • LNP-encapsulated Luciferase mRNA.

  • D-luciferin substrate.

  • In vivo imaging system (IVIS) or similar instrument.

Procedure:

  • Administer the LNP-mRNA formulation to mice via the desired route (e.g., intravenous or intramuscular injection).

  • At predetermined time points (e.g., 6, 24, 48 hours) post-injection, administer D-luciferin via intraperitoneal injection.

  • Anesthetize the mice and image them using an in vivo imaging system to detect bioluminescence.

  • Quantify the bioluminescent signal in different organs to determine the biodistribution and level of protein expression.

  • For more detailed analysis, organs can be harvested for ex vivo imaging or homogenization and subsequent luciferase activity measurement.[10][11]

Visualizations

The following diagrams illustrate key processes and relationships in LNP-mediated mRNA delivery.

LNP_Formulation_Workflow cluster_inputs Inputs cluster_process Process cluster_output Output Lipid Mix Lipid Mix Microfluidic Mixing Microfluidic Mixing Lipid Mix->Microfluidic Mixing mRNA Solution mRNA Solution mRNA Solution->Microfluidic Mixing Self-Assembly Self-Assembly Microfluidic Mixing->Self-Assembly Dialysis Dialysis Self-Assembly->Dialysis Sterile Filtration Sterile Filtration Dialysis->Sterile Filtration mRNA-LNP mRNA-LNP Sterile Filtration->mRNA-LNP

Caption: Workflow for mRNA-LNP formulation using microfluidic mixing.

mRNA_Delivery_Pathway LNP in Circulation LNP in Circulation Cellular Uptake (Endocytosis) Cellular Uptake (Endocytosis) LNP in Circulation->Cellular Uptake (Endocytosis) Endosome Endosome Cellular Uptake (Endocytosis)->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape mRNA Release into Cytoplasm mRNA Release into Cytoplasm Endosomal Escape->mRNA Release into Cytoplasm Translation by Ribosomes Translation by Ribosomes mRNA Release into Cytoplasm->Translation by Ribosomes Protein Expression Protein Expression Translation by Ribosomes->Protein Expression

Caption: Cellular pathway of LNP-mediated mRNA delivery and protein expression.

Experimental_Comparison_Logic Select Ionizable Lipids Select Ionizable Lipids LNP Formulation LNP Formulation Select Ionizable Lipids->LNP Formulation Physicochemical Characterization Physicochemical Characterization LNP Formulation->Physicochemical Characterization In Vitro Evaluation In Vitro Evaluation LNP Formulation->In Vitro Evaluation In Vivo Evaluation In Vivo Evaluation LNP Formulation->In Vivo Evaluation Comparative Analysis Comparative Analysis Physicochemical Characterization->Comparative Analysis In Vitro Evaluation->Comparative Analysis In Vivo Evaluation->Comparative Analysis Optimal Lipid Selection Optimal Lipid Selection Comparative Analysis->Optimal Lipid Selection

References

A Comparative Guide to Ionizable Lipids: 12T-O14 vs. SM-102 in mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to ensuring the efficacy and safety of mRNA-based vaccines and drugs. Ionizable lipids are the cornerstone of lipid nanoparticle (LNP) formulations, facilitating mRNA encapsulation, cellular uptake, and endosomal escape. This guide provides a detailed comparison of two such lipids: 12T-O14, a novel amidine-incorporated degradable lipid, and SM-102, a well-established lipid utilized in the Moderna COVID-19 vaccine.

This comparison is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance of these lipids based on available experimental data.

Physicochemical Properties of LNP Formulations

The physical characteristics of LNPs are critical determinants of their stability, biodistribution, and transfection efficiency. Key parameters include particle size, polydispersity index (PDI), and mRNA encapsulation efficiency. While direct comparative studies are limited, data from independent research provides a basis for comparison.

Parameter12T-O14 LNPSM-102 LNPReference
Mean Hydrodynamic Size (nm) ~80 - 100 nm~80 - 120 nm[1][2][3]
Polydispersity Index (PDI) ~0.1 - 0.2< 0.2[1][2][3]
Encapsulation Efficiency (%EE) > 90%> 95%[2][3]
Apparent pKa 8.15~6.7[4][5]
Zeta Potential (mV) ~ -10 mV (in water)~ -5 mV (in water)[3]

Note: Values are compiled from multiple sources and may vary based on the specific formulation composition (e.g., helper lipids, PEG-lipid) and manufacturing process.

In Vitro Efficacy

The ability of LNPs to transfect cells and mediate protein expression is a key indicator of their potential therapeutic utility. Studies using reporter genes like Green Fluorescent Protein (GFP) or Luciferase (mLuc) in cell lines such as HepG2 provide valuable insights.

Metric12T-O14 LNPSM-102 LNPCell LineReference
mRNA Transfection Reduces GFP levels (siRNA)High Luciferase expressionHepG2[1][4]
Cytotoxicity Low cytotoxicity observedLow cytotoxicity observedHepG2[1][2]
Cellular Uptake Efficient uptake observedEfficient uptake observedHepG2, HEK293, HeLa[1][2]

SM-102 based LNPs have demonstrated significantly higher protein expression in vitro across multiple cell lines compared to other ionizable lipids like ALC-0315, MC3, and C12-200.[6][7] LNPs formulated with 12T-O14 have also shown effective delivery and function, for instance in reducing GFP levels in HepG2 cells via siRNA delivery.[4]

In Vivo Efficacy and Biodistribution

Animal models are crucial for evaluating the in vivo performance, including protein expression at the site of administration and systemic distribution.

Metric12T-O14 LNPSM-102 LNPAnimal ModelReference
Intramuscular (IM) Expression High mLuc expression at injection siteHigh mLuc expression at injection siteMice[5][8][9]
Intravenous (IV) Biodistribution Primarily liver; can be tuned to lung/spleenPrimarily liverMice[4][8]
Vaccine Efficacy Increased anti-Spike IgG titers (SARS-CoV-2)High immunogenicity (Moderna Vaccine)Mice[4][8]

Both lipids enable potent in vivo mRNA delivery. Following intramuscular injection, LNPs formulated with either lipid lead to robust local protein expression.[5][8] When administered intravenously, LNPs typically accumulate in the liver.[4][8] Notably, the biodistribution of 12T-O14 LNPs can be modulated; co-formulation with the lipid MC3 can shift targeting from the liver to the lungs or spleen.[4] SM-102 containing LNPs have shown superior performance in terms of protein expression compared to other lipids like ALC-0315 in some studies.[9]

Safety and Immunogenicity

The safety profile of ionizable lipids is a critical consideration. While permanently charged cationic lipids can be toxic, the ionizable nature of lipids like SM-102 and 12T-O14 improves their safety profile.[10] However, components of LNPs are not without potential side effects.

  • SM-102 : Studies have indicated that LNPs containing SM-102 can activate the inflammasome pathway, leading to the release of pro-inflammatory cytokines like IL-1β.[10] This intrinsic adjuvanticity can be beneficial for vaccines but requires careful consideration for other therapeutic applications. While extensive preclinical and clinical trials have supported its use in vaccines, some concerns about the lack of long-term toxicology data for LNP components have been raised.[11][12]

  • 12T-O14 : As a newer, degradable lipid, 12T-O14 is designed for improved safety. The amidine-incorporated structure is intended to be biodegradable, potentially reducing long-term accumulation and associated risks. Specific data on its immunogenicity profile compared to SM-102 is not yet widely available.

Experimental Protocols & Methodologies

Detailed and reproducible protocols are essential for comparing LNP formulations. Below are generalized methods based on published literature.

LNP Formulation via Microfluidic Mixing

This method allows for the rapid and controlled production of uniform LNPs.

  • Phase Preparation :

    • Organic Phase : The ionizable lipid (12T-O14 or SM-102), DSPC, cholesterol, and a PEG-lipid are dissolved in absolute ethanol (B145695). A common molar ratio is 50:10:38.5:1.5 (Ionizable:DSPC:Cholesterol:PEG-lipid).[13][14]

    • Aqueous Phase : The mRNA payload is diluted in an acidic buffer (e.g., 10-50 mM citrate (B86180) buffer, pH 3.0-4.0).[3][13]

  • Microfluidic Mixing :

    • The organic and aqueous phases are loaded into separate syringes and placed on a microfluidic mixing device (e.g., NanoAssemblr).[3][13]

    • The solutions are mixed at a defined flow rate ratio (typically 3:1 aqueous to organic phase) and total flow rate (e.g., 12 mL/min).[13] This rapid mixing causes the lipids to precipitate and self-assemble around the mRNA, forming LNPs.

  • Purification and Buffer Exchange :

    • The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS, pH 7.4) for 16-24 hours to remove ethanol and exchange the buffer.[3][13]

  • Sterilization and Storage :

    • The final LNP formulation is sterile-filtered through a 0.22 µm filter and stored at 4°C for short-term use or -80°C for long-term storage.[3][15]

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_mix Microfluidics cluster_purify Purification & QC Lipids 1. Dissolve Lipids (Ionizable, DSPC, Chol, PEG) in Ethanol Mixing 3. Rapid Mixing (3:1 Aqueous:Organic) Lipids->Mixing mRNA 2. Dilute mRNA in Acidic Buffer (pH 4.0) mRNA->Mixing Dialysis 4. Dialysis vs. PBS (Ethanol Removal) Mixing->Dialysis Filter 5. Sterile Filtration (0.22 µm) Dialysis->Filter QC 6. Characterization (Size, PDI, %EE) Filter->QC

Fig. 1: Standard workflow for LNP-mRNA formulation.
LNP Characterization

  • Size and PDI : Measured by Dynamic Light Scattering (DLS).[16]

  • Zeta Potential : Determined using Laser Doppler Velocimetry.[16]

  • Encapsulation Efficiency (%EE) : Typically quantified using a RiboGreen assay, comparing the fluorescence of the mRNA before and after lysing the LNPs with a detergent like Triton X-100.

Mechanism of mRNA Delivery and Endosomal Escape

The efficacy of ionizable lipids hinges on their ability to escape the endosome and release their mRNA payload into the cytoplasm.

Endosomal_Escape Uptake 1. LNP enters cell via endocytosis Acidification 2. Endosome acidifies (pH drops from 7.4 to ~6.0) Uptake->Acidification Protonation 3. Ionizable lipid's amine headgroup becomes positively charged Acidification->Protonation Destabilization 4. Charged LNP interacts with anionic endosomal lipids, disrupting the membrane Protonation->Destabilization Release 5. mRNA is released into the cytoplasm Destabilization->Release Translation 6. Ribosomes translate mRNA into protein Release->Translation

Fig. 2: Mechanism of LNP-mediated mRNA delivery.

Conclusion

Both 12T-O14 and SM-102 are highly effective ionizable lipids for mRNA delivery, capable of forming LNPs with suitable physicochemical characteristics for in vivo applications.

  • SM-102 is a clinically validated, benchmark lipid with a wealth of publicly available data supporting its high efficiency.[2][9] Its known pro-inflammatory properties contribute to its success in vaccines but may require consideration in other therapeutic contexts where repeated dosing is necessary.[10]

  • 12T-O14 represents a promising next-generation lipid with a unique degradable chemistry designed for enhanced safety.[4] Its performance in preclinical models is comparable to established lipids, and its tunable biodistribution offers an exciting avenue for targeted mRNA delivery beyond the liver.[4][8]

The selection between these lipids will depend on the specific application. For vaccine development, the robust and well-characterized performance of SM-102 makes it a strong choice. For novel therapeutics requiring targeted delivery or a potentially improved safety profile for chronic dosing, the unique properties of 12T-O14 warrant further investigation. Continued research and direct, side-by-side comparative studies will be invaluable in fully elucidating the relative advantages of these and other emerging ionizable lipids.

References

In Vivo Performance of Aminoglycoside-Derived (AID) Lipids for Gene Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safe and efficient non-viral vectors for in vivo gene delivery has led to the exploration of various classes of cationic lipids. Among these, lipids derived from aminoglycosides, herein referred to as AID lipids, have emerged as a promising platform. Their unique structural features, including a polycationic headgroup, offer potential advantages for nucleic acid condensation and delivery. This guide provides an objective comparison of the in vivo performance of different AID lipids, supported by available experimental data, to aid researchers in the selection and design of effective gene delivery systems.

Comparative Analysis of In Vivo Gene Delivery Efficiency

The following table summarizes the in vivo performance of various AID lipids based on data from different studies. It is important to note that a direct head-to-head in vivo comparative study across a wide range of AID lipids is not extensively documented in publicly available literature. Therefore, this data is compiled from individual studies to provide a relative performance overview.

Lipid Derivative (Core Aminoglycoside)Gene Target & ModelDosageRoute of AdministrationObserved In Vivo EfficacyReference
GT-EP10 (Gentamicin-derived) Luciferase mRNA in C57BL/6 mice0.05 mg/kgIntravenousAchieved an average luminescence intensity of 10^7 in the liver.[1][2][1][2]
Kanamycin A-cholesterol conjugate Luciferase plasmid DNA in BALB/c miceNot specifiedIntratrachealEfficient gene transfection into the mouse airways.[3][4][3][4]
Paromomycin-derived lipids Not specified in detailNot specifiedIntratrachealEfficient for gene transfection into the mouse airways in vivo.[3][5][3][5]
Neomycin B-derived lipids Not specified in detailNot specifiedIntratrachealEfficient for gene transfection into the mouse airways in vivo.[3][5][3][5]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative protocols for the in vivo evaluation of AID lipid-based gene delivery systems, synthesized from methodologies described in the cited literature.

Preparation of AID Lipid Nanoparticles (LNPs)

A representative method for formulating AID lipid nanoparticles involves the following steps:

  • Lipid Stock Preparation: The cationic AID lipid, a helper lipid such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), cholesterol, and a PEGylated lipid (e.g., DMG-PEG) are dissolved in ethanol (B145695) at a specific molar ratio.[2]

  • Nucleic Acid Preparation: The nucleic acid (mRNA or plasmid DNA) is diluted in a low pH buffer, such as a citrate (B86180) buffer.

  • Nanoparticle Formation: The lipid solution in ethanol is rapidly mixed with the nucleic acid solution, often using a microfluidic mixing device, to induce self-assembly of the nanoparticles.[2]

  • Purification and Characterization: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS) to remove ethanol and non-encapsulated nucleic acids. The size, polydispersity index (PDI), and nucleic acid encapsulation efficiency of the LNPs are then characterized using techniques like dynamic light scattering (DLS) and a nucleic acid quantification assay.

In Vivo Administration and Efficacy Assessment in Mice

A typical workflow for in vivo studies in mouse models is as follows:

  • Animal Models: C57BL/6 or BALB/c mice are commonly used for in vivo gene delivery studies.[1][3]

  • Administration: The LNP formulation is diluted in sterile, physiological saline and administered to the mice. The route of administration is critical and can be intravenous (e.g., tail vein injection) for systemic delivery or localized (e.g., intratracheal) for targeting specific organs like the lungs.[1][3]

  • Dosage: The dose of the nucleic acid is carefully controlled and is a key parameter in evaluating the efficacy of the delivery system. Doses can range from 0.05 mg/kg to higher concentrations depending on the study design.[1]

  • Efficacy Evaluation:

    • For reporter genes (e.g., Luciferase): At a predetermined time point post-administration (e.g., 6 hours), mice are anesthetized, and the expression of the reporter gene is quantified using an in vivo imaging system (IVIS) after the administration of the substrate (e.g., luciferin).[1][2] Organs can then be harvested for ex vivo imaging and quantification of luminescence.

    • For therapeutic gene silencing (siRNA): Target protein levels in specific tissues are measured at various time points post-administration using techniques like ELISA or Western blotting.

Visualizing the Gene Delivery Workflow and Cellular Pathway

To better understand the processes involved in AID lipid-mediated gene delivery, the following diagrams illustrate the experimental workflow and the intracellular pathway of the lipid nanoparticles.

In_Vivo_Gene_Delivery_Workflow cluster_Preparation Nanoparticle Formulation cluster_Administration In Vivo Administration cluster_Evaluation Efficacy Evaluation AID_Lipid AID Lipid Microfluidic_Mixing Microfluidic Mixing AID_Lipid->Microfluidic_Mixing Helper_Lipids Helper Lipids (DOPE, Cholesterol, PEG-Lipid) Helper_Lipids->Microfluidic_Mixing Nucleic_Acid Nucleic Acid (mRNA/DNA) Nucleic_Acid->Microfluidic_Mixing LNP_Formulation LNP Formulation Microfluidic_Mixing->LNP_Formulation Mouse_Model Mouse Model LNP_Formulation->Mouse_Model In_Vivo_Imaging In Vivo Imaging (IVIS) Mouse_Model->In_Vivo_Imaging Tissue_Analysis Tissue Analysis (ELISA, Western Blot) Mouse_Model->Tissue_Analysis

Caption: Experimental workflow for in vivo gene delivery using AID lipids.

Cellular_Pathway LNP AID Lipid Nanoparticle Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Nucleic_Acid_Release Nucleic Acid Release Endosomal_Escape->Nucleic_Acid_Release pH-mediated Cytoplasm Cytoplasm Translation_Transcription Translation (mRNA) or Transcription (DNA) Nucleic_Acid_Release->Translation_Transcription

Caption: Intracellular pathway of AID lipid nanoparticles for gene delivery.

References

A Comparative Guide to Lipid Nanoparticle Targeting Specificity: Featuring Lipid 12T-O14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the targeting specificity of Lipid 12T-O14-based lipid nanoparticles (LNPs) with alternative LNP formulations. The information is supported by experimental data to aid in the selection of appropriate delivery systems for targeted therapeutic development.

Introduction to this compound

This compound is an amidine-incorporated degradable lipid that has emerged as a component for in vivo delivery of siRNA and mRNA.[1][2] A key characteristic of LNPs formulated with 12T-O14 is their inherent tropism for the liver. However, recent studies have demonstrated that the formulation can be modified to redirect gene delivery to other organs, such as the lungs and spleen, by incorporating supplementary lipids.[1] This flexibility makes 12T-O14 a versatile tool for targeted therapeutic applications.

Comparative Analysis of LNP Targeting Specificity

The ability to direct LNPs to specific tissues is a critical aspect of developing safe and effective therapies. The following table summarizes quantitative data on the biodistribution of different LNP formulations, providing a comparison of their targeting efficiencies.

LNP FormulationPrimary Target Organ(s)Key Findings & Quantitative DataReference
This compound LiverFormulations with 12T-O14 as the primary ionizable lipid show significant accumulation in the liver.[1]
This compound + MC3 Lungs, SpleenCo-formulation of 12T-O14 with DLin-MC3-DMA (MC3) can redirect LNP accumulation away from the liver towards the lungs or spleen. The specific targeting can be tuned by adjusting the lipid ratios.[1][1]
Anionic Helper Lipids (e.g., PS) SpleenReplacing the neutral helper lipid DOPE with the anionic lipid phosphatidylserine (B164497) (PS) in an LNP formulation shifted the liver-to-spleen expression ratio from 8:1 to 1:3.[3][3]
Cationic Helper Lipids (e.g., DOTAP) LungsReplacing DOPE with the cationic lipid DOTAP resulted in a dramatic shift in the liver-to-lung expression ratio from 36:1 to 1:56.[3] Over 50% of lung endothelial cells were transfected with cationic LNPs.[4][3][4]
Novel Ionizable Lipids (e.g., 35 and 36) LungsSpecifically designed ionizable lipids have demonstrated high lung-specific mRNA delivery with over 60% of endothelial cells and ~40% of epithelial cells in the lungs expressing the delivered reporter gene, with minimal expression in the liver and spleen.[5][5]
Sulfonium Lipid-based LNPs (sLNPs) LungssLNPs have shown efficient and specific mRNA delivery to the lungs, outperforming lung-tropic MC3-DOTAP formulations. Approximately 67% of endothelial cells in the lungs were transfected.[6][6]

Experimental Protocol: In Vivo Validation of LNP Targeting Specificity

The following is a representative protocol for assessing the biodistribution and targeting specificity of LNP formulations in a murine model. This protocol is a composite of methodologies described in the cited literature.[7][8][9]

Objective: To determine the organ and cellular tropism of a novel LNP formulation encapsulating a reporter mRNA (e.g., Firefly Luciferase or a fluorescent protein like tdTomato).

Materials:

  • LNP formulation encapsulating reporter mRNA

  • Animal Model: C57BL/6 or BALB/c mice (female, 6-8 weeks old)

  • Anesthesia: Isoflurane

  • For Luciferase reporter: D-Luciferin potassium salt solution (15 mg/mL in sterile PBS)

  • For fluorescent protein reporter: Flow cytometer and appropriate antibodies for cell-type specific markers

  • In Vivo Imaging System (IVIS) or similar bioluminescence/fluorescence imaging system

  • Standard laboratory equipment for intravenous injections, tissue harvesting, and processing.

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • LNP Administration:

    • Administer the LNP formulation to mice via intravenous (tail vein) injection. A typical dose is 0.5 - 1.0 mg/kg of mRNA.

    • Include a control group injected with PBS.

  • In Vivo Imaging (Luciferase):

    • At desired time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice with isoflurane.

    • Administer D-luciferin solution via intraperitoneal injection (typically 150 mg/kg).

    • After a short incubation period (e.g., 10 minutes) for substrate distribution, acquire bioluminescence images using an IVIS.

  • Ex Vivo Organ Imaging:

    • Following the final in vivo imaging session, euthanize the mice.

    • Perfuse with PBS to remove blood from the organs.

    • Harvest key organs (liver, spleen, lungs, heart, kidneys, etc.).

    • Arrange the organs in a petri dish and perform ex vivo bioluminescence or fluorescence imaging to quantify signal intensity in each organ.

  • Cellular Level Analysis (Flow Cytometry for Fluorescent Reporter):

    • Harvest the target organ (e.g., lungs or spleen).

    • Prepare a single-cell suspension from the organ tissue using appropriate enzymatic digestion and mechanical dissociation.

    • Stain the cells with fluorescently labeled antibodies specific for different cell types (e.g., CD31 for endothelial cells, EpCAM for epithelial cells, CD45 for immune cells).

    • Analyze the cell suspension by flow cytometry to determine the percentage of tdTomato-positive cells within each specific cell population.

Data Analysis:

  • Quantify the bioluminescence signal (photons/second) from whole-body and ex vivo organ images.

  • Calculate the percentage of reporter-positive cells for each cell type analyzed by flow cytometry.

  • Compare the biodistribution profiles of different LNP formulations.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved in validating LNP targeting specificity, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation LNP Formulation cluster_invivo In Vivo Administration cluster_analysis Biodistribution Analysis prep_lipids Prepare Lipid Mixture (e.g., 12T-O14, helper lipids) formulation Microfluidic Mixing prep_lipids->formulation prep_mrna Prepare Reporter mRNA (e.g., Luciferase) prep_mrna->formulation characterization Characterize LNPs (Size, PDI, Encapsulation) formulation->characterization injection Intravenous Injection (Mouse Model) characterization->injection imaging In Vivo / Ex Vivo Imaging (IVIS) injection->imaging flow Flow Cytometry (Cell-specific targeting) injection->flow data_analysis Data Quantification & Comparison imaging->data_analysis flow->data_analysis

Caption: Experimental workflow for validating LNP targeting specificity.

signaling_pathway cluster_delivery LNP Delivery cluster_release mRNA Release & Translation cluster_detection Signal Detection lnp LNP endocytosis Endocytosis lnp->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape pH-mediated disruption mrna mRNA escape->mrna ribosome Ribosome mrna->ribosome Translation protein Reporter Protein ribosome->protein signal Bioluminescence/ Fluorescence protein->signal Detection

Caption: Cellular mechanism of LNP-mediated mRNA delivery and reporter expression.

References

A Head-to-Head Comparison of LNP Delivery Systems for mRNA Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA therapeutics, exemplified by the rapid development of COVID-19 vaccines, has placed a spotlight on the critical role of delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for protecting and transporting delicate mRNA cargo into target cells. However, the in vivo performance of these delivery vehicles is highly dependent on their composition and physicochemical properties. This guide provides an objective comparison of commonly used LNP formulations, supported by experimental data, to aid researchers in selecting and optimizing delivery systems for their specific applications.

Performance Comparison of LNP Formulations

The efficacy of an LNP delivery system is a multifactorial equation involving the interplay of its lipid components. The choice of ionizable lipid, the concentration of PEGylated lipid, and the overall lipid composition significantly impact key performance indicators such as particle size, encapsulation efficiency, and, ultimately, in vivo protein expression.

Impact of Ionizable Lipids on In Vitro and In Vivo Performance

The ionizable lipid is arguably the most critical component of an LNP formulation, playing a pivotal role in mRNA encapsulation and endosomal escape. Here, we compare several widely used ionizable lipids.

Ionizable LipidParticle Size (nm)PDIEncapsulation Efficiency (%)In Vitro Transfection Efficiency (Cell Line)In Vivo Protein Expression (Relative to control/other LNPs)Reference
SM-102 70-100< 0.2> 90%High (HEK293, HeLa, THP-1)High, comparable to ALC-0315[1][2][3]
ALC-0315 70-100< 0.2> 90%Moderate to High (A549, Huh7)High, comparable to SM-102[1][2][4]
DLin-MC3-DMA ~80< 0.2> 90%ModerateLower than SM-102 and ALC-0315[2]
C12-200 ~95~0.05~92%Effective in HepG2 cellsLower than SM-102 and ALC-0315[5]

Key Observations:

  • In Vitro vs. In Vivo Correlation: Studies have shown that in vitro transfection efficiency does not always directly correlate with in vivo performance. For instance, while SM-102 consistently demonstrates superior protein expression in various cell lines in vitro, its in vivo efficacy is often comparable to that of ALC-0315.[2] This highlights the importance of in vivo validation for any LNP formulation.

  • Cell-Type Dependence: The transfection efficiency of a given LNP formulation can vary significantly between different cell types.[6]

The "PEG Dilemma": Optimizing PEGylated Lipid Concentration

PEGylated lipids are crucial for controlling particle size and providing a hydrophilic shield that reduces opsonization and prolongs circulation time. However, a high concentration of PEG can hinder cellular uptake and endosomal escape, a phenomenon often referred to as the "PEG dilemma".[7][8]

DMG-PEG2000 (mol%)Particle Size (nm)PDIZeta Potential (mV)In Vitro Transfection Efficiency (HeLa cells)In Vivo Luciferase Expression (Liver)Reference
0.5Larger< 0.3HigherLowerLower[9]
1.5Optimal< 0.3IntermediateHighestIntermediate[9][10]
3.0Smaller< 0.3LowerLowerLower[9]
5.0Smallest< 0.2LowestLowerHighest[10]
10.0---LowLow[10]

Key Observations:

  • A bell-shaped relationship is often observed between PEG content and transfection efficiency, with an optimal concentration for both in vitro and in vivo applications.[10]

  • Interestingly, the optimal PEG concentration for in vitro transfection may differ from that for in vivo delivery. One study found that 1.5 mol% DMG-PEG2000 was optimal for in vitro mRNA transfection, while 5 mol% yielded the highest transgene expression in vivo, likely due to a trade-off between cellular uptake and systemic circulation stability.[10]

Experimental Methodologies

Reproducibility and standardization are paramount in the evaluation of LNP delivery systems. Below are summaries of key experimental protocols.

LNP Formulation by Microfluidics

Microfluidic mixing has become the standard for producing homogenous and reproducible LNPs.

  • Preparation of Solutions:

    • An organic phase is prepared by dissolving the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEGylated lipid in ethanol (B145695) at a specific molar ratio.

    • An aqueous phase is prepared by dissolving the mRNA in a low pH buffer (e.g., citrate (B86180) buffer).

  • Microfluidic Mixing:

    • The organic and aqueous phases are driven through a microfluidic mixing device (e.g., a staggered herringbone micromixer) at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing of the two phases leads to a change in solvent polarity, inducing the self-assembly of lipids into nanoparticles that encapsulate the mRNA.

  • Purification and Concentration:

    • The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA.

    • The LNPs can be concentrated using centrifugal filter units.[5][11]

LNP Characterization
  • Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). LNPs suitable for in vivo applications typically have a diameter of 80-100 nm and a PDI below 0.2.[12][13]

  • Zeta Potential: Measured using Laser Doppler Velocimetry. The zeta potential indicates the surface charge of the LNPs and influences their stability and interaction with biological membranes.[12][13]

  • mRNA Encapsulation Efficiency: Commonly quantified using a fluorescent dye-based assay such as the RiboGreen assay. The fluorescence of the dye increases significantly upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.[5][14]

In Vitro Transfection Efficiency Assay
  • Cell Culture: Seed target cells (e.g., HEK293, HeLa, or HepG2) in a 96-well plate and culture overnight.[5][15]

  • LNP Treatment: Dilute the LNP-mRNA (encoding a reporter protein like luciferase or GFP) in complete cell culture medium and add to the cells.

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

  • Quantification:

    • For luciferase-encoding mRNA, lyse the cells and measure the luminescence using a luciferase assay kit.[5]

    • For GFP-encoding mRNA, quantify the percentage of fluorescent cells and the mean fluorescence intensity using flow cytometry.[16]

In Vivo Biodistribution and Efficacy Studies
  • Animal Model: Typically performed in mice (e.g., C57BL/6 or BALB/c).

  • Administration: Administer the LNP-mRNA (encoding a reporter like luciferase) via the desired route (e.g., intravenous, intramuscular).[17][18]

  • In Vivo Imaging: At various time points post-injection, administer a substrate (e.g., D-luciferin for luciferase) and image the anesthetized mice using an in vivo imaging system (IVIS) to visualize the biodistribution and quantify the reporter protein expression in different organs.[4][17][19]

  • Ex Vivo Analysis: After the final imaging time point, organs can be harvested for more sensitive quantification of reporter protein activity or mRNA levels.[19]

Visualizing the Delivery Pathway and Experimental Workflow

To better understand the processes involved in LNP-mediated delivery, the following diagrams illustrate the key cellular pathway and a typical experimental workflow.

G cluster_extracellular Extracellular Space cluster_cell Target Cell LNP-mRNA LNP-mRNA Endocytosis Cellular Uptake (Endocytosis) LNP-mRNA->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Degradation Pathway Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Cytosol Cytosol Endosomal_Escape->Cytosol Released mRNA Translation mRNA Translation (Ribosomes) Cytosol->Translation Protein Therapeutic Protein Translation->Protein

Caption: Cellular uptake and endosomal escape pathway of LNP-delivered mRNA.

G cluster_formulation LNP Formulation & Characterization cluster_evaluation Performance Evaluation Lipid_Mix Lipid Mixture (in Ethanol) Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics mRNA_Solution mRNA (in Aqueous Buffer) mRNA_Solution->Microfluidics LNP_Formation LNP-mRNA Formulation Microfluidics->LNP_Formation Characterization Physicochemical Characterization (Size, PDI, Zeta, EE%) LNP_Formation->Characterization In_Vitro In Vitro Studies (Cell Culture) Characterization->In_Vitro In_Vivo In Vivo Studies (Animal Models) Characterization->In_Vivo Transfection_Efficiency Transfection Efficiency (Luciferase/GFP Assay) In_Vitro->Transfection_Efficiency Biodistribution Biodistribution & Efficacy (IVIS Imaging) In_Vivo->Biodistribution Data_Analysis Data Analysis & Formulation Optimization Transfection_Efficiency->Data_Analysis Quantitative Comparison Biodistribution->Data_Analysis Quantitative Comparison

Caption: Experimental workflow for LNP formulation and evaluation.

References

A Head-to-Head Benchmarking Guide: Lipid 12T-O14 vs. DLin-MC3-DMA for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of delivery technologies. The choice of ionizable lipid is a critical determinant of an LNP's efficacy, biodistribution, and safety profile. This guide provides an objective comparison of a novel ionizable lipid, Lipid 12T-O14, against the well-established commercial standard, DLin-MC3-DMA. The data presented herein is a synthesis of findings from multiple studies to aid researchers in selecting the optimal lipid for their specific drug development needs.

At a Glance: Key Performance Indicators

The following tables summarize the key physicochemical and in vivo performance characteristics of LNPs formulated with this compound and DLin-MC3-DMA. It is important to note that the data for this compound is primarily from studies where it is used in combination with other lipids, such as DLin-MC3-DMA, to achieve specific organ targeting.

Physicochemical Properties This compound LNP DLin-MC3-DMA LNP
pKa 8.15~6.44[1]
Particle Size (Z-average) ~80-100 nm~70-100 nm[2]
Polydispersity Index (PDI) < 0.2< 0.2[2]
mRNA Encapsulation Efficiency > 90%> 90%[3]
In Vitro Performance (HepG2 Cells) This compound LNP DLin-MC3-DMA LNP
Transfection Efficiency HighHigh (benchmark)
Cytotoxicity LowLow at therapeutic doses
In Vivo Performance (mice) This compound LNP (in combination with MC3) DLin-MC3-DMA LNP
Primary Organ Targeting Tunable (Liver, Lungs, Spleen)Liver[4]
Luciferase Expression (Intramuscular) High at the injection site[5]High at the injection site
Luciferase Expression (Intravenous) High in targeted organs (Lungs/Spleen)[6]Predominantly high in the liver[4]
Toxicity Reportedly lowPotential for liver toxicity at high doses[7]

In-Depth Analysis

This compound: A Novel Amidine-Incorporated Degradable (AID) Lipid

This compound is a recently developed ionizable lipid that has shown significant promise in the delivery of both siRNA and mRNA.[6] Its unique amidine-containing structure contributes to its high pKa of 8.15. A key feature of 12T-O14 is its ability to modulate organ-specific delivery when used in combination with other ionizable lipids. For instance, when formulated with the liver-tropic lipid DLin-MC3-DMA, the resulting LNPs can be tuned to preferentially target the lungs or spleen by adjusting the lipid ratios.[6] This offers a significant advantage for therapies requiring delivery to extra-hepatic tissues. In preclinical models, LNPs containing 12T-O14 have been successfully used for intramuscular delivery of a SARS-CoV-2 mRNA vaccine, eliciting a robust immune response.[5]

DLin-MC3-DMA: The Gold Standard Commercial LNP

DLin-MC3-DMA is a well-characterized and widely used ionizable lipid that is a key component of the first FDA-approved siRNA-LNP therapeutic, Onpattro. With a pKa of approximately 6.44, it is highly effective at encapsulating nucleic acids and facilitating their release into the cytoplasm following endocytosis.[1] DLin-MC3-DMA based LNPs are known for their potent and preferential delivery to the liver, making them an excellent choice for therapies targeting hepatic gene expression.[4] While generally considered safe at therapeutic doses, studies have indicated a potential for liver toxicity at higher concentrations.[7]

Experimental Protocols

Detailed methodologies for the formulation and characterization of LNPs are crucial for reproducible research. Below are representative protocols for preparing mRNA-loaded LNPs with either this compound or DLin-MC3-DMA.

LNP Formulation (Microfluidic Mixing)

This protocol describes a common method for LNP formulation using a microfluidic mixing device.

Materials:

  • Ionizable lipid (this compound or DLin-MC3-DMA)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing system

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratios. A common molar ratio for DLin-MC3-DMA LNPs is 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:PEG-lipid). The optimal ratio for this compound may need to be determined empirically, but a similar starting point can be used.

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the low pH buffer.

  • Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. The lipid-ethanol solution and the mRNA-buffer solution are loaded into separate syringes and infused into the microfluidic device at a specific flow rate ratio (e.g., 1:3 ethanol to aqueous phase). The rapid mixing within the microfluidic channels facilitates the self-assembly of the LNPs.

  • Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH. This step is crucial for the formation of stable and biocompatible LNPs.

  • Sterilization and Storage: The dialyzed LNP solution is typically sterile-filtered through a 0.22 µm filter and stored at 4°C for short-term use or frozen for long-term storage.

LNP Characterization

Particle Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the LNP suspension in PBS and measure the particle size distribution and PDI using a DLS instrument.

mRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay

  • Procedure: The encapsulation efficiency is determined by measuring the fluorescence of a nucleic acid-binding dye (like RiboGreen) in the presence and absence of a detergent (e.g., Triton X-100). The detergent lyses the LNPs, releasing the encapsulated mRNA and leading to a significant increase in fluorescence. The encapsulation efficiency is calculated as: ((Fluorescence_with_detergent - Fluorescence_without_detergent) / Fluorescence_with_detergent) * 100%

In Vitro Transfection Efficiency:

  • Method: Luciferase Reporter Assay

  • Procedure:

    • Seed cells (e.g., HepG2) in a multi-well plate.

    • Treat the cells with LNPs encapsulating luciferase mRNA at various concentrations.

    • After a suitable incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent.

In Vivo Efficacy:

  • Method: In Vivo Bioluminescence Imaging

  • Procedure:

    • Administer LNPs encapsulating luciferase mRNA to mice via the desired route (e.g., intramuscular or intravenous injection).

    • At various time points post-injection, administer the luciferase substrate (D-luciferin) to the mice.

    • Image the mice using an in vivo imaging system (IVIS) to detect and quantify the bioluminescence signal in different organs.

Visualizing the Process: Workflows and Pathways

To better understand the experimental processes and biological mechanisms involved in LNP-mediated mRNA delivery, the following diagrams are provided.

LNP_Formulation_Workflow cluster_lipids Lipid Preparation cluster_mrna mRNA Preparation Ionizable Lipid Ionizable Lipid Lipid Mix in Ethanol Lipid Mix in Ethanol Ionizable Lipid->Lipid Mix in Ethanol Helper Lipid Helper Lipid Helper Lipid->Lipid Mix in Ethanol Cholesterol Cholesterol Cholesterol->Lipid Mix in Ethanol PEG-Lipid PEG-Lipid PEG-Lipid->Lipid Mix in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix in Ethanol->Microfluidic Mixing mRNA mRNA mRNA in Buffer mRNA in Buffer mRNA->mRNA in Buffer Low pH Buffer Low pH Buffer Low pH Buffer->mRNA in Buffer mRNA in Buffer->Microfluidic Mixing Dialysis (PBS) Dialysis (PBS) Microfluidic Mixing->Dialysis (PBS) Sterile Filtration Sterile Filtration Dialysis (PBS)->Sterile Filtration Characterization Characterization Sterile Filtration->Characterization Final LNP Product Final LNP Product Characterization->Final LNP Product

Caption: LNP Formulation and Characterization Workflow.

LNP_Cellular_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP-mRNA LNP-mRNA Endocytosis Endocytosis LNP-mRNA->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Endosomal Escape Endosomal Escape Late Endosome->Endosomal Escape Lysosome Lysosome Late Endosome->Lysosome Fusion mRNA Release mRNA Release Endosomal Escape->mRNA Release Translation Translation mRNA Release->Translation Therapeutic Protein Therapeutic Protein Translation->Therapeutic Protein Degradation Degradation Lysosome->Degradation

Caption: LNP Cellular Uptake and mRNA Delivery Pathway.

References

A Comparative Guide to Transfection Efficiency in Common Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, drug development, and gene therapy, the successful introduction of nucleic acids into eukaryotic cells is a critical first step. This guide provides a comparative analysis of transfection efficiency across commonly used cell lines—HEK293, HeLa, CHO, and A549—utilizing various transfection methods. The data presented here is a synthesis of publicly available research to aid in the selection of an optimal transfection strategy.

Comparison of Transfection Efficiencies

The choice of cell line and transfection method significantly impacts the efficiency of gene delivery. The following table summarizes transfection efficiencies of different methods across several key cell lines. It is important to note that efficiencies can vary based on the specific plasmid, reagent formulation, and experimental conditions.

Cell LineTransfection MethodReagent/ConditionTransfection Efficiency (%)CytotoxicityReference(s)
HEK293/HEK293T Lipid-basedLipofectamine 3000~53-64%Moderate[1][2][3]
Lipid-basedTurbofect~44-59%Low[1][2][3]
Polymer-basedPEI~40%High[4]
Viral (Lentivirus)Concentrated Virus~90-100%Low[5]
HeLa Lipid-basedLipofectamine 2000~28.5%Moderate[4]
Lipid-basedFuGENE HD~5%Low[6]
Polymer-basedPEI~28.5%High[4]
Viral (Lentivirus)Standard Protocol~30-50%Low[5]
CHO-K1 Lipid-basedLipofectamine 3000~55-64%Moderate[1][2][3]
Lipid-basedTurbofect~56-74%Low[1][2][3]
A549 Lipid-basedCompound 1 (Novel)Order of magnitude higher than PEINot specified[4]
Polymer-basedPEILowHigh[4]
ElectroporationOptimized pulsesVariableHigh[7]

Experimental Workflow

The general workflow for a transfection experiment is a multi-step process that requires careful optimization at each stage for maximal efficiency.

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_post Post-Transfection cell_culture Cell Seeding & Culture reagent_prep Nucleic Acid & Reagent Preparation complex_formation Complex Formation reagent_prep->complex_formation Mix transfection_step Addition to Cells complex_formation->transfection_step Incubate incubation Incubation transfection_step->incubation Add complex analysis Analysis of Expression incubation->analysis Assay Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus DNA Foreign DNA cGAS cGAS DNA->cGAS Binds to STING STING (ER Membrane) cGAS->STING Activates via 2'3'-cGAMP TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes Genes Interferon-Stimulated Genes (ISGs) pIRF3_dimer->Genes Induces Transcription

References

A Comparative Guide to the Immunogenicity of Cationic Lipids for mRNA Delivery: 12T-O14 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics and vaccines has been propelled by the development of effective delivery systems, primarily lipid nanoparticles (LNPs). The choice of ionizable cationic lipid is a critical determinant of the efficacy and safety of these formulations, significantly influencing their immunogenicity. This guide provides a comparative analysis of the immunogenicity of a novel lipid, 12T-O14, against three widely used cationic lipids: DLin-MC3-DMA, ALC-0315, and SM-102. The information is compiled from preclinical studies to aid researchers in the selection of lipids for their specific applications.

Executive Summary

This guide summarizes the available preclinical data on the immunogenicity of four key ionizable lipids. While direct comparative studies encompassing all four lipids are limited, this document synthesizes findings from various sources to provide a comparative overview. Key immunogenic parameters, including antibody production and cytokine induction, are presented. Detailed experimental protocols for assessing these parameters are also provided to ensure reproducibility and facilitate further research.

Comparative Immunogenicity Data

The immunogenicity of LNP formulations is a double-edged sword. A certain level of immune stimulation is required for the adjuvant effect in vaccines, while excessive inflammation can lead to adverse reactions. The data presented below summarizes the key findings on the humoral and innate immune responses elicited by LNPs formulated with 12T-O14, DLin-MC3-DMA, ALC-0315, and SM-102.

Humoral Immune Response: Antigen-Specific IgG Production

The ability of an LNP-mRNA vaccine to elicit a robust and specific antibody response is a primary measure of its efficacy. The following table summarizes the available data on antigen-specific IgG titers induced by LNPs formulated with the four lipids in mice.

Ionizable LipidAntigenMouse StrainDosage and AdministrationKey Findings
12T-O14 SARS-CoV-2 SpikeBALB/c2 µg mRNA, intramuscular, prime-boostInduced significantly higher anti-Spike IgG titers compared to DLin-MC3-DMA LNPs.
DLin-MC3-DMA SARS-CoV-2 SpikeBALB/c2 µg mRNA, intramuscular, prime-boostInduced lower anti-Spike IgG titers compared to 12T-O14 LNPs.
ALC-0315 SARS-CoV-2 RBDBALB/c10 µg mRNA, intramuscularElicited higher levels of IgG and its subclasses compared to MC3-LNP vaccine.[1]
SM-102 SARS-CoV-2 SpikeBALB/c1 µg mRNA, intramuscularInduced higher antibody production compared to ALC-0315.[2]
Innate Immune Response: Cytokine Induction

The innate immune response to LNPs is largely driven by the ionizable lipid component and plays a crucial role in shaping the subsequent adaptive immune response. Key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are often measured to assess the reactogenicity of LNP formulations.

Ionizable LipidCytokine Profile (in vivo, mice)Key Findings
12T-O14 No direct comparative data found in the searched literature.-
DLin-MC3-DMA Induces a Th2-biased antibody response when administered subcutaneously.[3]The intrinsic adjuvant effect appears to be dependent on the delivery route.[3]
ALC-0315 Induces IL-6, which is crucial for the adjuvant activity of the LNP.[4]Showed a less pronounced inflammatory profile compared to some other lipids in specific contexts.
SM-102 Potently activates the NLRP3 inflammasome, leading to robust IL-1β release.[5]Elicits a comparable inflammatory response to ALC-0315 in some studies.[2]

Note: The lack of direct comparative studies for all four lipids under identical experimental conditions makes a definitive ranking of their immunogenicity challenging. The presented data is a synthesis of findings from multiple studies and should be interpreted with consideration of the different experimental setups.

Signaling Pathways and Experimental Workflows

LNP-Induced Innate Immune Signaling

The immunogenicity of LNPs is initiated through the activation of innate immune signaling pathways. Ionizable lipids can be recognized by Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines and chemokines. This initial inflammatory milieu is critical for the recruitment and activation of antigen-presenting cells (APCs), which in turn orchestrate the adaptive immune response.

G LNP-Induced Innate Immune Signaling Pathway LNP Lipid Nanoparticle (LNP) APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell, Macrophage) LNP->APC Uptake TLR Toll-like Receptor (TLR) (e.g., TLR4) APC->TLR Recognition of Ionizable Lipid MyD88 MyD88 TLR->MyD88 NFkB NF-κB MyD88->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, TNF-α, etc.) NFkB->Cytokines Transcription AdaptiveImmunity Adaptive Immune Response (T cell and B cell activation) Cytokines->AdaptiveImmunity Activation & Modulation

Caption: LNP recognition by APCs triggers innate immune signaling.

Experimental Workflow for Assessing LNP Immunogenicity

A typical preclinical workflow to evaluate the immunogenicity of LNP-mRNA formulations involves a series of in vivo experiments in mice, followed by ex vivo analysis of the immune response.

G Experimental Workflow for LNP Immunogenicity Assessment cluster_0 In Vivo Phase cluster_1 Ex Vivo Analysis Formulation LNP-mRNA Formulation Immunization Mouse Immunization (e.g., Intramuscular) Formulation->Immunization BloodCollection Blood & Spleen Collection Immunization->BloodCollection Serum_Isolation Serum Isolation BloodCollection->Serum_Isolation Splenocyte_Isolation Splenocyte Isolation BloodCollection->Splenocyte_Isolation ELISA ELISA for IgG Serum_Isolation->ELISA Cytokine_Assay Cytokine Profiling (ELISA/Multiplex) Serum_Isolation->Cytokine_Assay ELISpot ELISpot for T cell response Splenocyte_Isolation->ELISpot

Caption: Workflow for evaluating LNP immunogenicity in mice.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of immunogenicity studies. Below are generalized protocols for key experiments cited in this guide.

LNP-mRNA Formulation

Objective: To encapsulate mRNA into lipid nanoparticles.

Materials:

  • Ionizable lipid (e.g., 12T-O14, DLin-MC3-DMA, ALC-0315, or SM-102) dissolved in ethanol (B145695).

  • Helper lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol, dissolved in ethanol.

  • PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol.

  • mRNA encoding the antigen of interest, dissolved in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0).

  • Microfluidic mixing device (e.g., NanoAssemblr).

Procedure:

  • Prepare the lipid mixture in ethanol. A common molar ratio is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.

  • Prepare the aqueous phase containing the mRNA in the low pH buffer.

  • Set up the microfluidic mixing device with appropriate flow rates for the organic and aqueous phases (typically a 1:3 volume ratio).

  • Initiate the mixing process to allow for the self-assembly of LNPs.

  • The resulting LNP suspension is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.

  • Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo Mouse Immunization Study

Objective: To evaluate the immunogenicity of LNP-mRNA formulations in a mouse model.

Materials:

  • 6-8 week old female BALB/c mice.

  • LNP-mRNA formulations.

  • Sterile syringes and needles.

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • For a prime-boost regimen, inject each mouse intramuscularly in the hind limb with a specific dose of the LNP-mRNA formulation (e.g., 2-10 µg of mRNA).

  • Administer a booster immunization with the same dose and route three weeks after the primary immunization.

  • Collect blood samples via retro-orbital or tail vein bleeding at specified time points (e.g., before immunization and two weeks after the booster) for antibody analysis.

  • At the end of the study, euthanize the mice and collect spleens for T-cell response analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG

Objective: To quantify the levels of antigen-specific IgG antibodies in mouse serum.

Materials:

  • 96-well ELISA plates.

  • Recombinant antigen protein.

  • Mouse serum samples.

  • HRP-conjugated anti-mouse IgG detection antibody.

  • TMB substrate.

  • Stop solution (e.g., 1 M H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., PBS with 5% non-fat milk).

Procedure:

  • Coat the ELISA plate wells with the recombinant antigen overnight at 4°C.

  • Wash the wells with wash buffer.

  • Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Wash the wells.

  • Add serially diluted mouse serum samples to the wells and incubate for 1-2 hours at room temperature.

  • Wash the wells.

  • Add the HRP-conjugated anti-mouse IgG detection antibody and incubate for 1 hour at room temperature.

  • Wash the wells.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the antibody titers based on the dilution that gives a signal significantly above the background.

In Vivo Cytokine Analysis

Objective: To measure the levels of pro-inflammatory cytokines in mouse serum after LNP administration.

Materials:

  • LNP formulations (with or without mRNA).

  • 6-8 week old female BALB/c mice.

  • Blood collection tubes.

  • Commercially available cytokine ELISA kits or multiplex bead-based immunoassay kits (e.g., for IL-6, TNF-α).

Procedure:

  • Inject mice with the LNP formulations via the desired route (e.g., intravenous or intramuscular).

  • At specific time points after injection (e.g., 2, 6, 24 hours), collect blood via cardiac puncture or retro-orbital bleeding.

  • Allow the blood to clot and then centrifuge to separate the serum.

  • Store the serum at -80°C until analysis.

  • Quantify the cytokine concentrations in the serum using the manufacturer's protocol for the chosen ELISA or multiplex assay kit.

References

Comparative Toxicity Profiles of Ionizable Lipids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has been largely propelled by the development of sophisticated delivery systems, primarily lipid nanoparticles (LNPs). At the heart of these LNPs are ionizable lipids, cationic at low pH for nucleic acid encapsulation and nearly neutral at physiological pH, minimizing toxicity. However, subtle differences in the chemical structures of these lipids can lead to vastly different toxicity profiles, impacting their clinical translatability. This guide provides an objective comparison of the toxicity of commonly used ionizable lipids, supported by experimental data, to aid in the rational selection of lipids for drug delivery applications.

In Vitro Cytotoxicity

The direct impact of ionizable lipids on cell viability is a critical initial assessment. In vitro cytotoxicity assays are fundamental in screening and comparing the toxicity of different LNP formulations. Commonly used assays include the measurement of lactate (B86563) dehydrogenase (LDH) release, which indicates membrane damage, and metabolic assays like the MTT or PrestoBlue™ assays, which reflect cellular metabolic activity.

While comprehensive head-to-head comparisons with standardized IC50 values across a wide range of ionizable lipids and cell lines are not always available in the public domain, the existing literature provides valuable insights. Generally, the cytotoxicity of ionizable lipids is dose-dependent. For instance, studies have shown that at higher concentrations, some ionizable lipids can lead to a reduction in cell viability.

Table 1: Comparative In Vitro Cytotoxicity of Selected Ionizable Lipids

Ionizable LipidCell LineAssayEndpointResultReference
SM-102HEK293, HeLa, THP-1Cell Viability>90% viability at 2 µg/mL mRNALow cytotoxicity observed at tested concentrations.[1]
ALC-0315HEK293, HeLa, THP-1Cell Viability>90% viability at 2 µg/mL mRNALow cytotoxicity observed at tested concentrations.[1]
DLin-MC3-DMAHEK293, HeLa, THP-1Cell Viability>90% viability at 2 µg/mL mRNALow cytotoxicity observed at tested concentrations.[1]
C12-200HEK293, HeLa, THP-1Cell Viability>90% viability at 2 µg/mL mRNALow cytotoxicity observed at tested concentrations.[1]
DMKDCT26, RAW 264.7Cell Viability~75% viability at 200 µg/mLSlightly higher cytotoxicity compared to ALC-0315 and SM-102.[2]
DMKD-PSCT26, RAW 264.7Cell Viability~75% viability at 200 µg/mLSlightly higher cytotoxicity compared to ALC-0315 and SM-102.[2]

Note: Direct comparison of cytotoxicity can be challenging due to variations in experimental conditions, including LNP composition, cell type, and assay methods.

In Vivo Toxicity

Preclinical in vivo studies are crucial for evaluating the systemic toxicity of ionizable lipids. A key concern is hepatotoxicity, as the liver is a primary site of LNP accumulation. Liver function is typically assessed by measuring the serum levels of enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as bile acids.

A head-to-head comparison of LNPs containing ALC-0315 and DLin-MC3-DMA for siRNA delivery in mice revealed differences in their hepatotoxicity profiles. At a high dose (5 mg/kg), LNPs formulated with ALC-0315 showed a significant increase in serum ALT and bile acids, indicative of liver toxicity.[1] In contrast, LNPs containing DLin-MC3-DMA did not cause a significant elevation in these liver toxicity markers at the same dose.[1]

Table 2: Comparative In Vivo Liver Toxicity of ALC-0315 and DLin-MC3-DMA

Ionizable LipidDose (siRNA)Animal ModelKey FindingsReference
ALC-03155 mg/kgMiceSignificantly increased serum ALT and bile acids.[1]
DLin-MC3-DMA5 mg/kgMiceNo significant increase in serum ALT and bile acids.[1]

Immunotoxicity and Inflammatory Responses

Ionizable lipids are not merely passive delivery vehicles; they can actively engage with the immune system, leading to inflammatory responses. This immunomodulatory property can be beneficial for vaccine applications but is often undesirable for other therapeutic uses. The activation of innate immune pathways, such as those involving Toll-like receptors (TLRs) and the NLRP3 inflammasome, is a key mechanism of ionizable lipid-mediated immunotoxicity.

The administration of LNPs containing certain ionizable lipids can trigger the release of a cascade of pro-inflammatory cytokines and chemokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1).[3] Studies have shown that the type of ionizable lipid used in an LNP formulation significantly influences the magnitude of this inflammatory response. For example, some "Class A" ionizable lipids have been shown to induce a more robust inflammatory gene expression program in the injected tissue compared to "Class B" lipids.[4]

Table 3: Comparative Inflammatory Cytokine Induction by Selected Ionizable Lipids

Ionizable LipidModelCytokine(s) MeasuredKey FindingsReference
SM-102Mice (intramuscular)Inflammatory chemokinesInduced a significant inflammatory chemokine response.[4]
ALC-0315Mice (intramuscular)Inflammatory chemokinesInduced a significant inflammatory chemokine response.[4]
Proprietary ionizable lipid (Acuitas)Mice (intravenous)IL-6, MIP-2Enhanced inflammatory cytokine response in the presence of pre-existing inflammation.[3]

Signaling Pathways in Ionizable Lipid Toxicity

The toxicity of ionizable lipids is often mediated by specific signaling pathways within the cell. Understanding these pathways is crucial for designing safer and more effective delivery systems.

Toll-like Receptor 4 (TLR4) Signaling

Several studies have implicated TLR4 in the recognition of ionizable lipids, leading to downstream inflammatory signaling. The binding of LNPs to TLR4 can initiate a signaling cascade that results in the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[5]

TLR4_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP Ionizable Lipid Nanoparticle TLR4 TLR4 LNP->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_p50_p65_IkB NF-κB/IκB IKK->NFkB_p50_p65_IkB Phosphorylates IκB NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_IkB->NFkB_p50_p65 Releases DNA DNA NFkB_p50_p65->DNA Translocates to nucleus and binds to DNA Cytokines Pro-inflammatory Cytokines DNA->Cytokines Induces transcription

Figure 1: TLR4 signaling pathway activated by ionizable lipids.

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response. Its activation by ionizable lipids can lead to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, as well as a form of inflammatory cell death called pyroptosis.

NLRP3_Inflammasome cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation TLR_Activation TLR Activation (e.g., by LNP) NFkB_Activation NF-κB Activation TLR_Activation->NFkB_Activation Pro_IL1B_NLRP3_synthesis Synthesis of pro-IL-1β and NLRP3 NFkB_Activation->Pro_IL1B_NLRP3_synthesis LNP_Stimulus Ionizable Lipid (e.g., endosomal escape) K_efflux K+ Efflux LNP_Stimulus->K_efflux ROS ROS Production LNP_Stimulus->ROS NLRP3 NLRP3 K_efflux->NLRP3 Activates ROS->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1B Active IL-1β (Secretion) Pro_IL1B->IL1B Pyroptosis Pyroptosis GSDMD->Pyroptosis Forms pores

Figure 2: NLRP3 inflammasome activation by ionizable lipids.

Experimental Protocols

In Vitro Cytotoxicity Assay (LDH Assay)

This protocol outlines the general steps for assessing cytotoxicity using a lactate dehydrogenase (LDH) assay.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • LNP formulations with varying concentrations of ionizable lipids

  • Cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • LNP Treatment: Prepare serial dilutions of the LNP formulations in cell culture medium. Remove the old medium from the cells and add the LNP dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.

  • Data Analysis: Measure the absorbance at the recommended wavelength using a microplate reader. Calculate the percentage of cytotoxicity for each LNP concentration relative to the positive and negative controls.

Cytokine Release Assay

This protocol provides a general workflow for measuring cytokine release from immune cells in response to LNP stimulation.

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells - PBMCs)

  • LNP formulations with varying concentrations of ionizable lipids

  • Cell culture medium suitable for immune cells

  • Multi-well cell culture plates

  • Cytokine measurement kit (e.g., ELISA or multiplex bead-based assay)

  • Plate reader or flow cytometer

Procedure:

  • Cell Isolation and Seeding: Isolate immune cells (e.g., PBMCs from whole blood) and seed them in a multi-well plate at a specific density.

  • LNP Stimulation: Add different concentrations of LNP formulations to the cells. Include an unstimulated control (cells with medium only) and a positive control (e.g., lipopolysaccharide - LPS).

  • Incubation: Incubate the plate for a defined period (e.g., 6, 24, or 48 hours) to allow for cytokine production and secretion.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of specific cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant using a suitable assay kit according to the manufacturer's protocol.

  • Data Analysis: Analyze the data to determine the dose-dependent effect of the ionizable lipids on the release of different cytokines.

Conclusion

The toxicity profile of ionizable lipids is a multifaceted issue encompassing in vitro cytotoxicity, in vivo systemic effects, and immunotoxicity. The choice of ionizable lipid can significantly impact the safety and efficacy of LNP-based therapeutics. This guide provides a comparative overview to assist researchers in making informed decisions during the development of novel drug delivery systems. A thorough evaluation of the toxicological properties of new ionizable lipids, using standardized and robust experimental protocols, is essential for the successful clinical translation of next-generation nanomedicines.

References

Comparative Guide to the Purity and Quality Validation of Synthesized 12-O-Tetradecanoylphorbol-13-acetate (TPA) and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the purity and quality of synthesized 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent activator of Protein Kinase C (PKC), and its key alternatives: Bryostatin-1, Prostratin, and Ingenol (B1671944) Mebutate. Ensuring the purity of these complex molecules is critical for the accuracy and reproducibility of research findings and for their potential therapeutic applications.

Introduction to TPA and its Alternatives

12-O-Tetradecanoylphorbol-13-acetate (TPA), also known as phorbol-12-myristate-13-acetate (PMA), is a naturally derived phorbol (B1677699) ester widely used in biomedical research to activate the PKC signaling pathway.[1] Its potent biological activities, including tumor promotion and cell differentiation, make it a valuable research tool. However, its tumor-promoting properties have led to the investigation of alternatives with more favorable therapeutic profiles.

Bryostatin-1 , a marine macrolide, is a potent PKC activator that exhibits both agonistic and antagonistic effects compared to TPA, and is being investigated for its potential in cancer therapy and for treating Alzheimer's disease.

Prostratin , a non-tumor-promoting phorbol ester, is of interest for its ability to activate latent HIV reservoirs, making it a candidate for HIV eradication strategies.[2]

Ingenol Mebutate , a diterpene ester, is a PKC activator that was approved for the topical treatment of actinic keratosis.[3]

Comparative Purity and Quality Parameters

The purity of these compounds is paramount for reliable experimental outcomes. The following table summarizes typical purity levels and key quality control parameters.

CompoundTypical Purity (%)Key Analytical Techniques for Purity ValidationCommon Impurities
TPA (PMA)>98HPLC, NMR (¹H, ¹³C), Mass Spectrometry (MS)Phorbol, other phorbol esters, residual solvents from synthesis and purification.
Bryostatin-1≥98[4]HPLC, LC-MS/MS, NMRRelated bryostatins, degradation products, residual solvents from the complex multi-step synthesis.
Prostratin>98HPLC, NMR, MSRelated phorbol esters, reagents from semi-synthesis from phorbol.
Ingenol Mebutate>98HPLC, NMR, MSIsomers of ingenol mebutate, unreacted ingenol, residual reagents from the semi-synthesis.

Experimental Protocols for Purity Validation

Accurate determination of purity requires robust and validated analytical methods. The following are representative protocols for the analysis of TPA and its alternatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of these compounds by separating the target molecule from impurities.

Protocol for Bryostatin-1 Purity Analysis:

  • Column: Waters X-Terra C18 (50 x 2.1 mm i.d., 3.5 µm)[5]

  • Mobile Phase: Acetonitrile (B52724)/water (80:20, v/v) containing 0.1% formic acid[5]

  • Flow Rate: 0.15 mL/min (isocratic)[5]

  • Detection: UV at 262 nm or Mass Spectrometry (electrospray positive ionization)[5][6]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. For analysis in biological matrices, a liquid-liquid or solid-phase extraction is necessary.[5][7]

General HPLC Considerations for Phorbol Esters (TPA, Prostratin, Ingenol Mebutate):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water is often employed to achieve good separation.

  • Detection: UV detection is suitable due to the chromophores in these molecules. Wavelengths are typically in the range of 230-280 nm. Mass spectrometry provides greater specificity and sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and can be used for quantitative purity assessment (qNMR).

Protocol for Quantitative ¹H NMR (qNMR) Purity Determination:

  • Sample Preparation: Accurately weigh a known amount of the synthesized compound and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized compound and to identify impurities.

General Procedure for MS Analysis:

  • Ionization: Electrospray ionization (ESI) is a common technique for these molecules.

  • Analysis: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule and provide structural information, which is useful for identifying impurities.

Comparative Performance Data

The primary mechanism of action for TPA and its alternatives is the activation of PKC. The following table provides a comparison of their potency.

CompoundTarget(s)Potency (Ki or EC50 for PKC activation)Key Biological Effects
TPA (PMA)PKCKi ≈ 1-10 nMPotent tumor promoter, induces cell differentiation, activates the ERK/MAPK pathway.[1]
Bryostatin-1PKCKi ≈ 1.35 nM[4]Can mimic some TPA effects while antagonizing others, potential anti-cancer and neuroprotective agent.
ProstratinPKCPotent activator (comparable to TPA)Non-tumor promoting, reactivates latent HIV.[2]
Ingenol MebutatePKCPotent activatorInduces apoptosis, used for treating actinic keratosis.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures can aid in understanding the validation process.

cluster_synthesis Synthesis & Purification cluster_validation Purity & Quality Validation cluster_characterization Functional Characterization Synthesized Compound Synthesized Compound Purification (e.g., Chromatography) Purification (e.g., Chromatography) Synthesized Compound->Purification (e.g., Chromatography) Purity Assessment Purity Assessment Purification (e.g., Chromatography)->Purity Assessment Purified Product HPLC HPLC Purity Assessment->HPLC NMR NMR Purity Assessment->NMR MS Mass Spectrometry Purity Assessment->MS Biological Activity Assay Biological Activity Assay Purity Assessment->Biological Activity Assay Validated Compound PKC Activation Assay PKC Activation Assay Biological Activity Assay->PKC Activation Assay Cell-Based Assays Cell-Based Assays Biological Activity Assay->Cell-Based Assays

Caption: Workflow for Synthesis, Purification, and Validation of TPA and its Alternatives.

TPA TPA / Alternatives PKC Protein Kinase C (PKC) TPA->PKC activates Downstream Downstream Signaling Cascades (e.g., MAPK/ERK) PKC->Downstream phosphorylates Biological Biological Responses (Proliferation, Differentiation, Apoptosis) Downstream->Biological leads to

Caption: Simplified Signaling Pathway of TPA and its Alternatives via PKC Activation.

Conclusion

The validation of purity and quality for synthesized TPA and its alternatives is a critical step in ensuring the reliability of scientific research and the safety of potential therapeutics. A multi-pronged approach utilizing orthogonal analytical techniques such as HPLC, NMR, and MS is essential for comprehensive characterization. This guide provides a framework for researchers to establish robust quality control procedures for these potent and complex molecules.

References

Safety Operating Guide

Proper Disposal of Lipid 12T-O14: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ann Arbor, MI - For researchers and drug development professionals utilizing the novel cationic lipid, Lipid 12T-O14, in their work, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific protocols may vary based on institutional and local regulations, a comprehensive understanding of the chemical's properties provides a framework for its safe handling and disposal. This guide offers essential information and step-by-step procedures to manage this compound waste effectively.

This compound is a cationic lipid, characterized by the presence of an amine functional group, which imparts a positive charge at physiological pH. This property is crucial for its function in encapsulating and delivering nucleic acid-based therapeutics. However, it also necessitates careful consideration for its disposal to neutralize its potential environmental impact.

Summary of Disposal Parameters

For clear guidance, the following table summarizes key quantitative parameters relevant to the disposal of this compound.

ParameterGuidelineNotes
Working Concentration VariableDependent on experimental protocol.
pH of Waste Solution Neutralize to pH 6.0-8.0Prior to final disposal, especially for aqueous waste.
Neutralizing Agent Dilute Acetic Acid (e.g., 1% v/v)Add dropwise while monitoring pH. Avoid strong acids.
Contaminated Solid Waste Segregate as Hazardous WasteIncludes gloves, pipette tips, and other disposables.
Liquid Waste Container Clearly Labeled, Leak-ProofUse containers designated for hazardous chemical waste.
Storage of Waste Well-ventilated, cool, dry areaAway from incompatible materials.

Step-by-Step Disposal Protocols

A systematic approach is essential for the safe disposal of both liquid and solid waste contaminated with this compound.

Protocol 1: Disposal of Liquid Waste

This protocol outlines the procedure for the disposal of aqueous and organic solutions containing this compound.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container (leak-proof, with a secure cap).

  • pH indicator strips or a calibrated pH meter.

  • Dilute acetic acid (e.g., 1% v/v) for neutralization.

  • Absorbent material (e.g., vermiculite (B1170534) or commercial absorbent pads).

Procedure:

  • Segregation: Collect all liquid waste containing this compound in a designated, clearly labeled, and leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Neutralization (for aqueous solutions):

    • Work in a well-ventilated fume hood.

    • Slowly add dilute acetic acid dropwise to the aqueous waste solution while gently stirring.

    • Monitor the pH of the solution using pH indicator strips or a pH meter.

    • Continue adding acid until the pH is within the neutral range of 6.0-8.0. .

    • This step neutralizes the cationic amine group, reducing its potential environmental toxicity.

  • Final Disposal: Once neutralized, the liquid waste should be managed according to your institution's hazardous waste disposal procedures. This typically involves collection by a certified waste management provider. Do not pour down the drain.

Protocol 2: Disposal of Solid Waste

This protocol details the disposal of labware and other solid materials contaminated with this compound.

Materials:

  • Appropriate PPE.

  • Designated hazardous solid waste container (e.g., a labeled, heavy-duty plastic bag or a rigid container).

Procedure:

  • Collection: Place all disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, into a designated hazardous solid waste container.

  • Decontamination of Labware:

    • For reusable labware, rinse with a 70% ethanol (B145695) solution to dissolve and remove the lipid residue.

    • Collect the ethanol rinsate as hazardous liquid waste.

    • Follow the ethanol rinse with a thorough wash using a laboratory detergent and several rinses with deionized water.

  • Final Disposal: Seal the solid waste container and dispose of it through your institution's hazardous waste management program.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Disposal_Pathway start This compound Waste Generated waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated Labware, PPE) waste_type->solid_waste Solid neutralize Neutralize Aqueous Solution to pH 6-8 liquid_waste->neutralize collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container neutralize->collect_liquid institutional_disposal Dispose via Institutional Hazardous Waste Program collect_liquid->institutional_disposal collect_solid->institutional_disposal

Disposal workflow for this compound waste.

By adhering to these procedures and the principles of good laboratory practice, researchers can ensure the safe and responsible management of this compound waste, fostering a secure and sustainable research environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

Essential Safety and Logistical Guidance for Handling Lipid 12T-O14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Lipid 12T-O14, ensuring laboratory safety and procedural integrity.

This compound is an amidine-incorporated degradable lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of siRNA and mRNA.[1] While a comprehensive Safety Data Sheet (SDS) with specific GHS classifications for this compound is not publicly available, the manufacturer warns that the material should be considered hazardous.[1] Therefore, a precautionary approach is paramount. This document provides essential safety protocols and logistical plans based on manufacturer recommendations and best practices for handling similar lipid compounds.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of personal protective equipment. The following table summarizes recommended PPE for various handling scenarios.

Activity Recommended PPE Rationale
Receiving and Unpacking - Safety glasses- Nitrile gloves- Lab coatTo protect against accidental exposure from damaged packaging.
Weighing and Aliquoting (Solid Form) - Chemical splash goggles- Double nitrile gloves- Lab coat or disposable gown- N95 or higher respiratorTo prevent inhalation of fine particles and minimize skin and eye contact.[2][3]
Dissolving in Solvent - Chemical splash goggles or face shield- Double nitrile gloves- Lab coat or disposable gown- Work in a chemical fume hoodTo protect against splashes of both the lipid and the solvent, and to control vapor inhalation.
General Handling of Solutions - Safety glasses with side shields- Nitrile gloves- Lab coatStandard laboratory practice to prevent incidental contact.
Spill Cleanup - Chemical splash goggles and face shield- Heavy-duty nitrile or butyl rubber gloves- Disposable gown- N95 or higher respirator (for solids)To ensure maximum protection during emergency response to a spill.
Waste Disposal - Chemical splash goggles- Nitrile gloves- Lab coatTo protect against splashes and contact with contaminated waste.

Operational and Disposal Plans

Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.

Receiving and Storage
  • Verification: Upon receipt, verify that the container is intact and the label matches the order.

  • Storage Conditions: Store the container upright in a designated, well-ventilated, and secure location at the recommended temperature of -20°C.[1]

  • Inventory: Maintain an accurate inventory of the amount of this compound in storage.

Handling and Use
  • Designated Area: All handling of this compound, especially in its solid form, should be performed in a designated area, such as a chemical fume hood or a glove box, to control potential exposure.

  • Avoid Dust and Aerosol Formation: When handling the solid lipid, use techniques that minimize dust generation. Avoid scraping or vigorous agitation.[3]

  • Solubilization: this compound is slightly soluble in ethanol (B145695) and methanol.[1] When preparing solutions, add the solvent slowly to the lipid. Work with organic solvents should be conducted in a chemical fume hood.

  • Prevent Contamination: Use clean, dedicated spatulas and glassware. Since lipids can be hygroscopic, minimize exposure to air and moisture.[4]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling, even if gloves were worn.[4]

Spill Management
  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, contain the spill using appropriate absorbent pads or granules.

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

Disposal Plan
  • Waste Classification: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Waste Collection:

    • Solid Waste: Collect in a dedicated, clearly labeled, leak-proof container.

    • Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with other waste streams unless compatibility is known.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4]

Visual Workflow and Decision-Making Guides

The following diagrams provide a visual representation of the handling workflow and PPE selection process for this compound.

Lipid12TO14_Handling_Workflow Safe Handling Workflow for this compound cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_cleanup Spill and Waste Management Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at -20°C Inspect->Store Prep Prepare Handling Area (Fume Hood) Weigh Weigh Solid Lipid Prep->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use Collect_Waste Collect Contaminated Waste Use->Collect_Waste Spill Manage Spills Spill->Collect_Waste Dispose Dispose as Hazardous Waste Collect_Waste->Dispose

Caption: A flowchart illustrating the key stages of safely handling this compound from receipt to disposal.

PPE_Decision_Tree PPE Selection Guide for this compound Start Start: Assess Task IsSolid Handling Solid Form? Start->IsSolid IsLiquid Handling Liquid Solution? IsSolid->IsLiquid No SolidPPE Respirator (N95+) Chemical Goggles Double Gloves Lab Coat/Gown IsSolid->SolidPPE Yes IsSpill Spill or Decontamination? IsLiquid->IsSpill No LiquidPPE Safety Glasses Nitrile Gloves Lab Coat IsLiquid->LiquidPPE Yes SpillPPE Face Shield & Goggles Heavy-Duty Gloves Disposable Gown Respirator (if solid) IsSpill->SpillPPE Yes End Proceed with Task IsSpill->End No SolidPPE->End LiquidPPE->End SpillPPE->End

Caption: A decision tree to guide the selection of appropriate Personal Protective Equipment (PPE) based on the handling task.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.